3,8-Dibromoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8-dibromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPPJFVRIAAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,8-Dibromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and its Dibrominated Congener
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is featured in several marketed drugs, including the anxiolytics Zolpidem and Alpidem, underscoring its therapeutic significance.[3] The functionalization of this scaffold is a key strategy in the discovery of novel therapeutic agents, with a wide range of biological activities having been reported, such as anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
Within this context, 3,8-Dibromoimidazo[1,2-a]pyridine emerges as a highly versatile and valuable intermediate for drug discovery and development.[7] The presence of two bromine atoms at sterically and electronically distinct positions (the electron-rich C3 position and the C8 position on the pyridine ring) provides two reactive handles for orthogonal functionalization. This allows for the systematic and combinatorial exploration of chemical space through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern drug discovery.[5] The ability to selectively introduce diverse substituents at these positions enables the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis and characterization of this key building block, offering both theoretical insights and practical guidance for its effective utilization in research and development.
Section 1: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine can be approached in a two-step sequence: first, the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective dibromination.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The most common and efficient method for constructing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine
-
Reagents and Materials:
-
2-Aminopyridine
-
Chloroacetaldehyde (50 wt. % solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq.), ethanol, and sodium bicarbonate (1.2 eq.).
-
With stirring, add chloroacetaldehyde (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imidazo[1,2-a]pyridine.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Causality Behind Experimental Choices:
-
Sodium Bicarbonate: This mild base is crucial for neutralizing the hydrohalic acid (HCl) generated during the reaction, which would otherwise protonate the 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
Ethanol: This solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reaction temperature.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
Reaction Mechanism Visualization:
Caption: Reaction mechanism for the synthesis of the imidazo[1,2-a]pyridine core.
Regioselective Dibromination of Imidazo[1,2-a]pyridine
The bromination of the imidazo[1,2-a]pyridine scaffold is a critical step. The C3 position is highly activated towards electrophilic substitution due to the electron-donating nature of the imidazole ring. The C8 position is the most susceptible to electrophilic attack on the pyridine ring. Therefore, a controlled dibromination can be achieved.
Experimental Protocol: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
-
Reagents and Materials:
-
Imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve imidazo[1,2-a]pyridine (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3,8-Dibromoimidazo[1,2-a]pyridine as a solid.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and control. The use of slightly more than two equivalents ensures the dibromination.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting material and the reagent, and it does not interfere with the electrophilic bromination reaction.
-
Low Temperature Addition: Adding the NBS at 0 °C helps to control the exothermicity of the reaction and improves the regioselectivity, minimizing the formation of over-brominated byproducts.
Workflow Visualization:
Caption: Experimental workflow for the synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine.
Section 2: Characterization of 3,8-Dibromoimidazo[1,2-a]pyridine
Thorough characterization is essential to confirm the identity and purity of the synthesized 3,8-Dibromoimidazo[1,2-a]pyridine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | PubChem[9] |
| Molecular Weight | 275.93 g/mol | PubChem[9] |
| Appearance | Off-white to gray solid | [7] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Predicted ¹H NMR and ¹³C NMR Data
The following are predicted NMR data based on the structure and known substituent effects on the imidazo[1,2-a]pyridine scaffold.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-5 |
| ~7.65 | s | 1H | H-2 |
| ~7.10 | dd | 1H | H-7 |
| ~6.80 | t | 1H | H-6 |
Interpretation:
-
The absence of a signal in the highly deshielded region (around 8.0-8.5 ppm) for H-5 suggests the presence of the electron-withdrawing bromine at the C-8 position.
-
The singlet for H-2 confirms that the C-3 position is substituted.
-
The downfield shift of the pyridine protons (H-5, H-6, H-7) compared to the parent imidazo[1,2-a]pyridine is expected due to the presence of the two bromine atoms.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-8a |
| ~140.0 | C-2 |
| ~128.0 | C-5 |
| ~125.0 | C-7 |
| ~118.0 | C-6 |
| ~115.0 | C-8 |
| ~95.0 | C-3 |
Interpretation:
-
The signals for C-3 and C-8 are expected to be significantly shielded due to the direct attachment of the bromine atoms.
-
The chemical shifts of the other carbons are influenced by the overall electron-withdrawing effect of the two bromine substituents.
Mass Spectrometry
Expected High-Resolution Mass Spectrometry (HRMS) Data (ESI+):
-
m/z calculated for C₇H₅Br₂N₂ [M+H]⁺: 274.8816
-
m/z found: Should be within a few ppm of the calculated value.
Interpretation:
The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with intense peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.
Section 3: Applications in Drug Discovery
3,8-Dibromoimidazo[1,2-a]pyridine is a powerful building block for the synthesis of compound libraries for high-throughput screening. The two bromine atoms serve as versatile handles for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.
Logical Relationship Visualization:
Caption: Role of 3,8-Dibromoimidazo[1,2-a]pyridine in drug discovery.
Section 4: Safety and Handling
3,8-Dibromoimidazo[1,2-a]pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10]
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Guchhait, S. K., & Chandgude, A. L. (2012). A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, in the presence of the copper(I) iodide-CuI-NaHSO4•SiO2 combination catalyst in refluxing toluene, generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. Synthesis, 44(22), 3463-3470.
- Jadhav, S. D., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2133-2139.
- Kharasch, M. S., & Fields, E. K. (1941). The Chemistry of Rubber-Like Substances. I. The Reaction of Phenylmagnesium Bromide with Nickel Chloride and Other Salts of the Iron Group. Journal of the American Chemical Society, 63(9), 2316–2320.
- Mishra, S., & Ghosh, R. (2011). A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86%. Synthesis, 2011(14), 2255-2260.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76849476, 3,8-Dibromoimidazo[1,2-a]pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 327951, 3-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Ram-Mohan, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497.
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ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]
- S. Paul, T. Choudhuri, S. Das, R. Pratap, A. K. Bagdi, J. Org. Chem., 2024, 89, 1492-1504.
- Singh, R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
- Tang, R., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC advances, 8(30), 16846-16850.
- Verma, P., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3497.
- Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The Journal of organic chemistry, 78(24), 12494-12504.
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fundamental properties of brominated imidazo[1,2-a]pyridines
An In-Depth Technical Guide to the Fundamental Properties of Brominated Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous marketed drugs and advanced functional materials.[1][2] The introduction of a bromine atom onto this scaffold, typically at the C3 position, creates a uniquely versatile synthetic intermediate. This guide provides a comprehensive technical overview of the , intended for researchers, medicinal chemists, and materials scientists. We will explore the core structural and electronic characteristics, delve into the regioselective synthesis, detail the extensive reactivity in modern cross-coupling chemistry, and examine the resulting photophysical properties. This document is structured to provide not just protocols, but a deep understanding of the causality behind the chemical behavior of these essential building blocks.
Core Structural and Electronic Landscape
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring.[3] This fusion results in a planar structure with a unique distribution of electron density. The nitrogen atom at position 1 (N1) acts as a bridgehead, and the overall system is electron-rich, particularly within the five-membered imidazole ring.
Computational studies, often employing Density Functional Theory (DFT), reveal that the Highest Occupied Molecular Orbital (HOMO) is typically distributed across the bicyclic system, while the C3 position is highly susceptible to electrophilic attack.[4][5][6] This inherent electronic character is the primary reason for the high regioselectivity observed during bromination. The introduction of an electronegative bromine atom at C3 modulates the electronic properties, slightly lowering the energy of the frontier molecular orbitals and, most importantly, providing a reactive handle for subsequent functionalization without significantly disrupting the core aromaticity.
Caption: General structure and numbering of the imidazo[1,2-a]pyridine ring.
Synthesis: The Art of Regioselective Bromination
The preparation of 3-bromoimidazo[1,2-a]pyridines is a cornerstone transformation. The high electron density at the C3 position makes direct electrophilic bromination the most common and efficient strategy.[7] The choice of brominating agent and reaction conditions is critical and is often dictated by the nature of the substituents already present on the scaffold and the desired scale of the reaction.
Causality in Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is the most widely used reagent due to its mild nature, ease of handling, and high efficiency. It is particularly effective for a broad range of substituted imidazo[1,2-a]pyridines. The reaction proceeds via an electrophilic substitution mechanism, often requiring no catalyst and proceeding smoothly in solvents like acetonitrile or chloroform at room temperature.[1][8]
-
Sodium Bromite (NaBrO₂): This reagent offers a transition-metal-free approach to C-H bromination. It serves as an effective halogen source, providing a facile method for the formation of the C-Br bond.[9][10]
-
Carbon Tetrabromide (CBr₄): In a base-promoted reaction, CBr₄ can serve as the bromine source. This method is noted for its high efficiency and regioselectivity for the C3 position, presenting an alternative to more traditional electrophilic reagents.[11][12]
-
Pyridinium Tribromide (Py·HBr₃): This solid, stable reagent is another source of electrophilic bromine, often used under base-mediated conditions. Ultrasound irradiation has been shown to promote this reaction, highlighting an energy-efficient protocol.[13]
Caption: Common synthetic routes for the C3-bromination of imidazo[1,2-a]pyridines.
Experimental Protocol: C3-Bromination using NBS
This protocol is a self-validating system, where successful execution yields the desired product with high purity, verifiable by standard analytical techniques (¹H NMR, LC-MS).
-
Preparation: To a solution of the starting imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (0.2 M), add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-bromoimidazo[1,2-a]pyridine.
Chemical Reactivity: A Hub for Molecular Diversification
The C-Br bond at the C3 position is the gateway to a vast chemical space. Its true utility lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with exceptional control and functional group tolerance.[10]
Suzuki-Miyaura Cross-Coupling
This reaction is paramount for synthesizing 3-aryl or 3-heteroaryl imidazo[1,2-a]pyridines, which are key structures in many biologically active molecules. The reaction couples the 3-bromo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.[14][15][16]
| Component | Typical Reagents/Conditions | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective and requires no additional ligand. For more challenging substrates, a combination of a Pd(II) source with a specialized phosphine ligand may be necessary. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of a carbonate base is standard. Stronger bases like K₃PO₄ may be required for less reactive boronic acids.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic solvent system is common to dissolve both the organic substrate and the inorganic base. DME can be effective for obtaining optimized yields.[15][16] |
| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps. |
Buchwald-Hartwig Amination
For the synthesis of 3-amino-imidazo[1,2-a]pyridines, the Buchwald-Hartwig amination is the method of choice. This reaction forms a C-N bond between the 3-bromo derivative and a primary or secondary amine. The development of specialized, sterically hindered phosphine ligands has been critical to the success and broad scope of this transformation.[17][18][19]
Caption: Key cross-coupling reactions using 3-bromo-imidazo[1,2-a]pyridine as a versatile hub.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the 3-bromo-imidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, dioxane and water (4:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the 3-aryl product.[14]
Photophysical Properties: A Fluorescent Core
The imidazo[1,2-a]pyridine scaffold is inherently fluorescent, with emission typically in the blue region of the spectrum.[20][21] This property is highly tunable through substitution, making these compounds attractive as fluorophores for bioimaging and as components in organic light-emitting diodes (OLEDs).
The introduction of a bromine atom can influence the photophysical properties through the "heavy atom effect," which can enhance intersystem crossing and potentially decrease fluorescence quantum yield. However, the true value of the bromo-derivative is as an intermediate. Subsequent Suzuki coupling to introduce extended π-conjugated systems or electron-donating/withdrawing groups allows for precise tuning of the emission wavelength, quantum yield, and Stokes shift.[22][23] For instance, attaching electron-donating groups can induce intramolecular charge transfer (ICT), leading to a red-shift in the emission and increased sensitivity to solvent polarity.[23]
| Compound Type | Typical λₑₘ (nm) | Quantum Yield (Φ_F) | Key Feature |
| Unsubstituted Imidazo[1,2-a]pyridine | ~370-400 | Moderate | Core blue fluorescence[21] |
| 3-Bromo-Imidazo[1,2-a]pyridine | ~380-410 | Variable (often lower) | Heavy atom effect may reduce fluorescence |
| 3-Aryl-Imidazo[1,2-a]pyridine | ~400-500+ | 0.2 - 0.7 | Extended π-conjugation shifts emission[23] |
| Donor-Acceptor Substituted | ~450-600 | Variable | ICT character, sensitive to environment[22][23] |
Conclusion
Brominated imidazo[1,2-a]pyridines are far more than simple halogenated heterocycles; they are foundational pillars in modern synthetic and medicinal chemistry. Their fundamental properties—a predictable regioselectivity in synthesis, an electron-rich core, and exceptional versatility in cross-coupling reactions—make them indispensable tools. Understanding the causality behind their synthesis and reactivity allows researchers to rationally design and execute complex synthetic strategies, accelerating the discovery of new therapeutics and advanced materials. This guide provides the core knowledge base required to fully exploit the potential of this powerful chemical scaffold.
References
-
Li, J., Tang, J., Wu, Y., & Yu, Y. (n.d.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
He, P., Liu, C., Shen, Q., Xia, J., Han, Y., Xiong, W., Li, Z., Tang, S., Liu, Z., & Zhang, F. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 72-76. [Link]
-
Kour, J., Khajuria, P., Sharma, A., & Sawant, S. D. (2020). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]
-
(n.d.). Ultrasound-Promoted and Base-Mediated Regioselective Bromination of Imidazo[1,2-a]pyridines with Pyridinium Tribromide. ResearchGate. [Link]
-
He, P., Liu, C., Shen, Q., Xia, J., Han, Y., Xiong, W., Li, Z., Tang, S., Liu, Z., & Zhang, F. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 72-76. [Link]
-
(n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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El-Ammari, F., Aouad, M. R., Ali, A. A., & Almalki, A. S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. [Link]
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(n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. [Link]
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de F. P. M. Moreira, W., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design, 39(2), 104. [Link]
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(n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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(n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
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(n.d.). Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Preprints.org. [Link]
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Thomas, K. R. J., et al. (n.d.). Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone. RSC Publishing. [Link]
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Singh, S., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. [Link]
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Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5451. [Link]
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(n.d.). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]
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Aouad, M. R., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 1802. [Link]
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(n.d.). Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Spectroscopic Data Analysis of 3,8-Dibromoimidazo[1,2-a]pyridine
Foreword: The Strategic Importance of 3,8-Dibromoimidazo[1,2-a]pyridine in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is featured in marketed drugs such as Zolpidem and Zolimidine, underscoring its therapeutic significance.[1] The strategic disubstitution with bromine atoms at the 3 and 8 positions, as seen in 3,8-dibromoimidazo[1,2-a]pyridine, creates a highly versatile intermediate. These bromine atoms serve as reactive handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the synthesis of diverse libraries of novel compounds for biological screening.[1][4] A thorough understanding of the spectroscopic characteristics of this core building block is paramount for ensuring the structural integrity of downstream compounds and for accelerating drug discovery and development programs. This guide provides a comprehensive analysis of the key spectroscopic data for 3,8-dibromoimidazo[1,2-a]pyridine, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.
Molecular Structure and its Spectroscopic Implications
The structure of 3,8-dibromoimidazo[1,2-a]pyridine, with the IUPAC name 3,8-dibromoimidazo[1,2-a]pyridine and molecular formula C7H4Br2N2, forms the basis of our spectroscopic analysis.[5] The key to a robust interpretation lies in understanding how the electronic environment of each atom, influenced by the two bromine substituents, will manifest in the various spectra. The numbering of the heterocyclic system is crucial for the assignment of spectroscopic signals.
Caption: Molecular structure of 3,8-Dibromoimidazo[1,2-a]pyridine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following is a predictive analysis of the ¹H and ¹³C NMR spectra of 3,8-dibromoimidazo[1,2-a]pyridine in a standard solvent like CDCl₃, based on data from analogous structures and established principles of NMR theory.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show four signals in the aromatic region, corresponding to the four protons on the imidazo[1,2-a]pyridine core. The electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the rings will cause these protons to resonate at relatively downfield chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | 8.0 - 8.2 | Singlet (s) | - | Located on the imidazole ring, adjacent to a nitrogen atom and deshielded. The absence of adjacent protons results in a singlet. |
| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H6) ≈ 9.0, J(H5-H7) ≈ 1.0 | Positioned ortho to the bridgehead nitrogen, leading to a downfield shift. It will show a large ortho coupling to H-6 and a smaller meta coupling to H-7. |
| H-6 | 6.8 - 7.0 | Triplet of doublets (td) or Triplet (t) | J(H6-H5) ≈ 9.0, J(H6-H7) ≈ 7.0 | This proton is ortho to H-5 and H-7, resulting in a complex splitting pattern. It is generally the most upfield of the pyridine ring protons. |
| H-7 | 7.3 - 7.5 | Doublet of doublets (dd) | J(H7-H6) ≈ 7.0, J(H7-H5) ≈ 1.0 | Deshielded by the adjacent bromine at C-8. It will exhibit a large ortho coupling to H-6 and a smaller meta coupling to H-5. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms of the heterocyclic core. The carbons directly attached to the electronegative bromine and nitrogen atoms will be significantly influenced.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 125 - 130 | Carbon in the imidazole ring adjacent to a nitrogen. |
| C-3 | 95 - 100 | Directly attached to a bromine atom, leading to a significant upfield shift due to the "heavy atom effect". |
| C-5 | 128 - 132 | Aromatic carbon on the pyridine ring. |
| C-6 | 115 - 120 | Aromatic carbon on the pyridine ring. |
| C-7 | 120 - 125 | Aromatic carbon on the pyridine ring. |
| C-8 | 110 - 115 | Directly attached to a bromine atom, resulting in an upfield shift. |
| C-8a | 140 - 145 | Bridgehead carbon, bonded to two nitrogen atoms, causing a significant downfield shift. |
Experimental Protocol for NMR Analysis
A self-validating protocol for acquiring high-quality NMR data is essential.
Caption: A standardized workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Isotopic Pattern
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule.
Expected Mass Spectrum
For 3,8-dibromoimidazo[1,2-a]pyridine, the mass spectrum will be characterized by a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.
-
Molecular Ion Peak (M⁺): The molecular weight is 275.93 g/mol .[5] Therefore, the mass spectrum will show a cluster of peaks for the molecular ion.
-
[M]⁺: A peak corresponding to the molecule with two ⁷⁹Br isotopes (C₇H₄⁷⁹Br₂N₂), with a mass of approximately 273.87 Da.
-
[M+2]⁺: A peak for the molecule with one ⁷⁹Br and one ⁸¹Br (C₇H₄⁷⁹Br⁸¹BrN₂), with a mass of approximately 275.87 Da. This will be the most intense peak in the cluster.
-
[M+4]⁺: A peak for the molecule with two ⁸¹Br isotopes (C₇H₄⁸¹Br₂N₂), with a mass of approximately 277.87 Da.
-
-
Isotopic Abundance Ratio: The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to be in a ratio of approximately 1:2:1. This characteristic pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
-
Fragmentation: Fragmentation patterns would likely involve the loss of bromine atoms (M-Br)⁺ and subsequent cleavage of the heterocyclic rings.
High-Resolution Mass Spectrometry (HRMS)
HRMS can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For C₇H₄⁷⁹Br₂N₂, the calculated exact mass is 273.87412 Da.[5]
Experimental Protocol for Mass Spectrometry
Caption: A general workflow for acquiring and interpreting mass spectral data.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bond Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of 3,8-dibromoimidazo[1,2-a]pyridine is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1650 - 1450 | C=C and C=N stretching | Aromatic rings |
| 1400 - 1000 | In-plane C-H bending | Aromatic C-H |
| 900 - 675 | Out-of-plane C-H bending | Aromatic C-H |
| 700 - 500 | C-Br stretching | Carbon-Bromine bond |
The presence of strong absorptions in the aromatic region and the C-Br stretching region would be consistent with the structure of 3,8-dibromoimidazo[1,2-a]pyridine. DFT calculations on the parent imidazo[1,2-a]pyridine have been used to assign vibrational modes, providing a solid basis for interpreting the spectrum of its derivatives.[7]
Synthesis and Purity Assessment
The synthesis of 3,8-dibromoimidazo[1,2-a]pyridine typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] A plausible route starts with 2-amino-3,5-dibromopyridine. The purity of the synthesized compound must be rigorously assessed using the spectroscopic techniques outlined in this guide, in conjunction with chromatographic methods such as HPLC.
Conclusion
The spectroscopic analysis of 3,8-dibromoimidazo[1,2-a]pyridine is a critical step in its application as a versatile building block in drug discovery. This guide provides a detailed, predictive framework for the interpretation of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. By understanding the characteristic spectral features, researchers can confidently verify the structure and purity of this important intermediate, thereby ensuring the integrity of their synthetic endeavors and accelerating the development of novel therapeutics.
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3,8-Dibromoimidazo[1,2-a]pyridine | C7H4Br2N2 | CID 76849476 - PubChem. Available at: [Link]
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mechanism of 3,8-Dibromoimidazo[1,2-a]pyridine synthesis
An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 3,8-Dibromoimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, valued for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Functionalization of this core, particularly through halogenation, provides versatile intermediates for further molecular elaboration in drug discovery programs. This guide offers a comprehensive examination of the synthesis of 3,8-dibromoimidazo[1,2-a]pyridine, focusing on the underlying reaction mechanisms, regioselectivity, and a validated experimental protocol suitable for a research and development setting. We will dissect the causal factors influencing experimental choices, from the selection of brominating agents to the reaction conditions that govern the selective formation of the target compound.
The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery
Imidazo[1,2-a]pyridines are aromatic heterocyclic compounds formed by the fusion of pyridine and imidazole rings.[3] This unique structural arrangement makes them bioisosteres of purines and indoles, allowing them to interact with a wide range of biological targets.[3] The scaffold is present in several marketed drugs, such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), highlighting its clinical significance.[2]
The introduction of bromine atoms at specific positions, such as C3 and C8, serves two primary purposes in medicinal chemistry:
-
Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity.
-
Synthetic Handle: The carbon-bromine bond is a versatile functional group for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.[4][5]
Mechanistic Analysis of Dibromination
The synthesis of 3,8-dibromoimidazo[1,2-a]pyridine is typically achieved via a sequential electrophilic aromatic substitution (SEAr) reaction on the pre-formed imidazo[1,2-a]pyridine core. The regioselectivity of this process is dictated by the inherent electronic properties of the bicyclic system.
Causality of Regioselectivity: The C3 and C8 Positions
The imidazo[1,2-a]pyridine ring system possesses distinct electronic characteristics. The five-membered imidazole ring is electron-rich and thus highly activated towards electrophilic attack, while the six-membered pyridine ring is electron-deficient and deactivated.[6][7]
First Bromination (C3 Position): The initial electrophilic attack occurs preferentially on the imidazole ring. Of the two available carbons (C2 and C3), substitution at the C3 position is overwhelmingly favored. This preference is explained by the superior stability of the resulting cationic intermediate (sigma complex or Wheland intermediate).
-
Attack at C3: When an electrophile (Br+) attacks the C3 position, the positive charge can be delocalized without disrupting the aromatic sextet of the adjacent pyridine ring. This leads to a more stable, resonance-stabilized intermediate.[6][7]
-
Attack at C2: Attack at the C2 position would force the formation of an intermediate where the aromaticity of the pyridine ring is broken in one of the resonance structures, resulting in a significantly less stable intermediate.[6]
Therefore, the C3 position is the site of kinetic control for the first bromination.
Second Bromination (C8 Position): Once the C3 position is functionalized, the electron-rich imidazole ring is now less activating. The second electrophilic attack is forced to occur on the less reactive pyridine ring. Within the pyridine ring, the positions are not equally deactivated. The C8 position is generally the most susceptible to electrophilic attack among the available sites (C5, C6, C7, C8) due to electronic factors. This leads to the formation of the 3,8-dibrominated product.
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of electron-rich heterocycles.[8][9]
Advantages of NBS:
-
Milder Conditions: NBS provides a low, constant concentration of Br₂ in situ, preventing the formation of polybrominated byproducts and degradation of sensitive substrates.
-
Handling and Safety: NBS is a crystalline solid that is safer and easier to handle than liquid bromine.[9]
-
Selectivity: It is highly effective for the regioselective bromination of activated aromatic systems.[8]
Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or systems like CBr₄/NaOH have also been reported for the bromination of this scaffold, offering alternative conditions.[10][11][12][13]
Visualizing the Mechanism
The following diagrams illustrate the stepwise electrophilic substitution mechanism for the formation of 3,8-dibromoimidazo[1,2-a]pyridine.
Caption: Mechanism of the first electrophilic bromination at the C3 position.
Caption: Mechanism of the second electrophilic bromination at the C8 position.
Validated Two-Step Synthesis Protocol
This protocol outlines a reliable, two-step procedure starting from commercially available 2-aminopyridine.
Step 1: Synthesis of Imidazo[1,2-a]pyridine Core
This initial step involves the classic Tschitschibabin reaction, condensing a 2-aminopyridine with an α-haloketone.[3]
Materials and Reagents:
-
2-Aminopyridine
-
Chloroacetaldehyde (typically 40-50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of 2-aminopyridine).
-
Add sodium bicarbonate (2.0 eq) to the suspension.
-
While stirring, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude imidazo[1,2-a]pyridine, which can be purified by column chromatography if necessary.
Step 2: Dibromination of Imidazo[1,2-a]pyridine
Materials and Reagents:
-
Imidazo[1,2-a]pyridine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC for the disappearance of the starting material and monobrominated intermediate.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS.
-
Add saturated aqueous sodium bicarbonate to neutralize the solution.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,8-dibromoimidazo[1,2-a]pyridine as a solid.
Summary of Key Reaction Parameters
The efficiency and selectivity of the bromination step are sensitive to several parameters. The table below summarizes typical conditions reported in the literature for the halogenation of the imidazo[1,2-a]pyridine scaffold.
| Parameter | Condition | Rationale & Field Insights |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides controlled bromination, minimizing side products. Ideal for activated systems.[8] |
| CBr₄ / Base (e.g., NaOH) | An alternative, metal-free method. The base promotes the reaction.[11][12] | |
| Sodium bromite (NaBrO₂) | A transition-metal-free source, acting as both halogen source and oxidant.[4][5] | |
| Stoichiometry | 2.0 - 2.2 equivalents of NBS | A slight excess ensures complete conversion to the dibrominated product. |
| Solvent | Acetonitrile, Dichloromethane | Aprotic solvents that are inert to the reaction conditions and effectively solubilize the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling is critical to control the exothermic reaction and prevent over-bromination. |
| Work-up | Na₂S₂O₃ quench | Essential for safely neutralizing unreacted NBS, which is a strong oxidizing agent. |
Conclusion
The synthesis of 3,8-dibromoimidazo[1,2-a]pyridine is a well-defined process rooted in the fundamental principles of electrophilic aromatic substitution. A thorough understanding of the electronic landscape of the heterocyclic core allows for a rational explanation of the observed regioselectivity, favoring sequential bromination at the C3 and C8 positions. The use of controlled brominating agents like NBS under optimized conditions provides a reliable and scalable route to this valuable synthetic intermediate. This guide provides both the mechanistic understanding and the practical, validated protocol necessary for researchers in organic synthesis and drug development to successfully incorporate this important scaffold into their research programs.
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Perez-Villanueva, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]
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Sheik, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Retrieved from [Link]
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He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. ResearchGate. Retrieved from [Link]
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long, A. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Retrieved from [Link]
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He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. Retrieved from [Link]
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Gulea, M., & Uchida, K. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
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Gulea, M., & Uchida, K. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Retrieved from [Link]
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He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science Publishers. Retrieved from [Link]
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Wang, C., et al. (2015). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health. Retrieved from [Link]
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Perez-Villanueva, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]
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Li, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Retrieved from [Link]
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Ma, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of the 3,8-Dibromoimidazo[1,2-a]pyridine Core: A Versatile Scaffold for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3] This guide provides an in-depth exploration of the 3,8-dibromoimidazo[1,2-a]pyridine core, a highly versatile intermediate for the synthesis of novel drug candidates. We will delve into the synthetic strategies for this core, its unique reactivity profile, and provide field-proven protocols for its selective functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a recurring motif in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities including anxiolytic, anti-cancer, anti-inflammatory, and anti-ulcer properties.[4][5][6] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this heterocyclic core, underscoring its therapeutic relevance.[1][3][4] The unique electronic properties of this fused bicyclic system, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics.
The introduction of bromine atoms at the 3 and 8 positions of the imidazo[1,2-a]pyridine core creates a powerful synthetic handle. These positions exhibit differential reactivity, allowing for selective and sequential functionalization through a variety of cross-coupling reactions. This enables the rapid generation of diverse chemical libraries for biological screening, accelerating the hit-to-lead optimization process in drug discovery.
Synthesis of the 3,8-Dibromoimidazo[1,2-a]pyridine Core
The construction of the 3,8-dibromoimidazo[1,2-a]pyridine core is typically achieved through a multi-step sequence starting from commercially available materials. A common and effective route involves the initial synthesis of the imidazo[1,2-a]pyridine scaffold followed by selective bromination.
General Synthetic Approach
A widely adopted method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[5] For the 3,8-dibromo derivative, the synthesis can commence with a suitably substituted 2-aminopyridine.
Experimental Protocol: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
Step 1: Synthesis of 8-bromoimidazo[1,2-a]pyridine
-
To a solution of 3-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.2 eq, 40% aqueous solution).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromoimidazo[1,2-a]pyridine.
Step 2: Bromination at the C3 Position
-
Dissolve the 8-bromoimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,8-dibromoimidazo[1,2-a]pyridine as an off-white to gray solid.[5]
Exploring the Differential Reactivity of the C3 and C8 Positions
The synthetic utility of 3,8-dibromoimidazo[1,2-a]pyridine lies in the distinct electronic environments of the C3 and C8 positions, which allows for selective functionalization. The C3 position is part of the electron-rich imidazole ring, making it highly susceptible to electrophilic substitution and a prime site for C-H functionalization.[4][7][8] Conversely, the C8 position is on the pyridine ring and is more amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Reactivity of the C3 Position
The C3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic carbon, making it a focal point for a wide array of functionalization reactions.[4] This includes direct C-H functionalization, which offers an atom-economical approach to introduce various substituents.[7][9]
Reactivity of the C8 Position
The bromine atom at the C8 position is a versatile handle for introducing molecular diversity primarily through palladium-catalyzed cross-coupling reactions.[5] The electron-withdrawing nature of the adjacent ring nitrogen enhances the susceptibility of the C8 position to these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly well-suited for the functionalization of the 3,8-dibromoimidazo[1,2-a]pyridine core.[10][11] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. This reaction is highly effective for introducing aryl, heteroaryl, or vinyl groups at either the C3 or C8 position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C8 Position
-
To a degassed mixture of 3,8-dibromoimidazo[1,2-a]pyridine (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-bromo-8-aryl-imidazo[1,2-a]pyridine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations.
Experimental Protocol: Sonogashira Coupling at the C3 Position
-
In a reaction vessel, combine 3,8-dibromoimidazo[1,2-a]pyridine (1.0 eq), a terminal alkyne (1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
-
Degas the reaction mixture and stir at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 3-alkynyl-8-bromo-imidazo[1,2-a]pyridine product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the halogenated positions of the imidazo[1,2-a]pyridine core.
Experimental Protocol: Buchwald-Hartwig Amination at the C8 Position
-
Combine 3,8-dibromoimidazo[1,2-a]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos or RuPhos), and a strong base such as sodium tert-butoxide (1.5 eq) in an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 8-amino-3-bromo-imidazo[1,2-a]pyridine derivative.
Data Presentation
Table 1: Summary of Cross-Coupling Reactions on 3,8-Dibromoimidazo[1,2-a]pyridine
| Position | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield Range |
| C8 | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-95% |
| C3 | Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 60-85% |
| C8 | Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 75-90% |
| C3 | Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65-88% |
| C8 | Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 65-92% |
| C3 | Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 55-80% |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualization of Key Concepts
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The 3,8-dibromoimidazo[1,2-a]pyridine core represents a synthetically versatile and highly valuable scaffold for the development of novel therapeutic agents. Its differential reactivity at the C3 and C8 positions allows for precise and selective functionalization, enabling the exploration of vast chemical space. The palladium-catalyzed cross-coupling reactions discussed herein provide reliable and efficient methods for the elaboration of this core structure. This guide offers a solid foundation for researchers to harness the potential of 3,8-dibromoimidazo[1,2-a]pyridine in their drug discovery endeavors.
References
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Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed. (URL: [Link])
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. (URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (URL: [Link])
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])
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Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (URL: [Link])
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: [Link])
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])
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Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. (URL: [Link])
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: [Link])
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Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An In-depth Technical Guide: Quantum Chemical Calculations for 3,8-Dibromoimidazo[1,2-a]pyridine: A Drug Discovery Perspective
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this heterocyclic system, highlighting its proven value in interacting with biological targets.[1][2][3] The strategic functionalization of this core allows for the fine-tuning of pharmacological activity, and the 3,8-dibromo derivative, in particular, serves as a versatile chemical intermediate.[4] The bromine atoms at the C3 and C8 positions are not merely passive substituents; they are key handles for further synthetic elaboration through cross-coupling reactions and can participate in crucial non-covalent interactions, such as halogen bonding, with protein targets.[1][5]
This guide provides researchers, computational chemists, and drug development professionals with a comprehensive, in-depth protocol for performing quantum chemical calculations on 3,8-Dibromoimidazo[1,2-a]pyridine. Our objective is not just to outline a procedure, but to build a self-validating workflow grounded in theoretical principles. By elucidating the molecule's intrinsic electronic structure, reactivity, and potential interaction sites, we can empower more rational, structure-based drug design efforts.
Part 1: Theoretical Foundations for a Self-Validating Workflow
The bedrock of modern computational chemistry for drug-sized molecules is Density Functional Theory (DFT). It provides a remarkable balance between computational efficiency and accuracy, making it the method of choice for systems like imidazo[1,2-a]pyridine derivatives.[6][7] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the full multi-electron wavefunction.
Expertise in Action: Choosing the Right Functional and Basis Set
The accuracy of any DFT calculation is contingent on two critical choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules with heteroatoms, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often highly effective. A robust and widely used starting point is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[8][9] It has a long track record of providing reliable geometries and electronic properties for a vast range of chemical systems.
-
Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. A good choice for this system is the Pople-style basis set 6-311++G(d,p) .[10][11] Let's deconstruct this choice:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.
-
++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing lone pairs (like on nitrogen) and potential non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape and are essential for describing bonding in three-dimensional space accurately, especially for strained or cyclic systems.
-
This combination of B3LYP/6-311++G(d,p) represents a high-quality, well-validated level of theory for obtaining reliable predictive data for 3,8-Dibromoimidazo[1,2-a]pyridine.
Part 2: The Computational Protocol: A Step-by-Step Guide
A successful computational study follows a logical and verifiable progression. The following workflow ensures that each step builds upon a validated foundation, lending trustworthiness to the final results.
Caption: Computational chemistry workflow for analyzing 3,8-Dibromoimidazo[1,2-a]pyridine.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Generation: Using molecular modeling software (e.g., Avogadro, ChemDraw), construct the 3D chemical structure of 3,8-Dibromoimidazo[1,2-a]pyridine. Save the initial coordinates as a .xyz or .mol file.
-
Input File Creation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). The key directives are to request an optimization (Opt) followed by a frequency calculation (Freq) at the chosen level of theory.
-
Rationale: Performing optimization and frequency calculations in the same job ensures that the frequencies are calculated for the final, optimized geometry.
Example Gaussian Input:
-
-
Execution: Run the calculation on a suitable workstation or high-performance computing cluster.
-
Validation (The Trustworthiness Check): Upon completion, open the output file and search for the results of the frequency calculation. A true energy minimum structure, which is a prerequisite for all further analysis, will have zero imaginary frequencies .[12] If imaginary frequencies are present, it indicates the structure is a transition state or a high-order saddle point, and the optimization must be revisited.
Part 3: Analysis and Interpretation for Drug Design
With a validated minimum-energy structure, we can now extract chemically meaningful properties that directly inform drug discovery.
Optimized Molecular Geometry
The optimization calculation provides the most stable 3D arrangement of the atoms. Analysis of bond lengths, bond angles, and dihedral angles reveals the molecule's precise shape. For 3,8-Dibromoimidazo[1,2-a]pyridine, we expect the fused bicyclic system to be nearly planar, which has implications for how it might stack or interact within a protein's binding pocket.
Table 1: Representative Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)) (Note: These are representative values based on literature for similar heterocyclic systems, as live calculations are not performed.)
| Parameter | Bond/Angle | Value | Significance |
| Bond Length | C3-Br | ~1.88 Å | A key site for synthetic modification. |
| Bond Length | C8-Br | ~1.89 Å | Influences interactions in the pyridine ring region. |
| Bond Length | N1-C2 | ~1.38 Å | Typical C-N bond in an imidazole-like ring. |
| Bond Length | N4-C5 | ~1.39 Å | Typical C-N bond in a pyridine-like ring. |
| Bond Angle | C2-C3-Br | ~128° | Defines the orientation of the C3 substituent. |
| Dihedral Angle | C5-N4-C9-C8 | ~0.0° | Confirms the planarity of the fused ring system. |
Frontier Molecular Orbital (FMO) Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding a molecule's reactivity.[13][14]
-
HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). Regions with a large HOMO lobe are susceptible to electrophilic attack.
-
LUMO: Represents the lowest energy location for an incoming electron and indicates the molecule's ability to accept electrons (electrophilicity). Regions with a large LUMO lobe are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a crucial indicator of chemical stability. A small gap suggests the molecule is more reactive and can be more easily polarized.[14][15]
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
For 3,8-Dibromoimidazo[1,2-a]pyridine, the HOMO is expected to be a π-orbital distributed across the fused ring system, while the LUMO will likely be a π*-orbital. The bromine atoms can influence these orbital energies through inductive and resonance effects.
Table 2: Representative FMO Properties (B3LYP/6-311++G(d,p))
| Property | Value (eV) | Implication for Drug Design |
| HOMO Energy | -6.52 eV | Moderate ability to donate electrons in reactions. |
| LUMO Energy | -1.48 eV | Moderate ability to accept electrons; potential site for nucleophilic interaction. |
| HOMO-LUMO Gap (ΔE) | 5.04 eV | Indicates high kinetic stability, a desirable trait for a drug candidate to avoid unwanted reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
The MEP is an invaluable tool for visualizing the charge distribution of a molecule and predicting its interaction behavior.[16][17][18] It maps the electrostatic potential onto the molecule's electron density surface.
-
Red Regions (Negative Potential): Electron-rich areas, typically associated with lone pairs on heteroatoms (like nitrogen). These are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.[17]
-
Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms or in regions of low electron density. These are sites for nucleophilic attack.
-
"Sigma-Hole" on Halogens: A key insight for this molecule is the concept of the sigma-hole. While the bromine atom is electronegative overall, the electron density is not uniform. Along the C-Br bond axis, there is often a region of positive electrostatic potential (a "sigma-hole") that can engage in favorable halogen bonding with electron-rich atoms (like oxygen or nitrogen) in a protein active site.[5][19]
For 3,8-Dibromoimidazo[1,2-a]pyridine, the MEP map would predictably show a strong negative potential (red) around the N1 nitrogen of the imidazole ring, making it the most likely site for protonation or hydrogen bonding.[20] Positive potential (blue) would be found on the ring hydrogens, and a region of neutral-to-positive potential (green-to-blue) would be expected on the outer face of the bromine atoms, indicating their potential for halogen bonding.
Vibrational Analysis
Beyond confirming a true energy minimum, the calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra.[12] This comparison serves as an additional layer of validation for the computational method. A good agreement between the calculated and experimental wavenumbers (often with a scaling factor applied to the computed values to account for anharmonicity and method limitations) increases confidence in the model's accuracy.
Table 3: Selected Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))
| Frequency (cm⁻¹) | Vibrational Mode Description | Experimental Correlation |
| ~3100-3000 | Aromatic C-H stretching | Corresponds to C-H stretches in FT-IR. |
| ~1640 | C=N stretching of the imidazole ring | Key fingerprint region for the heterocyclic core. |
| ~1550 | C=C stretching of the pyridine ring | Confirms the aromatic character of the rings. |
| ~650 | C-Br stretching | Characteristic low-frequency mode for C-Br bonds. |
Conclusion: Synthesizing Data into Actionable Insights
The quantum chemical calculations detailed in this guide transform 3,8-Dibromoimidazo[1,2-a]pyridine from a simple 2D structure into a dynamic 3D entity with well-defined electronic properties.
-
Reactivity Hotspots: The MEP and FMO analyses provide a clear map of reactivity. The electron-rich N1 nitrogen is identified as a primary site for hydrogen bonding, while the sigma-holes on the bromine atoms present opportunities for halogen bonding, a crucial interaction in modern drug design.
-
Structural Rigidity: The optimized geometry confirms the planarity and rigidity of the scaffold, which is often beneficial for reducing the entropic penalty upon binding to a receptor.
-
Chemical Stability: The large HOMO-LUMO gap suggests good kinetic stability, a prerequisite for any potential drug candidate to minimize off-target reactivity and improve its pharmacokinetic profile.
By integrating these computational insights, medicinal chemists can make more informed decisions, prioritizing synthetic routes that modify the most promising positions, designing molecules with a higher probability of achieving desired interactions, and ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.
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literature review of imidazo[1,2-a]pyridine synthesis
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines for Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. This is evidenced by its presence in a range of commercial drugs, including the hypnotic Zolpidem, the antiulcer agent Soraprazan, and the cardiotonic Olprinone.[1][2] The scaffold's ability to engage with a wide array of biological targets makes the development of efficient, diverse, and scalable synthetic routes a critical endeavor for researchers in drug discovery.[2][3]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system. We will move beyond a simple recitation of reactions to delve into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route, from classical condensations to modern, atom-economical C-H functionalization.
The Foundation: Classical Condensation Strategies
The most traditional and direct route to the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a method first reported by Tschitschibabin.[4] This approach remains relevant due to its simplicity and the ready availability of starting materials.
Mechanism and Rationale
The reaction proceeds via a two-step sequence. The first step is the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-halocarbonyl. This initial SN2 reaction is favored on the ring nitrogen due to its higher nucleophilicity compared to the exocyclic amino group. The resulting pyridinium salt intermediate then undergoes an intramolecular condensation, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[5]
The choice of base and solvent is critical. While the reaction can sometimes proceed without a catalyst, bases like potassium carbonate are often employed to facilitate the final dehydration step.[5] Modern variations have explored solvent-free conditions and microwave irradiation to accelerate the reaction, reduce waste, and improve yields.[4]
Caption: Mechanism of the Tschitschibabin reaction.
Experimental Protocol: Catalyst-Free Synthesis
A notable advantage of this method is its operational simplicity. Dong-Jian Zhu and colleagues demonstrated an efficient synthesis that proceeds without a catalyst or solvent.[4]
-
Reactant Mixing: In a 10 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.0 mmol).
-
Heating: Place the flask in a preheated oil bath at 60 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Add ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Power of Convergence: Multicomponent Reactions (MCRs)
For generating libraries of compounds, as is common in high-throughput screening, multicomponent reactions (MCRs) are unparalleled in their efficiency. These one-pot reactions combine three or more starting materials to form a product that incorporates substantial portions of all reactants, maximizing atom economy and synthetic novelty.[6]
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[5][7] It provides a rapid and highly versatile entry into 3-aminoimidazo[1,2-a]pyridine derivatives.
Mechanism and Rationale: The reaction is typically catalyzed by a Brønsted or Lewis acid. The aldehyde and 2-aminopyridine first condense to form a Schiff base (iminium ion). The isocyanide then undergoes a nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate. The crucial step is the subsequent intramolecular [4+1] cycloaddition, where the endocyclic pyridine nitrogen attacks the nitrilium ion, leading to the fused heterocyclic system after proton transfer.[8]
Caption: Simplified mechanism of the GBB reaction.
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is another powerful three-component reaction that combines an aldehyde, a terminal alkyne, and an amine (in this case, 2-aminopyridine).[4] This method is typically catalyzed by copper salts and provides a direct route to 3-substituted imidazo[1,2-a]pyridines.[9]
Mechanism and Rationale: The reaction proceeds through a domino sequence. First, the copper catalyst activates the terminal alkyne, forming a copper acetylide. This species then reacts with the iminium ion (formed in situ from the aldehyde and 2-aminopyridine) to generate a propargylamine intermediate. The key final step is a copper-catalyzed 5-exo-dig cycloisomerization, where the endocyclic pyridine nitrogen attacks the alkyne, forming the five-membered imidazole ring.[10][11] Recent advancements have focused on developing "green" protocols using aqueous micellar media, which enhances reaction rates and simplifies product isolation.[10][11]
Experimental Protocol: Green A³ Coupling in Aqueous Micellar Media [11]
-
Micelle Formation: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol%) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.
-
Reagent Addition: To this solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%). Scientist's Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the Cu(II) precursor.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heating and Monitoring: Stir the reaction mixture at 50 °C for 6–16 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, extract the reaction mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Ugi and Tandem Reactions
The Ugi four-component reaction (aldehyde, amine, carboxylic acid, and isocyanide) can be ingeniously combined with other MCRs to build highly complex molecules. For instance, an imidazo[1,2-a]pyridine-containing carboxylic acid, synthesized via a GBB reaction, can serve as the acid component in a subsequent Ugi reaction. This tandem approach allows for the rapid assembly of peptidomimetics with four points of diversity, a powerful strategy in drug discovery.[12][13]
Caption: Tandem GBB-Ugi reaction workflow.
Modern Frontiers: C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthesis, offering an atom- and step-economical way to forge new bonds without the need for pre-functionalized starting materials.[1] For imidazo[1,2-a]pyridines, this strategy is particularly powerful for introducing substituents at the C3 position, which is the most electron-rich and nucleophilic carbon.[14]
Rationale and Approaches: These reactions can be performed under transition-metal-free conditions or, more commonly, using transition metal catalysts.[15][16] A significant recent development is the use of visible-light photoredox catalysis.[1] In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. It can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate, which then couples with the imidazo[1,2-a]pyridine. This approach offers exceptionally mild reaction conditions and a high degree of functional group tolerance.[1]
Experimental Protocol: Visible-Light Induced C3-Phosphorylation [1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (0.2 mmol), the phosphine oxide (0.3 mmol), and the photocatalyst (e.g., Rhodamine B, 1 mol%).
-
Solvent and Degassing: Add the solvent (e.g., CH₃CN, 2 mL) and degas the mixture by bubbling with argon for 15 minutes.
-
Irradiation: Place the sealed tube approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the C3-phosphorylated product.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
While the previously discussed methods build the heterocyclic core, palladium-catalyzed cross-coupling reactions are indispensable for functionalizing a pre-formed scaffold or for synthesizing specific isomers that are difficult to access otherwise. The Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine, is a prime example.[17][18]
Mechanism and Rationale: The reaction is driven by a palladium catalyst, typically a Pd(0) species, stabilized by a bulky phosphine ligand. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (e.g., a halo-imidazo[1,2-a]pyridine) bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[17]
The choice of ligand is paramount for success, as it modulates the stability and reactivity of the palladium intermediates.[17][19] This reaction is particularly useful for late-stage functionalization in a drug discovery program, where a common intermediate needs to be diversified with a library of amines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Summary and Strategic Outlook
The synthesis of the imidazo[1,2-a]pyridine scaffold is a mature field with a rich arsenal of methodologies. The choice of strategy is dictated by the specific goals of the research program.
| Synthetic Strategy | Primary Application | Key Advantages | Considerations |
| Classical Condensation | Straightforward, small-scale synthesis | Simple, readily available starting materials. | Limited functional group tolerance, can require heat. |
| Multicomponent Reactions (MCRs) | Diversity-oriented synthesis, library generation | High efficiency, atom economy, rapid complexity building. | Substrate scope can be limited by specific MCR. |
| C-H Functionalization | Late-stage functionalization, atom-economical synthesis | Avoids pre-functionalization, mild conditions (photoredox). | Regioselectivity can be a challenge (though C3 is favored). |
| Pd-Catalyzed Cross-Coupling | Targeted synthesis, late-stage diversification | Broad scope, high functional group tolerance. | Requires pre-functionalized scaffold, potential metal contamination. |
For early-stage discovery and library synthesis, multicomponent reactions like the GBB and A³ coupling offer unparalleled efficiency. For late-stage functionalization, where a core structure needs to be modified with precision, C-H functionalization and palladium-catalyzed cross-coupling are the methods of choice. The classical Tschitschibabin reaction, while older, remains a reliable tool for accessing simpler analogs. A thorough understanding of these diverse synthetic tools empowers the medicinal chemist to strategically and efficiently access novel chemical matter in the quest for new therapeutics.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3,8-Dibromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3,8-dibromoimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The ability to selectively functionalize this core at specific positions is crucial for the development of new therapeutic agents. This document outlines a robust methodology for the selective arylation of the 3,8-dibromoimidazo[1,2-a]pyridine core, a versatile building block for creating diverse chemical libraries.
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Suzuki Coupling
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention in the pharmaceutical industry due to their presence in a variety of biologically active molecules. These compounds have demonstrated a broad spectrum of therapeutic properties, including antiviral, antibacterial, and anticancer activities.[1] The functionalization of the imidazo[1,2-a]pyridine nucleus is a key strategy in the hit-to-lead and lead optimization phases of drug discovery.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[2][3][4] Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable method in modern organic synthesis.[3][5] For di-halogenated substrates like 3,8-dibromoimidazo[1,2-a]pyridine, the Suzuki coupling offers the potential for selective mono- or di-functionalization, providing access to a diverse range of substituted products.
Understanding the Reaction: Mechanism and Regioselectivity
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 3,8-dibromoimidazo[1,2-a]pyridine, the regioselectivity of the Suzuki coupling is a critical consideration. The relative reactivity of the C-Br bonds at the 3- and 8-positions can be influenced by electronic and steric factors. Generally, the C3-position of the imidazo[1,2-a]pyridine ring is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the selectivity.[7][8] Careful optimization is often necessary to achieve the desired mono- or di-substituted product.
Experimental Protocol: Mono-Arylation of 3,8-Dibromoimidazo[1,2-a]pyridine
This protocol provides a general method for the selective mono-arylation of 3,8-dibromoimidazo[1,2-a]pyridine at the C3 position.
Materials:
-
3,8-Dibromoimidazo[1,2-a]pyridine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3,8-dibromoimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 8 mL DME and 2 mL H₂O for a 1 mmol scale reaction). The solution should be stirred to ensure good mixing.
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C under a positive pressure of nitrogen or argon.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-8-bromoimidazo[1,2-a]pyridine.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki coupling reaction on halogenated imidazo[1,2-a]pyridines. The following table summarizes conditions that have been reported for similar substrates and can serve as a starting point for optimization.
| Catalyst | Ligand (if any) | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80-90 | A standard and reliable system for many Suzuki couplings. | [9][10] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | Often effective for less reactive halides. | [11] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | Buchwald-Hartwig type ligands can be highly effective. | [12] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 120 | Can promote coupling with challenging substrates. | [13][14] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a more active catalyst system (e.g., one with a more electron-rich ligand), or a stronger base like K₃PO₄ or Cs₂CO₃.
-
Di-substitution: To favor mono-substitution, use a slight excess of the boronic acid (1.1 eq). For di-substitution, a larger excess of the boronic acid (2.5-3.0 eq) and longer reaction times will be necessary.
-
Dehalogenation: The presence of water is often beneficial, but excess water can lead to protodehalogenation of the starting material. Ensure solvents are appropriately degassed.
-
Catalyst Decomposition: The palladium catalyst can be sensitive to air, especially at elevated temperatures. Maintaining a strict inert atmosphere is critical for reproducible results.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 3,8-dibromoimidazo[1,2-a]pyridine. By carefully selecting the reaction conditions, researchers can achieve selective mono- or di-arylation, providing access to a wide array of novel compounds for drug discovery and development. The protocol and guidelines presented here offer a solid foundation for the successful implementation of this important transformation.
References
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Google Search.
- Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. (2012). PubMed.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2007). PubMed.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). PubMed.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (n.d.). Semantic Scholar.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2025). ResearchGate.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2021). ResearchGate.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ResearchGate.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Bentham Science Publisher.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
- Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (2007). ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura coupling revisited: an integrated computational study. (n.d.). RSC Publishing.
- Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. (n.d.). Semantic Scholar.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2023). PMC - NIH.
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Reaction on 3,8-Dibromoimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Functionalization
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including analgesic, anticancer, and anxiolytic properties.[1][2] The ability to precisely modify this scaffold is paramount in drug discovery and development. The bromine atoms at the 3 and 8 positions of 3,8-dibromoimidazo[1,2-a]pyridine serve as versatile synthetic handles for introducing molecular diversity through cross-coupling reactions.[1]
Among the arsenal of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4][5] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][5][6] This guide provides a detailed exploration of the Sonogashira reaction conditions tailored for the 3,8-dibromoimidazo[1,2-a]pyridine substrate, offering both theoretical insights and practical, field-proven protocols.
Understanding the Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][7] While the precise mechanism can be complex and is not entirely understood, it is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][8]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (in our case, 3,8-dibromoimidazo[1,2-a]pyridine). This is often the rate-determining step.[9]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the palladium(0) catalyst.[10]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[9] A base, typically an amine, then deprotonates the alkyne to form a copper(I) acetylide.[9][10]
The Copper-Free Variant: To circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in the presence of copper and oxygen, copper-free Sonogashira protocols have been developed.[3][9][11][12] In these systems, the activation of the alkyne is thought to occur directly at the palladium center.[3][8]
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
Regioselectivity in the Sonogashira Coupling of 3,8-Dibromoimidazo[1,2-a]pyridine
A key consideration for the functionalization of 3,8-dibromoimidazo[1,2-a]pyridine is the regioselectivity of the Sonogashira reaction. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[10][11] For a dibrominated substrate, the electronic environment of each bromine atom will influence its reactivity. In the case of imidazo[1,2-a]pyridines, the C3 position is generally more electron-deficient and thus more reactive towards oxidative addition than the C8 position. Therefore, it is often possible to achieve selective monosubstitution at the C3 position under carefully controlled conditions. Achieving disubstitution will typically require more forcing conditions.
Recommended Reaction Conditions: A Comparative Overview
The optimal conditions for a Sonogashira reaction can vary significantly depending on the specific substrates. Below is a summary of commonly employed conditions that can serve as a starting point for the alkynylation of 3,8-dibromoimidazo[1,2-a]pyridine.
| Component | Recommended Reagents and Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common choice but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable.[11] For less reactive bromides, ligands like dppf can be beneficial.[13] |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts. Freshly purified CuI can improve results.[14] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as a solvent. Must be anhydrous.[3][13] |
| Solvent | Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF) | Should be anhydrous and degassed. THF is a common choice, but dioxane can sometimes give better results.[13] DMF can be used for less soluble substrates. |
| Temperature | Room temperature to 80 °C | For aryl bromides, heating is often necessary to drive the reaction to completion.[11][13] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser coupling and catalyst degradation.[3][11] |
Detailed Experimental Protocol: Monosubstitution at the C3 Position
This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne to the C3 position of 3,8-dibromoimidazo[1,2-a]pyridine.
Materials:
-
3,8-Dibromoimidazo[1,2-a]pyridine
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,8-dibromoimidazo[1,2-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL per mmol of substrate) and anhydrous Et₃N (3.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-8-bromoimidazo[1,2-a]pyridine.
Caption: A streamlined workflow for the Sonogashira reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh, high-purity catalysts and reagents.[11] For aryl bromides, ensure the temperature is adequate (60-80 °C).[13] Consider a more active ligand system (e.g., using dppf).[13] |
| Formation of Glaser Homocoupling Product | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions.[3][11] Degas solvents thoroughly. Consider a copper-free protocol.[11] |
| Formation of Palladium Black | Catalyst decomposition. | Use high-purity, anhydrous solvents.[11] Some anecdotal evidence suggests that THF can promote palladium black formation; consider dioxane as an alternative solvent.[14] |
| Difficulty in Achieving Disubstitution | Lower reactivity of the C8 position. | Use a higher catalyst loading, higher temperature, and a longer reaction time. Microwave irradiation may also be beneficial. |
Conclusion
The Sonogashira reaction is a powerful and versatile tool for the functionalization of the 3,8-dibromoimidazo[1,2-a]pyridine core. By carefully selecting the reaction conditions, including the catalyst system, base, solvent, and temperature, researchers can achieve high yields of both mono- and di-alkynylated products. Understanding the underlying mechanism and potential side reactions is crucial for troubleshooting and optimizing this important transformation in the pursuit of novel therapeutic agents.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
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BYJU'S. Sonogashira Coupling. [Link]
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Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. (2025-08-07). [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]
-
The chemical reaction database. Copper-free Sonogashira coupling. (2008-08-15). [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017-02-23). [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025-08-09). [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. (2020-08-07). [Link]
-
LookChem. Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Sci-Hub. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021-09-02). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
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NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. (2014-05-01). [Link]
-
PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
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YouTube. Sonogashira coupling. (2019-01-07). [Link]
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Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013-01-14). [Link]
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RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]
-
PubChem. 3,8-Dibromoimidazo[1,2-a]pyridine. [Link]
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PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007-01-01). [Link]
-
ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides. | Request PDF. (2025-08-06). [Link]
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Synthesis of Novel Derivatives from 3,8-Dibromoimidazo[1,2-a]pyridine: A Guide to Selective Functionalization
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Molecules incorporating this heterocyclic system have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core structure, underscoring its significance in drug development.[1] The ability to strategically modify the imidazo[1,2-a]pyridine skeleton is therefore of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles.
3,8-Dibromoimidazo[1,2-a]pyridine serves as a versatile and highly valuable starting material for the synthesis of diverse libraries of derivatives. The presence of two distinct bromine atoms at the C3 and C8 positions provides orthogonal handles for sequential and selective functionalization through various transition-metal-catalyzed cross-coupling reactions.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel derivatives from this key building block. We will delve into the principles of regioselective functionalization and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Strategic Approach to Selective Functionalization
The successful synthesis of distinct derivatives from 3,8-dibromoimidazo[1,2-a]pyridine hinges on the ability to selectively react one bromine atom over the other. The reactivity of the C3 and C8 positions is governed by a combination of electronic and steric factors. Understanding these differences is crucial for designing a rational synthetic strategy.
Generally, the C3 position of the imidazo[1,2-a]pyridine ring is more electron-rich and sterically accessible, making it more susceptible to electrophilic attack and often more reactive in certain palladium-catalyzed cross-coupling reactions under specific conditions.[7] Conversely, the C8 position is part of the pyridine ring and its reactivity can be influenced by the nitrogen atom. The choice of catalyst, ligand, base, and solvent system can be fine-tuned to favor reaction at one site over the other.
A common and effective strategy is a stepwise approach:
-
Selective Monofunctionalization: Employing milder reaction conditions or specific catalyst-ligand systems to favor reaction at the more reactive C3 position, leaving the C8-bromo group intact.
-
Purification: Isolation of the mono-functionalized intermediate is critical to ensure the homogeneity of the final product.
-
Second Functionalization: Subjecting the purified mono-substituted intermediate to a second, often more forcing, cross-coupling reaction to modify the remaining bromine atom.
This stepwise approach allows for the controlled and predictable synthesis of a wide array of 3,8-disubstituted imidazo[1,2-a]pyridines.
dot graph TD { A[3,8-Dibromoimidazo[1,2-a]pyridine] -->|Selective Cross-Coupling at C3| B(3-Substituted-8-bromoimidazo[1,2-a]pyridine); B -->|Cross-Coupling at C8| C(3,8-Disubstituted Imidazo[1,2-a]pyridine); A -->|Selective Cross-Coupling at C8| D(8-Substituted-3-bromoimidazo[1,2-a]pyridine); D -->|Cross-Coupling at C3| C; }
Caption: General workflow for the stepwise functionalization of 3,8-Dibromoimidazo[1,2-a]pyridine.
Application Protocols
The following protocols are designed to be robust starting points for the selective functionalization of 3,8-dibromoimidazo[1,2-a]pyridine. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3 Position
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[8][9] Under carefully controlled conditions, it is possible to achieve selective arylation or vinylation at the C3 position of 3,8-dibromoimidazo[1,2-a]pyridine. The higher reactivity of the C3-Br bond under these conditions is key to this selectivity.
Reaction Scheme:
(Illustrative scheme, not a generated image)
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,8-Dibromoimidazo[1,2-a]pyridine | ≥97% | Commercially Available |
| Arylboronic Acid | Varies | Commercially Available |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available |
| K₂CO₃ | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Degassed, Deionized | In-house |
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,8-dibromoimidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-bromoimidazo[1,2-a]pyridine.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used Pd(0) catalyst that is effective for the coupling of aryl bromides.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[8]
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, providing good solubility for both the organic and inorganic reagents.
-
Temperature: A moderate temperature of 80-90 °C is typically sufficient to promote the reaction at the more reactive C3 position while minimizing competing reactions at the C8 position.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; Pd0 [label="Pd(0)L2"]; ArBr [label="3,8-Dibromo-ImP"]; PdII [label="Ar-Pd(II)-Br(L2)"]; BoronicAcid [label="R-B(OH)2"]; Base [label="Base (K2CO3)"]; Boronate [label="[R-B(OH)3]-"]; Transmetalation_Complex [label="Ar-Pd(II)-R(L2)"]; Product [label="3-Aryl-8-bromo-ImP"];
Pd0 -> PdII [label="Oxidative Addition"]; ArBr -> PdII; BoronicAcid -> Boronate [label="Activation"]; Base -> Boronate; PdII -> Transmetalation_Complex [label="Transmetalation"]; Boronate -> Transmetalation_Complex; Transmetalation_Complex -> Product [label="Reductive Elimination"]; Product -> Pd0 [style=dashed]; }
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Selective Sonogashira Coupling at the C3 Position
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide, a valuable transformation for introducing alkynyl moieties into organic molecules.[1][10] Similar to the Suzuki coupling, selective functionalization at the C3 position can be achieved under controlled conditions.
Reaction Scheme:
(Illustrative scheme, not a generated image)
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,8-Dibromoimidazo[1,2-a]pyridine | ≥97% | Commercially Available |
| Terminal Alkyne | Varies | Commercially Available |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add 3,8-dibromoimidazo[1,2-a]pyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Add anhydrous tetrahydrofuran (THF) followed by anhydrous triethylamine (TEA, 2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-8-bromoimidazo[1,2-a]pyridine.
Causality Behind Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium facilitates the oxidative addition to the aryl bromide, while the copper activates the alkyne.[10]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
-
Temperature: Running the reaction at room temperature is a key factor in achieving selectivity for the more reactive C3 position.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; Pd0 [label="Pd(0)L2"]; ArBr [label="3,8-Dibromo-ImP"]; PdII_Br [label="Ar-Pd(II)-Br(L2)"]; Alkyne [label="R-C≡C-H"]; CuI [label="CuI"]; Base [label="Base (TEA)"]; Cu_Acetylide [label="R-C≡C-Cu"]; PdII_Alkyne [label="Ar-Pd(II)-C≡C-R(L2)"]; Product [label="3-Alkynyl-8-bromo-ImP"];
}
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Protocol 3: Selective Buchwald-Hartwig Amination at the C8 Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12] In contrast to the C3-selective C-C bond-forming reactions, C-N bond formation can often be directed to the C8 position. This selectivity can be attributed to the electronic nature of the pyridine ring and the specific catalyst-ligand combinations employed.
Reaction Scheme:
(Illustrative scheme, not a generated image)
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,8-Dibromoimidazo[1,2-a]pyridine | ≥97% | Commercially Available |
| Amine | Varies | Commercially Available |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available |
| Xantphos | Ligand Grade | Commercially Available |
| Cs₂CO₃ | Anhydrous, ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Step-by-Step Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.08 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add 3,8-dibromoimidazo[1,2-a]pyridine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 8-amino-3-bromoimidazo[1,2-a]pyridine derivative.
Causality Behind Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is a robust system for Buchwald-Hartwig aminations. The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[11]
-
Base: Cesium carbonate is a strong base often used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine.
-
Temperature: Higher temperatures are generally required for the amination of less reactive aryl bromides, which can favor reaction at the C8 position.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; Pd0 [label="Pd(0)L2"]; ArBr [label="3,8-Dibromo-ImP"]; PdII_Br [label="Ar-Pd(II)-Br(L2)"]; Amine [label="R2NH"]; Base [label="Base (Cs2CO3)"]; Amido_Complex [label="Ar-Pd(II)-NR2(L2)"]; Product [label="8-Amino-3-bromo-ImP"];
Pd0 -> PdII_Br [label="Oxidative Addition"]; ArBr -> PdII_Br; PdII_Br -> Amido_Complex [label="Amine Coordination & Deprotonation"]; Amine -> Amido_Complex; Base -> Amido_Complex; Amido_Complex -> Product [label="Reductive Elimination"]; Product -> Pd0 [style=dashed]; }
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sequential Functionalization: A Two-Step Approach
Once a mono-substituted intermediate (e.g., 3-aryl-8-bromoimidazo[1,2-a]pyridine) has been synthesized and purified, it can be subjected to a second cross-coupling reaction to functionalize the remaining bromine atom. Generally, more forcing conditions (e.g., higher temperature, different catalyst/ligand system) may be required for the second coupling reaction due to the potentially altered reactivity of the substrate.
Example of a Sequential Suzuki-Miyaura Coupling:
-
First Coupling (C3): Synthesize 3-aryl-8-bromoimidazo[1,2-a]pyridine as described in Protocol 1.
-
Second Coupling (C8):
-
Use the purified 3-aryl-8-bromoimidazo[1,2-a]pyridine as the starting material.
-
Employ a more active catalyst system, for example, Pd(dppf)Cl₂.
-
Increase the reaction temperature to 100-120 °C.
-
The reaction time may need to be extended.
-
This sequential approach allows for the synthesis of unsymmetrically disubstituted imidazo[1,2-a]pyridines, which greatly expands the accessible chemical space for drug discovery efforts.
Conclusion
3,8-Dibromoimidazo[1,2-a]pyridine is a powerful building block for the synthesis of novel derivatives. By leveraging the principles of selective palladium-catalyzed cross-coupling reactions, researchers can strategically and sequentially functionalize the C3 and C8 positions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust foundation for the development of diverse libraries of imidazo[1,2-a]pyridine-based compounds for applications in medicinal chemistry and materials science. Careful control of reaction parameters and a stepwise synthetic strategy are key to achieving the desired selectivity and maximizing yields.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Semantic Scholar. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2007). ACS Publications. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). Royal Society of Chemistry. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2010). ScienceDirect. [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (2018). NIH. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Sonogashira reaction. Wikipedia. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (1993). PubMed. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2011). MDPI. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). NIH. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2021). MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. (2023). NIH. [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). NIH. [Link]
-
Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. (2018). PubMed. [Link]
-
3,8-Dibromoimidazo[1,2-a]pyridine. PubChem. [Link]
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- 2. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. sci-hub.box [sci-hub.box]
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 3,8-Dibromoimidazo[1,2-a]pyridine in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated to optimize interactions with various biological targets. Among its many derivatives, 3,8-dibromoimidazo[1,2-a]pyridine stands out as a particularly valuable and versatile starting material for the synthesis of novel therapeutics, especially in the realm of kinase inhibitors.[4][5] This guide provides an in-depth exploration of the synthesis, selective functionalization, and application of this key intermediate for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine framework is present in a range of marketed drugs, demonstrating its therapeutic relevance across different disease areas. Notable examples include zolpidem for insomnia, alpidem as an anxiolytic, and olprinone for acute heart failure.[3] The scaffold's appeal lies in its synthetic tractability and the distinct reactivity of its various positions, allowing for the introduction of diverse functionalities to modulate pharmacological properties.
The introduction of bromine atoms at the C3 and C8 positions of the imidazo[1,2-a]pyridine core creates a powerful synthetic handle. These positions are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, and alkynyl moieties.[6] This strategic di-bromination allows for the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies.
Synthesis of the Key Intermediate: 3,8-Dibromoimidazo[1,2-a]pyridine
The synthesis of 3,8-dibromoimidazo[1,2-a]pyridine is typically achieved through a two-step process starting from the readily available 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine
The initial step involves the di-bromination of 2-aminopyridine to yield 2-amino-3,5-dibromopyridine. This electrophilic substitution reaction is a standard procedure in heterocyclic chemistry.
Protocol 1: Synthesis of 2-Amino-3,5-dibromopyridine
Materials:
-
2-Aminopyridine
-
Bromine
-
Appropriate solvent (e.g., acetic acid or a mixture of acetonitrile and dichloromethane)
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled 2-aminopyridine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess bromine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-3,5-dibromopyridine.
Step 2: Cyclization to form 3,8-Dibromoimidazo[1,2-a]pyridine
The subsequent step involves the condensation of 2-amino-3,5-dibromopyridine with a suitable C2 synthon, typically a bromoacetaldehyde equivalent, to construct the imidazole ring.
Protocol 2: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
Materials:
-
2-Amino-3,5-dibromopyridine
-
Bromoacetaldehyde diethyl acetal or an aqueous solution of chloroacetaldehyde
-
Solvent (e.g., ethanol, acetonitrile)
-
Base (optional, e.g., sodium bicarbonate)
Procedure:
-
Combine 2-amino-3,5-dibromopyridine and bromoacetaldehyde diethyl acetal (or chloroacetaldehyde solution) in a suitable solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic byproduct is formed, neutralize the mixture with a mild base like sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3,8-dibromoimidazo[1,2-a]pyridine.
Regioselective Functionalization: A Gateway to Chemical Diversity
The differential reactivity of the bromine atoms at the C3 and C8 positions is the key to the synthetic utility of 3,8-dibromoimidazo[1,2-a]pyridine. The C3 position is generally more electron-deficient and thus more reactive towards certain palladium-catalyzed reactions. This allows for a sequential and regioselective approach to introduce different substituents.
Diagram 1: General Synthetic Strategy
Sources
- 1. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the C-3 Functionalization of Imidazo[1,2-a]pyridines
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their C-3 Position
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic system is embedded in numerous commercially available drugs, including the anxiolytics Alpidem and Saripidem, the hypnotic agent Zolpidem, and the heart failure medication Olprinone.[1][2] The broad spectrum of biological activities associated with these compounds, ranging from anticancer to anti-inflammatory properties, has fueled extensive research into novel synthetic methodologies for their derivatization.[1][2][3]
The C-3 position of the imidazo[1,2-a]pyridine ring is particularly amenable to functionalization due to its inherent nucleophilicity and electron-rich character.[1][3] This has led to the development of a diverse array of chemical transformations that selectively target this site. Direct C-H functionalization at the C-3 position is an especially attractive strategy, as it offers a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[2]
This technical guide provides a detailed overview of established and innovative experimental procedures for the C-3 functionalization of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind specific experimental choices. The protocols presented herein are designed to be robust and reproducible, catering to the needs of researchers in drug discovery and chemical synthesis.
I. C-3 Halogenation: Gateway to Further Functionalization
The introduction of a halogen atom at the C-3 position serves as a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of a wide range of derivatives. While various halogenating agents can be employed, recent advancements have focused on transition-metal-free approaches for a more environmentally benign process.[4][5]
Protocol: Transition-Metal-Free C-3 Chlorination and Bromination
This protocol outlines a facile, regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source.[4][5] This method is advantageous due to the low cost of the reagents and the mild reaction conditions.
Experimental Workflow:
Figure 1: General workflow for the C-3 halogenation of imidazo[1,2-a]pyridines.
Detailed Step-by-Step Protocol:
-
To a screw-capped vial, add the substituted imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv).
-
Add dimethylformamide (DMF, 2 mL).
-
Add sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) (1.5 mmol, 3.0 equiv).
-
Add acetic acid (AcOH, 2.0 mmol, 4.0 equiv).
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 10 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-imidazo[1,2-a]pyridine.
Mechanistic Insight:
While a radical mechanism has been suggested for some halogenation reactions, the precise mechanism for this specific transformation is still under investigation.[6] It is proposed that acetic acid protonates the sodium halite, generating the active halogenating species in situ. The electron-rich C-3 position of the imidazo[1,2-a]pyridine then undergoes electrophilic attack to yield the halogenated product.
Data Summary:
| Entry | Substrate | Halogenating Agent | Product | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyridine | NaClO₂ | 3-chloro-imidazo[1,2-a]pyridine | 85 | [4] |
| 2 | 2-methylimidazo[1,2-a]pyridine | NaClO₂ | 3-chloro-2-methylimidazo[1,2-a]pyridine | 82 | [4] |
| 3 | Imidazo[1,2-a]pyridine | NaBrO₂ | 3-bromo-imidazo[1,2-a]pyridine | 88 | [4] |
| 4 | 2-phenylimidazo[1,2-a]pyridine | NaBrO₂ | 3-bromo-2-phenylimidazo[1,2-a]pyridine | 80 | [4] |
II. C-3 Arylation: Building Molecular Complexity
The direct arylation of the C-3 position is a powerful tool for constructing biaryl linkages, which are common motifs in pharmaceuticals and organic materials. Both transition-metal-catalyzed and metal-free strategies have been developed to achieve this transformation.
Protocol 1: Copper(I)-Catalyzed Direct C-3 Arylation
This protocol describes a convenient method for the C-3 arylation of imidazo[1,2-a]pyridines with a variety of aryl halides and triflates using a copper(I) catalyst.[7]
Experimental Workflow:
Figure 2: General workflow for the copper-catalyzed C-3 arylation.
Detailed Step-by-Step Protocol:
-
To a sealable reaction tube, add imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), aryl halide or triflate (0.3 mmol, 1.5 equiv), copper(I) iodide (CuI, 0.02 mmol, 10 mol%), L-proline (0.04 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add dimethyl sulfoxide (DMSO, 1.0 mL).
-
Seal the tube and place it in a preheated oil bath at the specified temperature (typically 110-130 °C).
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C-3 arylated product.
Mechanistic Rationale:
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, oxidative addition of the aryl halide to the Cu(I) complex occurs, forming a Cu(III)-aryl intermediate. This is followed by a concerted metalation-deprotonation (CMD) step at the C-3 position of the imidazo[1,2-a]pyridine. Finally, reductive elimination from the Cu(III) intermediate furnishes the C-3 arylated product and regenerates the active Cu(I) catalyst. The ligand, such as L-proline, plays a crucial role in stabilizing the copper intermediates and facilitating the catalytic cycle.
Protocol 2: Visible-Light-Mediated C-3 Arylation
Photoredox catalysis has emerged as a powerful and sustainable strategy for C-H functionalization.[2] This protocol utilizes a photocatalyst to enable the C-3 arylation of imidazo[1,2-a]pyridines under mild conditions.
Data Summary:
| Entry | Arylating Agent | Catalyst System | Product | Yield (%) | Reference |
| 1 | Iodobenzene | CuI / L-proline | 3-phenylimidazo[1,2-a]pyridine | 85 | [7] |
| 2 | 4-bromotoluene | CuI / L-proline | 3-(p-tolyl)imidazo[1,2-a]pyridine | 78 | [7] |
| 3 | Phenyl triflate | CuI / L-proline | 3-phenylimidazo[1,2-a]pyridine | 65 | [7] |
| 4 | Diazonium salts | Eosin Y (photocatalyst) | 3-arylimidazo[1,2-a]pyridines | up to 95 | [2] |
III. C-3 Acylation and Carbonylation: Introduction of Carbonyl Functionality
The introduction of a carbonyl group at the C-3 position provides a synthetic handle for further transformations, such as the synthesis of amides and ketones.
Protocol: Metal-Free, Visible-Light-Promoted C-3 Carbonylation
This innovative protocol achieves the direct C-3 carbonylation of imidazo[1,2-a]pyridines using nitrones as the carbonyl source under visible light irradiation.[8]
Detailed Step-by-Step Protocol:
-
A mixture of imidazo[1,2-a]pyridine (0.2 mmol), nitrone (0.4 mmol), and an organic photosensitizer (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-2 mol%) in a suitable solvent (e.g., acetonitrile) is placed in a reaction vessel.
-
The vessel is sealed with an oxygen balloon.
-
The mixture is irradiated with a compact fluorescent lamp (CFL) at room temperature for the specified time.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 3-carbonylated product.
Mechanistic Pathway:
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Application Notes and Protocols: Leveraging 3,8-Dibromoimidazo[1,2-a]pyridine in Anticancer Drug Design
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have led to its incorporation into numerous clinically approved drugs and investigational agents.[1] In the realm of oncology, this scaffold has proven to be a versatile framework for the design of potent and selective inhibitors of various cancer-related targets, including protein kinases and enzymes involved in cell signaling pathways.[2][3] Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anticancer activity by modulating critical cellular processes such as proliferation, apoptosis, and cell cycle progression.[4][5]
This guide focuses on a particularly valuable starting material for anticancer drug discovery: 3,8-Dibromoimidazo[1,2-a]pyridine . The presence of two bromine atoms at chemically distinct positions (C3 and C8) provides synthetic handles for the strategic and differential introduction of various substituents. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Medicinal Chemistry Strategies: Harnessing the Reactivity of 3,8-Dibromoimidazo[1,2-a]pyridine
The primary utility of 3,8-Dibromoimidazo[1,2-a]pyridine in drug design lies in its suitability for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the rapid generation of diverse chemical libraries for biological screening.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This reaction is extensively used to introduce aryl or heteroaryl moieties by coupling the brominated scaffold with boronic acids or esters. This is a cornerstone for creating derivatives that can probe deep into the binding pockets of target proteins.
-
Sonogashira Coupling: The introduction of alkyne groups via Sonogashira coupling provides a linear and rigid extension to the scaffold, which can be crucial for reaching specific interaction points within a target enzyme. These terminal alkynes can also serve as handles for further "click chemistry" modifications.
-
Heck Coupling: This reaction allows for the introduction of alkenyl substituents, adding conformational diversity to the synthesized library.
-
Buchwald-Hartwig Amination: This cross-coupling reaction is pivotal for installing amine-based functionalities, which can act as key hydrogen bond donors or acceptors, significantly influencing target affinity and selectivity.
The differential reactivity of the C3 and C8 positions can potentially be exploited for sequential, site-selective functionalization, further expanding the accessible chemical space from a single starting material.
Application Example: Design and Synthesis of Kinase Inhibitors
A prominent application of the imidazo[1,2-a]pyridine scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The following sections outline a general workflow for leveraging 3,8-Dibromoimidazo[1,2-a]pyridine in a kinase inhibitor discovery program, with a focus on PI3Kα, a well-validated cancer target.[6][7]
Workflow for Anticancer Drug Discovery
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Application Note: 3,8-Dibromoimidazo[1,2-a]pyridine as a Versatile Scaffold for Kinase Inhibitor Discovery
Abstract
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structural and electronic properties make it an ideal foundation for developing targeted therapies, particularly kinase inhibitors.[3][4] This application note focuses on a key derivative, 3,8-Dibromoimidazo[1,2-a]pyridine, a versatile and powerful building block for constructing diverse libraries of kinase inhibitors. We provide an in-depth analysis of its reactivity, detailed protocols for its selective functionalization, and case studies demonstrating its successful application in the development of potent and selective kinase inhibitors targeting critical signaling pathways in oncology and immunology.
Introduction: The Power of the Imidazo[1,2-a]pyridine Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The imidazo[1,2-a]pyridine scaffold has emerged as a premier starting point for kinase inhibitor design due to several key features:
-
Bioisosteric Mimicry: The scaffold can act as a bioisostere for the purine core of ATP, enabling competitive binding to the kinase hinge region.
-
Structural Rigidity: Its fused bicyclic nature provides a rigid framework, reducing the entropic penalty upon binding and often leading to higher potency.
-
Tunable Properties: The scaffold presents multiple positions (C2, C3, C5, C6, C7, C8) that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.[5]
The 3,8-dibromo derivative is particularly valuable as it provides two chemically distinct reactive handles, the C3 and C8 bromine atoms, allowing for controlled, sequential, or one-pot diversification through modern cross-coupling chemistry.[6]
Reactivity and Rationale for Selective Functionalization
The utility of 3,8-Dibromoimidazo[1,2-a]pyridine lies in the differential reactivity of its two bromine atoms. This selectivity is governed by the electronic properties of the heterocyclic core.
-
C8-Position: This position is analogous to the C6 position of a pyridine ring. It is more susceptible to nucleophilic aromatic substitution (SNAr) and is generally more reactive in palladium-catalyzed cross-coupling reactions.[6] This is attributed to the electron-withdrawing effect of the adjacent ring nitrogen.
-
C3-Position: This position is part of the electron-rich imidazole ring. While still reactive towards cross-coupling, it often requires different (sometimes harsher) conditions or alternative catalyst systems compared to the C8 position.
This difference in reactivity is the cornerstone of a medicinal chemist's strategy, enabling the directed and selective introduction of different chemical moieties to probe specific interactions within a kinase's active site.
Synthetic Strategies & Protocols for Kinase Inhibitor Scaffolds
The primary methods for elaborating the 3,8-dibromo core are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are staples of the pharmaceutical industry due to their reliability and broad functional group tolerance.[7][8]
General Synthetic Workflow
The following diagram illustrates a typical workflow for creating a kinase inhibitor library starting from 3,8-Dibromoimidazo[1,2-a]pyridine.
Caption: General workflow for di-functionalization.
Protocol 1: Selective C8-Arylation via Suzuki-Miyaura Coupling
This protocol details the preferential coupling at the more reactive C8 position. The choice of a mild base like potassium carbonate and a standard palladium catalyst is often sufficient.
Rationale: The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction ideal for introducing aryl or heteroaryl groups, which are common features in kinase inhibitors for establishing key interactions in the ATP pocket.[9] The conditions below are optimized for selectivity at C8.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 3,8-Dibromoimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-8-aryl-imidazo[1,2-a]pyridine intermediate.
Self-Validation: Successful coupling can be confirmed by ¹H NMR (disappearance of the C8 proton signal and appearance of new aromatic signals) and Mass Spectrometry (correct M+ peak for the product).
Protocol 2: C3-Alkynylation via Sonogashira Coupling
This protocol is performed on the product from Protocol 1 to functionalize the C3 position. The Sonogashira reaction introduces a linear alkyne group, a valuable linker or pharmacophore.
Rationale: The Sonogashira coupling forms a C-C bond between an sp-hybridized carbon (alkyne) and an sp² carbon (aryl halide).[8] This reaction requires both palladium and copper(I) co-catalysis. The resulting alkyne can be a final feature or a handle for further chemistry, such as click reactions.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the 3-bromo-8-aryl-imidazo[1,2-a]pyridine intermediate (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq), and Copper(I) iodide (CuI, 0.10 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add a suitable solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0-4.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Case Studies: Application in Kinase Inhibitor Programs
The 3,8-disubstituted imidazo[1,2-a]pyridine scaffold has been successfully employed to generate potent inhibitors against a range of important kinase targets.
Data Presentation: Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
| Target Kinase(s) | Scaffold/Inhibitor Example | Key Substituents | Potency (IC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |
| CDK2/Cyclin A | 3-amino, 8-aryl substituted | C3-Amine, C8-Aryl | IC₅₀: < 100 nM | Oncology | [10][11] |
| PI3Kα | 3,6-disubstituted | C3-Pyrazolyl, C6-Heteroaryl | IC₅₀: 1.8 nM | Oncology | [12][13] |
| BTK | 8-amino substituted | C8-Aminopyrazine | IC₅₀: < 50 nM | Autoimmune, Oncology | [14] |
| Mer/Axl | 3-amino, 6,8-disubstituted | C3-Amine, C6/C8-Aryl | Kᵢ: < 10 nM | Immuno-oncology | [15] |
| ALK2 | 3,7-disubstituted | C3-Quinoline, C7-Aryl | IC₅₀: < 50 nM | Rare Diseases (FOP) | [16] |
This table is a representative summary; specific substitutions and potencies vary widely within each series.
Target Pathway Example: Bruton's Tyrosine Kinase (BTK) Signaling
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies and autoimmune diseases.[14][17] Inhibitors based on imidazo-heterocyclic scaffolds have shown significant promise.[14][18][19]
Caption: Inhibition of the BTK signaling pathway.
Conclusion
3,8-Dibromoimidazo[1,2-a]pyridine is a preeminent building block for the synthesis of kinase inhibitors. Its predictable and differential reactivity allows for the strategic and efficient construction of complex, di-substituted molecules. By leveraging established cross-coupling protocols, researchers can rapidly generate diverse chemical libraries to probe structure-activity relationships and optimize compounds for potency, selectivity, and drug-like properties. The proven success of the imidazo[1,2-a]pyridine core against critical targets like CDKs, PI3K, and BTK solidifies the value of this scaffold in modern drug discovery.
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Kim, Y., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Hayakawa, M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry, 24(3), 420–433. [Link]
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De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS medicinal chemistry letters, 6(5), 545–550. [Link]
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Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of medicinal chemistry, 64(18), 13919–13941. [Link]
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Li, Z., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of medicinal chemistry. [Link]
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Kim, Y., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. [Link]
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Bakherad, M., et al. (2008). Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]
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Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][4]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor... Journal of Medicinal Chemistry. [Link]
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Bertrand, S., et al. (2012). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & medicinal chemistry letters, 22(14), 4785–4790. [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor... Journal of Medicinal Chemistry, 55(20), 8565-8586. [Link]
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Al-Tel, T. H. (2009). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 14(7), 2499-2508. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 46(28), 5359–5363. [Link]
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Wang, L., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 49–60. [Link]
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D'Souza, D., & Müller, T. J. (2010). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Sustainable Chemistry & Engineering. [Link]
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Zhang, W., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 44(40), 17225-17245. [Link]
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Cogan, P. S., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & medicinal chemistry letters, 30(18), 127418. [Link]
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Application Notes and Protocols for the Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold of 3-Aminoimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This bicyclic aromatic heterocycle is a key structural component in numerous pharmaceuticals, including the well-known anxiolytic, alpidem, and the hypnotic, zolpidem. The introduction of an amino group at the 3-position significantly enhances the molecule's chemical versatility, providing a crucial handle for further functionalization and the exploration of new chemical space. This modification has been instrumental in the development of novel therapeutic agents with activities spanning from anticancer to anti-inflammatory and antiviral.[1][2]
These application notes provide a detailed, step-by-step guide for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, intended for researchers, scientists, and professionals in drug development. The protocols outlined herein are based on established and robust methodologies, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot their synthetic strategies.
Synthetic Strategies: A Comparative Overview
The synthesis of 3-aminoimidazo[1,2-a]pyridines can be broadly categorized into two main approaches: multicomponent reactions (MCRs) and linear synthetic routes.
-
Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more starting materials in a single step to form a complex product. The Groebke-Blackburn-Bienayme (GBB) reaction is a prominent example and a workhorse for accessing this scaffold.[1][3] MCRs are prized for their atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.
-
Linear Synthesis: These routes involve a stepwise sequence of reactions. While potentially more labor-intensive, they can offer greater control over the introduction of specific functional groups and may be more amenable to scale-up. A key example is the cyclodehydration of α-aminopyridinyl amides.[2][4]
This guide will focus on providing detailed protocols for the most reliable and versatile methods from both categories.
Protocol 1: The Groebke-Blackburn-Bienayme (GBB) Three-Component Reaction
The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6] The reaction is typically acid-catalyzed and proceeds through the formation of an imine intermediate, followed by a [4+1] cycloaddition with the isocyanide.[7]
Reaction Mechanism and Workflow
The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (imine). The pyridine nitrogen of this intermediate is then protonated, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization and tautomerization yield the final 3-aminoimidazo[1,2-a]pyridine product.
Caption: Workflow of the Groebke-Blackburn-Bienayme reaction.
Experimental Protocol
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%) or Scandium(III) triflate (Sc(OTf)₃) (5 mol%)[5]
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.1 mmol), and the acid catalyst (p-TsOH or Sc(OTf)₃).
-
Add methanol (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Representative Yields
| Entry | 2-Aminopyridine | Aldehyde | Catalyst | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | p-TsOH | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | p-TsOH | 92 |
| 3 | 2-Aminopyridine | 4-Nitrobenzaldehyde | Sc(OTf)₃ | 88 |
| 4 | 2-Amino-4-chloropyridine | Isobutyraldehyde | Sc(OTf)₃ | 75 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins
This method offers an alternative one-pot synthesis of imidazo[1,2-a]pyridines, which can be subsequently aminated. The use of readily available nitroolefins and a copper catalyst makes this an attractive approach.[8] The reaction proceeds via a Michael addition followed by an oxidative cyclization.
Reaction Mechanism and Workflow
The reaction is initiated by a Michael addition of the 2-aminopyridine to the nitroolefin. The resulting intermediate undergoes an intramolecular cyclization, followed by an oxidation and elimination of nitrous acid to afford the imidazo[1,2-a]pyridine core. Subsequent amination at the 3-position can be achieved through various methods, such as electrophilic amination.
Caption: General workflow for the copper-catalyzed synthesis.
Experimental Protocol
Materials:
-
2-Aminopyridine (1.0 mmol)
-
β-Nitrostyrene (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Dimethylformamide (DMF) (3 mL)
-
Round-bottom flask (25 mL) equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a 25 mL round-bottom flask, combine the 2-aminopyridine (1.0 mmol), β-nitrostyrene (1.2 mmol), and CuBr (10 mol%).
-
Add DMF (3 mL) to the flask.
-
Heat the reaction mixture to 80 °C with stirring under an air atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-phenylimidazo[1,2-a]pyridine.
-
The amination of the 3-position can be subsequently carried out using established literature procedures.
Protocol 3: Cyclodehydration of α-Aminopyridinyl Amides
Reaction Mechanism and Workflow
The synthesis begins with the acylation of a 2-aminopyridine with an N-protected α-amino acid to form an α-aminopyridinyl amide. This amide is then activated with triflic anhydride, which facilitates a cyclodehydration reaction to form the imidazo[1,2-a]pyridine ring system. A final deprotection step reveals the 3-amino group.
Caption: Workflow for the cyclodehydration synthesis.
Experimental Protocol
Materials:
-
N-Boc-protected α-aminopyridinyl amide (0.5 mmol)
-
Triflic anhydride (Tf₂O) (0.6 mmol)
-
2-Methoxypyridine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk flask and nitrogen atmosphere setup
Procedure:
-
Dissolve the N-Boc-protected α-aminopyridinyl amide (0.5 mmol) in anhydrous DCM (5 mL) in a Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2-methoxypyridine (1.2 mmol) followed by the dropwise addition of triflic anhydride (0.6 mmol).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of K₂CO₃ (1.5 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aminoimidazo[1,2-a]pyridine.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in GBB reaction | Inactive catalyst; impure reagents; incorrect stoichiometry. | Use freshly opened or purified reagents; ensure accurate measurement of starting materials; consider using a more active catalyst like Sc(OTf)₃. |
| Formation of multiple byproducts | Side reactions of the aldehyde or isocyanide; reaction temperature too high. | Purify the starting materials; run the reaction at a lower temperature; consider a stepwise approach if byproduct formation is persistent. |
| Incomplete reaction | Insufficient reaction time; low reactivity of substrates. | Increase the reaction time; gently heat the reaction mixture (e.g., to 40-50 °C); use a more reactive aldehyde or isocyanide if possible. |
| Difficulty in purification | Co-elution of starting materials or byproducts with the product. | Optimize the eluent system for column chromatography; consider recrystallization as an alternative purification method. |
Characterization and Data Interpretation
The successful synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Look for the characteristic signals of the imidazo[1,2-a]pyridine core, including the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the substituents. The presence of a broad singlet for the -NH₂ protons is a key indicator.
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule and their chemical environments. The signals for the carbons of the fused ring system are typically found in the aromatic region.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) for the amino group provides further evidence of the product's identity.
Conclusion
The synthetic protocols detailed in these application notes provide robust and versatile methods for accessing the medicinally important 3-aminoimidazo[1,2-a]pyridine scaffold. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively synthesize and explore the therapeutic potential of this valuable class of compounds.
References
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link][1][3]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link][5]
-
Synthesis of 3‐Aminoimidazo[1,2‐a]pyrimidines via One‐Pot Multicomponent Reaction. ResearchGate. [Link]
- Adib, M., Sheibani, E., Bijanzadeh, H. R., & Zhu, L.-G. (2008). A new, one-pot, multi-component synthesis of imines of 3-amino-2-arylimidazo[1,2-a]pyridines, 3-amino-2-arylimidazo[1,2-a]pyrazines, and 3-amino-2-arylimidazo[1,2-a]pyrimidines. Tetrahedron, 64(47), 10681–10686.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link][4]
-
Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link][1]
-
Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed. [Link][3]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Ionic Liquid Promoted One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines. Request PDF. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]
-
Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. [Link][2]
-
Copper-mediated three-component synthesis of 3-cyanoimidazo[1,2-a]pyridines. RSC Publishing. [Link]
- Al-Qadi, I., Hanania, M., Soliman, S. M., et al. (2025). Novel 3-Aminoimidazole[1,2-α]Pyridine/Pyrazine Analogues: Synthesis and Biological Evaluation as Anticancer Agents. Journal of Molecular Structure, 1340, 142549.
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. PMC - NIH. [Link]
-
Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. ResearchGate. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link][8]
-
Ullmann condensation. Wikipedia. [Link]
-
New MultiComponent Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines. Request PDF. [Link][7]
-
Rapid Synthesis of 3‐Aminoimidazo[1,2‐ a ]Pyridines and Pyrazines. ResearchGate. [Link]
-
Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(6), 661–663. [Link][6]
-
Ullmann reaction. Wikipedia. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. sci-hub.box [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as the 3,8-dibromo variant, are crucial intermediates for further functionalization via cross-coupling reactions.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine. Our aim is to equip you with the scientific understanding and practical solutions to overcome these synthetic hurdles.
Understanding the Synthetic Challenges
The synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine presents two primary challenges:
-
Regiocontrol: Achieving the desired 3,8-dibromination pattern can be difficult. The imidazo[1,2-a]pyridine ring system has multiple sites susceptible to electrophilic attack, and controlling the position of bromination is paramount.
-
Purification: The reaction often yields a mixture of mono-, di-, and polybrominated isomers, which can be challenging to separate due to their similar polarities.
Two principal synthetic strategies are commonly employed, each with its own set of potential problems:
-
Strategy A: Stepwise Bromination of Imidazo[1,2-a]pyridine. This involves the direct bromination of the parent heterocycle.
-
Strategy B: Cyclization of a Pre-brominated Precursor. This approach builds the imidazo[1,2-a]pyridine ring from a brominated 2-aminopyridine derivative.
This guide will address the common problems associated with both strategies.
Troubleshooting Guide & FAQs
Section 1: Low Yield or Incomplete Conversion
Question: My reaction to form the imidazo[1,2-a]pyridine core is sluggish and gives a low yield. What are the likely causes?
Answer:
Low yields in the initial cyclization step are a common issue. The classic synthesis involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde or a phenacyl bromide.[4] Several factors can contribute to a poor outcome:
-
Inadequate Reaction Conditions: The reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. Microwave irradiation has also been shown to accelerate this transformation.[2]
-
Base Strength: The presence of a base, such as sodium bicarbonate, can be crucial for neutralizing the HBr formed during the reaction and facilitating the final cyclization step. Ensure your base is of good quality and used in appropriate stoichiometry.
-
Purity of Starting Materials: Impurities in the 2-aminopyridine or the α-halocarbonyl reagent can interfere with the reaction. Ensure your starting materials are pure and, if necessary, recrystallize or distill them before use.
-
Solvent Choice: While the reaction can be run under solvent-free conditions, the choice of solvent can significantly impact the reaction rate and yield.[4] Ethanol is a commonly used solvent. For specific substrates, exploring other solvents like DMF or toluene might be beneficial.
Question: I am attempting a direct dibromination of imidazo[1,2-a]pyridine, but the reaction stalls after the formation of the 3-bromo derivative.
Answer:
This is a common observation related to the electronic properties of the imidazo[1,2-a]pyridine ring system. Here's a breakdown of the causality and potential solutions:
-
Electronic Deactivation: The first bromine atom, being an electron-withdrawing group, deactivates the ring towards further electrophilic substitution. This makes the introduction of the second bromine atom significantly more difficult.
-
Reaction Conditions for Dibromination: To overcome the deactivation, more forcing conditions are typically required for the second bromination. This may include:
-
Increased Temperature: Higher temperatures can provide the necessary activation energy for the second substitution.
-
Stronger Brominating Agent: While N-Bromosuccinimide (NBS) is often used for monobromination, a stronger brominating system like bromine (Br₂) in acetic acid or oleum might be necessary for the second addition.
-
Extended Reaction Time: The reaction may simply require a longer time to go to completion. Monitor the reaction progress carefully by TLC or LC-MS.
-
-
Stoichiometry of the Brominating Agent: Ensure you are using at least two equivalents of the brominating agent. An excess may be required to drive the reaction to completion, but be mindful that this can also lead to the formation of over-brominated byproducts.
Section 2: Poor Regioselectivity and Isomeric Impurities
Question: My direct bromination of imidazo[1,2-a]pyridine yields a mixture of dibromo isomers. How can I improve the regioselectivity for the 3,8-isomer?
Answer:
This is the most significant challenge in this synthesis. The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine nucleus is highly dependent on the reaction conditions and the directing effects of existing substituents.
-
Inherent Reactivity of the Ring: The C3 position is the most electron-rich and kinetically favored site for the first electrophilic attack.[5] However, the pyridine ring can also be substituted, with the C8 and C6 positions being potential sites for bromination.
-
Formation of Inseparable Mixtures: Direct dibromination often leads to a complex mixture of isomers (e.g., 3,5-, 3,6-, 3,8-dibromo) that can be very difficult to separate by standard column chromatography.[6]
To favor the formation of the 3,8-dibromo isomer, the most reliable approach is often Strategy B: Cyclization of a Pre-brominated Precursor.
Question: How do I synthesize 3,8-Dibromoimidazo[1,2-a]pyridine using a pre-brominated precursor?
Answer:
This strategy offers superior regiocontrol. The most logical approach is to start with a commercially available or synthesized 3-bromo-2-aminopyridine. The bromine atom at the 3-position of the 2-aminopyridine will become the bromine atom at the 8-position of the final imidazo[1,2-a]pyridine product.
Here is a general workflow:
-
Cyclization: React 3-bromo-2-aminopyridine with an appropriate α-halocarbonyl compound (e.g., bromoacetaldehyde or a phenacyl bromide derivative) to form 8-bromoimidazo[1,2-a]pyridine.
-
Second Bromination: The resulting 8-bromoimidazo[1,2-a]pyridine is then subjected to a second bromination step. The bromine atom at the 8-position will direct the second electrophilic attack to the most activated position on the imidazole ring, which is C3. This second bromination is generally highly regioselective.
Section 3: Purification Challenges
Question: I have a mixture of brominated imidazo[1,2-a]pyridines. How can I effectively purify the desired 3,8-dibromo isomer?
Answer:
The purification of polybrominated heterocyclic compounds can be notoriously difficult.[6] Here are some strategies to consider:
-
Column Chromatography:
-
Solvent System Optimization: A systematic approach to finding the right eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is often necessary to resolve closely eluting isomers.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using alumina for separating halogenated compounds, as it can offer different selectivity.
-
-
Recrystallization:
-
Solvent Screening: Finding a suitable solvent or solvent system for recrystallization is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene.[6]
-
Fractional Crystallization: If you have a mixture of isomers, it may be possible to selectively crystallize one isomer out of the solution by carefully controlling the solvent composition and temperature. This often requires patience and multiple recrystallization cycles.
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be the only viable option. While more expensive and time-consuming, it offers the highest resolution for separating closely related isomers.
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Column Chromatography | Cost-effective, scalable. | Can be time-consuming, may not resolve very similar isomers. | Initial purification of crude reaction mixtures. |
| Recrystallization | Can provide very pure material, relatively inexpensive. | Finding a suitable solvent can be challenging, may result in significant material loss. | Final purification of a mostly pure compound, separating isomers with different solubilities. |
| Preparative HPLC | High resolution, can separate very similar compounds. | Expensive, time-consuming, limited scalability. | Final purification of high-value compounds, separating challenging isomeric mixtures. |
Section 4: Side Reactions and Byproduct Formation
Question: What are the common side reactions I should be aware of during the bromination of imidazo[1,2-a]pyridine?
Answer:
Several side reactions can occur, leading to a complex product mixture. Understanding these will help you to minimize their formation.
-
Over-bromination: Using a large excess of the brominating agent or harsh reaction conditions can lead to the formation of tri- and even tetra-brominated species. Carefully control the stoichiometry of your brominating agent.
-
Formation of Isomeric Dibromo Products: As discussed earlier, direct dibromination can lead to a mixture of isomers. The use of a pre-brominated precursor is the best way to avoid this.
-
Degradation of the Starting Material or Product: Imidazo[1,2-a]pyridines can be sensitive to strongly acidic or oxidative conditions. If you are using harsh brominating conditions, monitor your reaction for the appearance of decomposition products.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine (Strategy B, Step 1)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 3-bromo-2-aminopyridine (1.0 eq.) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) and sodium bicarbonate (1.5 eq.).[6]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 8-bromoimidazo[1,2-a]pyridine.
Protocol 2: Bromination of 8-Bromoimidazo[1,2-a]pyridine to 3,8-Dibromoimidazo[1,2-a]pyridine (Strategy B, Step 2)
-
Dissolve 8-bromoimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as acetic acid or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3,8-dibromoimidazo[1,2-a]pyridine.
References
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])
-
Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL: [Link])
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Dibrominated Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving challenging dibrominated heterocyclic substrates. Drawing from established protocols and field-proven insights, this resource aims to empower you to navigate common experimental hurdles and achieve your synthetic goals with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of dibrominated heterocycles, offering explanations for the underlying causes and actionable steps for remediation.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki coupling with a dibrominated heterocycle (e.g., 2,5-dibromopyridine or 2,5-dibromothiophene) and observing very low or no formation of the desired coupled product. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity is a frequent challenge, often stemming from suboptimal reaction parameters. The key is a systematic approach to identify and address the limiting factor.
Causality & Remediation Strategy:
-
Inefficient Catalyst System: The combination of the palladium source and ligand is paramount. For heteroaryl systems, which can act as catalyst poisons, specialized ligands are often necessary.[1][2]
-
Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands are known to enhance catalytic activity for challenging substrates.[3][4] Consider using Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer improved stability and reproducibility.[3][5]
-
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation, and the solvent impacts the solubility of all components and the stability of intermediates.[1][6][7]
-
Solution: Screen different bases and solvents. A common starting point is an aqueous mixture of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like 1,4-dioxane or toluene.[5][8] For substrates prone to protodeboronation, anhydrous conditions with a phosphate base like K₃PO₄ may be more effective.[5][9][10] Polar aprotic solvents like DMF can sometimes improve solubility and reaction rates, but should be used with caution as they can also promote side reactions.[11][12]
-
-
Insufficient Reaction Temperature or Time: The energy of activation for the oxidative addition step can be high, particularly with electron-rich or sterically hindered heterocycles.
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, leading to the formation of boroxines or undergoing protodeboronation, which reduces their effective concentration.[1][14]
Issue 2: Uncontrolled Selectivity (Mono- vs. Di-arylation)
Question: My goal is to synthesize a mono-arylated product from a dibrominated heterocycle, but I am getting a mixture of mono- and di-substituted products, or exclusively the di-substituted product. How can I control the selectivity?
Answer:
Achieving selective mono-arylation requires careful control over reaction conditions to exploit differences in the reactivity of the two C-Br bonds.
Causality & Remediation Strategy:
-
Stoichiometry of Reagents: Using an excess of the boronic acid will invariably favor the formation of the di-arylated product.[9]
-
Inherent Reactivity of the Heterocycle: The electronic properties of the heterocyclic ring often make one bromine atom more reactive than the other.[17][18] For many five- and six-membered heterocycles, the position adjacent to the heteroatom (e.g., the 2-position in thiophene or pyridine) is often more electron-deficient and thus more susceptible to oxidative addition.[16][18]
-
Solution: Exploit this inherent reactivity by using milder reaction conditions (lower temperature, shorter reaction time) to favor substitution at the more reactive site. Careful monitoring is key to stopping the reaction after the first coupling has occurred.
-
-
Reaction Conditions are Too Forcing: High temperatures and long reaction times will provide sufficient energy to overcome the activation barrier for the second coupling, leading to the di-substituted product.
-
Solution: Reduce the reaction temperature and monitor the progress closely. Once the desired mono-arylated product is the major species, quench the reaction to prevent further substitution.
-
Issue 3: Formation of Side Products
Question: My reaction is producing significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I minimize these side reactions?
Answer:
The formation of these side products points to specific competing reaction pathways that can often be suppressed by adjusting the reaction setup and conditions.
Causality & Remediation Strategy:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1][14] Using a Pd(II) precursor can also contribute to this, as it needs to be reduced to the active Pd(0) in situ, a process that can involve the boronic acid.[1]
-
Dehalogenation of the Heterocycle: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain solvents or bases.[14]
-
Solution: If dehalogenation is a significant issue, consider changing the solvent system. Sometimes switching from a protic to an aprotic solvent, or vice versa, can alter the reaction pathway. The choice of base can also be influential.
-
-
Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration and can lead to the formation of dehalogenated starting material if it occurs after oxidative addition.[14]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best palladium catalyst and ligand for my specific dibrominated heterocycle?
A1: The optimal choice depends on the electronic and steric properties of your substrate. For electron-rich heterocycles, which can be challenging for oxidative addition, bulky and electron-donating ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos) are often required to promote this key step.[3][19] For less demanding substrates, a general-purpose catalyst like Pd(PPh₃)₄ may be sufficient.[9][10] It is often beneficial to perform a small screen of different ligands to identify the most effective one for your system.[2][5]
Q2: What is the role of water in the Suzuki coupling, and should I always include it?
A2: Water can play several beneficial roles. It helps to dissolve inorganic bases like K₂CO₃ and K₃PO₄, and it can accelerate the transmetalation step.[11][20] However, an excess of water can promote protodeboronation of the boronic acid.[14] The optimal amount of water is often determined empirically, but a common starting point is a solvent ratio of 4:1 or 3:1 organic solvent to water.[8] In cases where protodeboronation is a major issue, completely anhydrous conditions may be necessary.[2][5]
Q3: Can I use microwave irradiation to accelerate my reactions?
A3: Yes, microwave heating can be a very effective tool for accelerating Suzuki coupling reactions, often reducing reaction times from hours to minutes and potentially improving yields.[14] However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition of the starting materials or catalyst.
Q4: My dibrominated heterocycle is poorly soluble. What can I do?
A4: Poor solubility is a common problem.[12] First, try screening a range of solvents, including higher-boiling point options like DMF, NMP, or xylene.[11][12][21] Gently heating the mixture can also help. If solubility remains an issue, you may need to modify the substrate to include a solubilizing group, although this is a less direct approach.[12]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][8]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols & Data
Representative Protocol: Selective Mono-arylation of 2,5-Dibromothiophene
This protocol details the selective synthesis of 2-bromo-5-phenylthiophene.
Materials:
-
2,5-Dibromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,5-dibromothiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.0 mmol, 1.0 equiv), and K₃PO₄ (1.75 mmol, 1.75 equiv).[10]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.04 mmol, 4 mol%).[10]
-
Add anhydrous 1,4-dioxane (2 mL) and degassed water (0.5 mL).[9][10]
-
Stir the mixture at room temperature for 30 minutes to ensure all solids are well-suspended.[10]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[10] Monitor the reaction progress by TLC or LC-MS to observe the consumption of starting material and the formation of the mono- and di-substituted products.
-
Upon completion (indicated by the disappearance of the starting material and maximization of the mono-substituted product), cool the reaction to room temperature.[8][9]
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-bromo-5-phenylthiophene.
Table 1: Recommended Conditions for Mono- vs. Di-arylation
| Parameter | Selective Mono-arylation | Complete Di-arylation | Rationale |
| Boronic Acid (equiv.) | 0.9 - 1.1 | 2.2 - 2.5 | Stoichiometry is the primary driver of selectivity.[9][16] |
| Base | K₃PO₄, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can facilitate the second coupling.[9][20] |
| Catalyst Loading | 1-4 mol% | 4-6 mol% | Higher loading may be needed for the more difficult second coupling.[9][10] |
| Temperature | 80 - 90 °C | 90 - 110 °C | Higher temperatures provide the activation energy for the second C-Br bond.[9] |
| Reaction Time | Monitor closely (6-12 h) | 12 - 24 h | Extended time allows the second, slower reaction to proceed to completion.[8][9] |
References
-
Ali, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(7), 946. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Ali, S., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(11), 1466. [Link]
-
Kantheti, S., et al. (2016). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. RSC Advances, 6(82), 78869-78877. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15, 2035-2048. [Link]
-
Vechery, J., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 11(1), 323-333. [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 18(40), 8046-8064. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 11(39), 10738-10756. [Link]
-
Unver, H., et al. (2008). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Journal of Coordination Chemistry, 61(18), 2891-2899. [Link]
-
Malapit, C. A., et al. (2023). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 52(21), 7431-7454. [Link]
-
Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 13(3), 3676-3687. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Borra, S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(17), 6848-6853. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 8085-8091. [Link]
-
ResearchGate. (n.d.). Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL. [Link]
-
Lucherelli, M. A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9323-9333. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
ResearchGate. (2016). (PDF) Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 73(16), 6296-6301. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Imidazopyridines
Welcome to the technical support center for the purification of brominated imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your target molecules.
Introduction: The Challenge of Purifying Brominated Imidazopyridines
Brominated imidazopyridines are crucial intermediates and active pharmaceutical ingredients in medicinal chemistry. However, their purification often presents significant hurdles. The inherent basicity of the imidazopyridine core, coupled with the potential for isomer formation and over-bromination, can lead to complex crude mixtures that are challenging to resolve. This guide will equip you with the knowledge to diagnose and solve these purification issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of brominated imidazopyridines and provides step-by-step solutions.
Issue 1: Co-elution of Product and Starting Material in Normal-Phase Chromatography
Symptom: Your product and the unreacted imidazopyridine starting material have very similar Rf values on a silica gel TLC plate, leading to poor separation during flash chromatography.
Causality: The polarity of your brominated product might not be sufficiently different from the starting material. The basic nitrogen atoms in the imidazopyridine ring can also interact strongly with the acidic silica gel, leading to peak tailing and poor resolution.[1]
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To mitigate the interaction with silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (0.1-1%) to your eluent.[1][2] This will compete with your compound for the acidic sites on the silica, resulting in better peak shape and potentially improved separation.
-
Explore Different Solvent Systems: If a standard hexane/ethyl acetate system fails, try alternatives with different selectivities, such as dichloromethane/methanol or toluene/acetone.[2]
-
-
Change the Stationary Phase:
-
Alumina: Consider using neutral or basic alumina instead of silica gel. Alumina has a different surface chemistry and can provide a different elution order, potentially separating your co-eluting compounds.[3]
-
Deactivated Silica: You can deactivate silica gel by treating it with a base to reduce its acidity, which can be beneficial for acid-sensitive or basic compounds.[4]
-
-
Employ an Alternative Chromatographic Technique:
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative. The separation mechanism is based on hydrophobicity, which may differ significantly between your product and starting material.[1]
-
Issue 2: Presence of Di- and Polybrominated Impurities
Symptom: Mass spectrometry or NMR analysis of your "purified" product reveals the presence of species with masses corresponding to the addition of two or more bromine atoms.
Causality: The imidazopyridine ring is electron-rich and susceptible to electrophilic substitution. Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.[5][6]
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide - NBS) to be as close to 1:1 with your substrate as possible.[5]
-
Slow Addition: Add the brominating agent slowly and at a low temperature to minimize localized high concentrations that can lead to over-bromination.[5]
-
Milder Reagents: Consider using a milder brominating agent if elemental bromine or a highly reactive source was used.[6]
-
-
Purification Strategy:
-
Chromatography: Di- and polybrominated species are typically less polar than the monobrominated product. A carefully optimized gradient in normal-phase chromatography should allow for their separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method to remove impurities with different solubility profiles.[3] Experiment with various solvents to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[7][8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with brominated imidazopyridines?
A1: The most common impurities include:
-
Unreacted Starting Material: The parent imidazopyridine.
-
Over-brominated Products: Di- or poly-brominated imidazopyridines.[5][6]
-
Isomeric Products: Bromination can sometimes occur at different positions on the imidazopyridine ring, leading to a mixture of isomers.
-
Hydrolysis/Degradation Products: Depending on the workup and purification conditions, your compound may be susceptible to hydrolysis or other forms of degradation.[9]
Q2: How can I improve the peak shape of my basic brominated imidazopyridine during HPLC analysis?
A2: Poor peak shape (tailing) is common for basic compounds on silica-based columns due to interaction with residual acidic silanol groups.[10] To improve this:
-
Use a Mobile Phase Additive: Add trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. This will protonate the basic nitrogens, leading to a more consistent interaction with the stationary phase and sharper peaks.
-
Employ a Buffered Mobile Phase: Using a buffer can help maintain a consistent pH and improve peak shape.
-
Specialized Columns: Consider using columns designed for basic compounds, such as those with end-capping or hybrid particle technology. Pentafluorophenyl (PFP) columns can also offer different selectivity for halogenated compounds.[10][11]
Q3: My brominated imidazopyridine is a solid, but I'm struggling to recrystallize it. What can I do?
A3: Recrystallization can be challenging. Here are some troubleshooting steps:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).[3]
-
Induce Crystallization: If your compound oils out or remains in a supersaturated solution, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]
-
Seeding: Add a tiny crystal of the pure compound (if available) to induce crystallization.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[1]
-
-
Charcoal Treatment: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtering it to remove the colored impurities.[8]
Q4: What are the best analytical techniques for assessing the purity of my brominated imidazopyridine?
A4: A combination of techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative purity analysis. Developing a stability-indicating method is crucial.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the masses of your main product and any impurities, helping to confirm their identities.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful tool.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to detect and quantify impurities if their signals are resolved from the product's signals.[15]
Part 3: Data Presentation and Visualizations
Table 1: Comparison of Chromatographic Conditions for Brominated Heterocycles
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Good for large-scale purification, cost-effective. | Can have issues with basic compounds (peak tailing).[1] |
| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water (with 0.1% TFA or Formic Acid) | Excellent resolution, good for polar and non-polar compounds. | Can be costly for large-scale purification. |
| HILIC | Amide, Cyano | High organic content with a small amount of aqueous buffer | Good for polar compounds that are poorly retained in reversed-phase.[1] | Requires careful equilibration. |
| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | CO₂ with a co-solvent (e.g., Methanol) | Fast separations, environmentally friendly.[11][17] | Requires specialized equipment. |
Diagrams
Caption: A decision-making workflow for the purification of brominated imidazopyridines.
Caption: A simplified diagram illustrating the formation of a common dibrominated impurity.
References
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Available at: [Link]
-
Welch, C. J., et al. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Available at: [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
-
Sharma, S. K., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]
-
BioPharm International. (2015). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]
-
Dong, H., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research. Available at: [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]
-
International Journal of PharmTech Research. (2014). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]
-
Chromatography Online. (2024). Chromatographic method for pyridostigmine bromide impurity analysis. Available at: [Link]
-
MDPI. (2022). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link]
Sources
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- 4. Purification [chem.rochester.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Chromatographic method for pyridostigmine bromide impurity analysis. [wisdomlib.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the rapid generation of novel derivatives.[1][2] This guide is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.
I. Overview of the Synthesis
The synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine typically involves a two-step process: the initial cyclization to form the imidazo[1,2-a]pyridine core, followed by a selective bromination. A common route involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][3] Subsequent bromination, often using an electrophilic bromine source like N-Bromosuccinimide (NBS), introduces the bromine atoms at the 3 and 8 positions.[4][5]
The overall synthetic strategy can be visualized as follows:
Caption: General workflow for the synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine in a question-and-answer format.
A. Cyclization Step: Formation of 8-Bromoimidazo[1,2-a]pyridine
Question 1: I am observing a low yield for the initial cyclization reaction. What are the potential causes and how can I improve it?
Answer: Low yields in the formation of the imidazo[1,2-a]pyridine core can stem from several factors. Here’s a systematic approach to troubleshooting:
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Suboptimal Reaction Conditions:
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Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, higher boiling point solvents such as DMF or dioxane can sometimes improve yields by allowing for higher reaction temperatures. Some modern approaches even explore solvent-free conditions which have been shown to be effective.[3]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For many cyclizations involving 2-aminopyridines and α-haloketones, reflux temperatures are necessary to drive the reaction to completion.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion of starting materials.
-
-
Reagent Quality:
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Purity of 2-Amino-3-bromopyridine: Impurities in the starting amine can interfere with the reaction. Consider recrystallization or column chromatography to purify the starting material if its purity is questionable.
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Stability of α-Haloketone: α-Haloketones can be lachrymatory and unstable over time.[6] It is advisable to use freshly prepared or purified α-haloketones for the best results.
-
-
Side Reactions:
-
Polymerization: 2-Aminopyridines can be prone to side reactions under harsh acidic or basic conditions. If a base is used to scavenge the hydrohalic acid formed during the reaction, ensure it is a non-nucleophilic base like sodium bicarbonate or potassium carbonate to avoid unwanted side reactions.
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Troubleshooting Decision Tree for Low Cyclization Yield:
Caption: Decision tree for troubleshooting low cyclization yield.
B. Bromination Step: Formation of 3,8-Dibromoimidazo[1,2-a]pyridine
Question 2: My bromination reaction is yielding a mixture of products, including mono-brominated and starting material. How can I improve the selectivity and yield of the desired 3,8-dibromo product?
Answer: Achieving selective and complete dibromination requires careful control of the reaction conditions. Here are the key parameters to consider:
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Stoichiometry of the Brominating Agent:
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N-Bromosuccinimide (NBS): NBS is a common and effective reagent for this transformation.[5] Ensure you are using at least two equivalents of NBS to achieve dibromination. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
-
Reaction Solvent and Temperature:
-
Solvent: Acetonitrile or chlorinated solvents like dichloromethane (DCM) or chloroform are typically used for NBS brominations. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: The reaction is often performed at room temperature. If the reaction is sluggish, gentle heating may be required. However, excessive heat can lead to the formation of undesired byproducts.
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-
Reaction Time and Monitoring:
-
As with the cyclization, it is crucial to monitor the progress of the bromination reaction by TLC or LC-MS. This will allow you to determine the optimal reaction time to maximize the formation of the dibrominated product while minimizing the presence of mono-brominated intermediates and starting material.
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Question 3: I am struggling with the purification of the final 3,8-Dibromoimidazo[1,2-a]pyridine. What are the recommended purification methods?
Answer: The purification of 3,8-Dibromoimidazo[1,2-a]pyridine can be challenging due to the potential presence of closely related impurities. Here are some effective purification strategies:
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Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute the desired product.
-
-
Recrystallization:
-
If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a pure crystalline solid. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
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Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Low Cyclization Yield | Suboptimal reaction conditions | Optimize solvent, temperature, and reaction time. Consider solvent-free conditions.[3] |
| Poor reagent quality | Purify starting materials (2-amino-3-bromopyridine and α-haloketone). | |
| Side reactions | Use a non-nucleophilic base if necessary. | |
| Incomplete Dibromination | Insufficient brominating agent | Use at least 2.1-2.2 equivalents of NBS. |
| Suboptimal reaction conditions | Optimize solvent and temperature. Monitor the reaction by TLC/LC-MS. | |
| Purification Difficulties | Presence of closely related impurities | Employ column chromatography on silica gel with a suitable solvent gradient. |
| Amorphous or oily product | Attempt recrystallization from an appropriate solvent system. |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization reaction?
A1: The synthesis of the imidazo[1,2-a]pyridine core from a 2-aminopyridine and an α-haloketone proceeds through an initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration.[1]
Q2: Are there alternative brominating agents to NBS?
A2: While NBS is widely used due to its ease of handling, other brominating agents such as bromine (Br₂) can also be employed.[7] However, Br₂ is more hazardous to handle. For specific applications, other specialized brominating reagents might be considered.
Q3: Can I synthesize other di-halogenated imidazo[1,2-a]pyridines using a similar approach?
A3: Yes, the general synthetic strategy can be adapted to synthesize other di-halogenated analogs. For example, using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in place of NBS could potentially yield the corresponding di-chloro or di-iodo derivatives, although reaction conditions would likely require optimization.
Q4: What are the key safety precautions to take during this synthesis?
A4: Both α-haloketones and NBS are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5][6]
IV. Experimental Protocols
Protocol 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine
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To a solution of 2-amino-3-bromopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% in water).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 8-bromoimidazo[1,2-a]pyridine.
Protocol 2: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
-
Dissolve 8-bromoimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3,8-Dibromoimidazo[1,2-a]pyridine.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
PubMed. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. Retrieved from [Link]
-
PubChem. (n.d.). 3,8-Dibromoimidazo[1,2-a]pyridine. Retrieved from [Link]
-
PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
IJRAR. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. Retrieved from [Link]
-
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]
-
PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Retrieved from [Link]
-
PMC - PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Failed C-C Coupling Reactions with Imidazo[1,2-a]pyridines
Welcome to the technical support center for C-C coupling reactions involving the imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this privileged heterocyclic motif. The unique electronic properties of the imidazo[1,2-a]pyridine ring system, characterized by its electron-rich nature, can present specific hurdles in popular cross-coupling methodologies. This resource provides in-depth, mechanistically driven troubleshooting advice to help you achieve successful and reproducible outcomes in your synthetic endeavors.
Understanding the Imidazo[1,2-a]pyridine Core in Cross-Coupling
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle with a bridgehead nitrogen atom. Its reactivity in transition-metal-catalyzed cross-coupling reactions is significantly influenced by its electronic nature. The imidazole ring is electron-rich, which can impact various steps of the catalytic cycle, from oxidative addition to reductive elimination. The C3 position is particularly nucleophilic and prone to direct functionalization, while other positions can be functionalized through coupling reactions of the corresponding halides.[1][2]
This guide will address specific issues you might encounter with common C-C coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as direct C-H functionalization approaches.
General Troubleshooting Workflow
When a C-C coupling reaction with an imidazo[1,2-a]pyridine substrate fails or gives low yields, a systematic approach to troubleshooting is crucial. The following workflow can help you diagnose and resolve the issue efficiently.
Caption: A general workflow for troubleshooting failed C-C coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with imidazo[1,2-a]pyridines, challenges such as low yields and side reactions like dehalogenation can arise.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
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Q1: My Suzuki coupling with a halo-imidazo[1,2-a]pyridine is giving low to no yield. What are the first things to check?
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A1: Start by verifying the integrity of your reagents and reaction setup. Ensure your palladium catalyst is active, the solvent is rigorously degassed to prevent catalyst oxidation, and the base is anhydrous and of high quality.[3] The presence of oxygen can lead to the unwanted homocoupling of boronic acids.[4]
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Q2: I'm observing a significant amount of dehalogenated imidazo[1,2-a]pyridine byproduct. What causes this and how can I prevent it?
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A2: Dehalogenation is a common side reaction, especially with electron-rich heterocycles like imidazo[1,2-a]pyridines.[5] It often occurs via a palladium-hydride species. To minimize this, you can try using a milder base (e.g., K2CO3 instead of K3PO4), a different solvent system, or a ligand that promotes reductive elimination over dehalogenation.[5] For N-H containing heterocycles, protection of the N-H group can sometimes suppress dehalogenation.[6]
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-
Q3: How does the position of the halogen on the imidazo[1,2-a]pyridine ring affect the reaction?
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A3: The reactivity of the halogen is position-dependent. Halogens on the pyridine ring may have different electronic and steric environments compared to those on the imidazole ring. Generally, the order of reactivity for halides is I > Br > Cl.[7]
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Troubleshooting Table: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Yield | Inactive Catalyst: The Pd(0) active species is not forming or is degrading. | Use a pre-catalyst like a palladacycle that readily forms the active Pd(0) species.[3] Ensure rigorous degassing of solvents to prevent oxidation of the catalyst. |
| Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | Use a stronger base (e.g., Cs2CO3, K3PO4) to facilitate the formation of the boronate species.[3] For sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos can accelerate this step.[8] | |
| Poor Substrate Solubility: The imidazo[1,2-a]pyridine or boronic acid is not sufficiently soluble. | Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is common.[4] | |
| Dehalogenation | Formation of Pd-H Species: The palladium catalyst reacts with trace water, base, or solvent to form a hydride species. | Use anhydrous conditions and high-purity reagents. Consider using a milder base (e.g., K2CO3).[5] |
| Slow Reductive Elimination: The final step to form the product is slow, allowing time for side reactions. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that are known to accelerate reductive elimination.[4] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[4] |
| Inconsistent Results | Variable Reagent Quality: Moisture or impurities in the boronic acid, base, or solvent. | Use fresh, high-purity reagents. Boronic acids can dehydrate to form boroxines; consider using potassium organotrifluoroborate salts as an alternative. |
Section 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted imidazo[1,2-a]pyridines. Common issues include homocoupling of the terminal alkyne (Glaser coupling) and catalyst deactivation.
Frequently Asked Questions (FAQs): Sonogashira Coupling
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Q1: My Sonogashira reaction is producing a lot of the homocoupled alkyne byproduct. How can I suppress this?
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A1: Glaser homocoupling is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9] To minimize this, ensure your reaction is run under strictly anaerobic conditions. Using a copper-free Sonogashira protocol can also eliminate this side reaction.
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-
Q2: The reaction starts but then stalls. What could be causing catalyst deactivation?
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A2: The imidazo[1,2-a]pyridine itself or the amine base can act as a ligand for the palladium center, potentially leading to inactive catalyst species. The choice of ligand is critical to maintain catalyst activity.
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-
Q3: Can I run a Sonogashira coupling on an imidazo[1,2-a]pyridine with a free N-H group?
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A3: The acidic proton of a free N-H can interfere with the basic conditions of the reaction. Protection of the N-H group is often recommended for better yields and reproducibility.
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Troubleshooting Table: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Yield | Catalyst Inactivity: The Pd(0) species is not being generated or is being poisoned. | Use a reliable Pd(0) source like Pd(PPh3)4 or a pre-catalyst. Ensure the amine base is pure and not inhibiting the catalyst.[10] |
| Poor Acetylide Formation: The terminal alkyne is not being deprotonated effectively. | Use a suitable amine base like triethylamine or diisopropylamine.[11] The pKa of the base should be sufficient to deprotonate the alkyne. | |
| Glaser Homocoupling | Presence of Oxygen: The copper(I) catalyst promotes the oxidative coupling of the alkyne in the presence of air. | Rigorously degas all solvents and run the reaction under an inert atmosphere.[9] Consider a copper-free protocol. |
| Reaction Stalls | Catalyst Deactivation: The imidazo[1,2-a]pyridine substrate or amine base may be coordinating too strongly to the palladium center. | Screen different phosphine ligands. A more sterically demanding ligand can sometimes prevent catalyst inhibition. |
| Difficulty with Aryl Chlorides | Slow Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds. | Use a more active catalyst system, often with bulky, electron-rich ligands. Higher reaction temperatures may also be necessary.[9] |
Section 3: Heck Coupling
The Heck reaction allows for the vinylation of halo-imidazo[1,2-a]pyridines. Regioselectivity and catalyst stability can be key challenges.
Frequently Asked Questions (FAQs): Heck Coupling
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Q1: My Heck reaction is giving a mixture of regioisomers. How can I control the regioselectivity?
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A1: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene and the palladium intermediate. For terminal alkenes, the substitution typically occurs at the less substituted carbon. The choice of ligand and additives can also influence the outcome.
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Q2: I am observing the formation of reduced imidazo[1,2-a]pyridine (dehalogenation). Why is this happening?
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A2: Similar to Suzuki coupling, dehalogenation can occur in Heck reactions. This is often promoted by the formation of a palladium-hydride species.
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Troubleshooting Table: Heck Coupling
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Yield | Catalyst Deactivation: Formation of palladium black (inactive Pd(0)) can occur at high temperatures. | Use a ligand that stabilizes the palladium catalyst, such as a phosphine or an N-heterocyclic carbene (NHC).[12] |
| Poor Oxidative Addition: The halo-imidazo[1,2-a]pyridine is not reacting with the Pd(0) catalyst. | Ensure an active Pd(0) species is present. The reactivity order is I > Br > Cl. For less reactive halides, a more electron-rich ligand may be needed.[12] | |
| Poor Regioselectivity | Electronic/Steric Factors: The electronics of the alkene and the steric environment around the palladium center are not favoring a single isomer. | Modify the reaction conditions (solvent, temperature). Screening different ligands can have a significant impact on regioselectivity. |
| Dehalogenation | Formation of Pd-H: A common side reaction, especially with electron-rich heterocycles. | Use a non-coordinating base and ensure anhydrous conditions. The choice of base can be critical. |
Section 4: Buchwald-Hartwig Amination
This reaction is crucial for introducing nitrogen-based functional groups onto the imidazo[1,2-a]pyridine core. Ligand choice is paramount for success.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
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Q1: My Buchwald-Hartwig amination is failing. What is the most common reason?
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A1: The most frequent issue is an inappropriate choice of ligand for the specific amine and aryl halide combination. The steric and electronic properties of both coupling partners must be considered.
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Q2: Can I couple a primary amine with a halo-imidazo[1,2-a]pyridine?
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A2: Yes, but it can be challenging due to potential side reactions like N,N-diarylation. Using bulky ligands can help prevent this.
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Troubleshooting Table: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Yield | Incorrect Ligand Choice: The ligand is not promoting the catalytic cycle effectively for the given substrates. | Screen a panel of Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[13] |
| Base Incompatibility: The base may be too weak to deprotonate the amine or too strong, leading to side reactions. | Common bases include NaOtBu, K3PO4, and Cs2CO3. The choice depends on the pKa of the amine. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Slow Reductive Elimination: The final C-N bond-forming step is slow. | Use bulky, electron-rich ligands that are known to accelerate reductive elimination. |
Section 5: C-H Functionalization
Direct C-H functionalization is an atom-economical way to introduce new groups onto the imidazo[1,2-a]pyridine ring, most commonly at the C3 position.[1][14]
Frequently Asked Questions (FAQs): C-H Functionalization
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Q1: I am trying a C-H arylation at the C3 position, but the reaction is not working. What should I consider?
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A1: These reactions often require an oxidant to regenerate the active catalyst. The choice of oxidant is critical and can significantly impact the yield. The directing group on the coupling partner can also play a crucial role.
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Q2: Can I achieve C-H functionalization at positions other than C3?
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A2: While C3 is the most electronically favorable position for electrophilic attack, functionalization at other positions is possible but usually requires a directing group on the imidazo[1,2-a]pyridine substrate.[2]
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Troubleshooting Workflow: C-H Functionalization
Caption: Troubleshooting workflow for C-H functionalization of imidazo[1,2-a]pyridines.
Experimental Protocols
General Protocol for a Troubleshooting Suzuki-Miyaura Coupling Screen
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Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the halo-imidazo[1,2-a]pyridine (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
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Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.
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Catalyst/Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the palladium pre-catalyst and ligands. Add the appropriate amount of catalyst (1-5 mol%) and ligand (1.2-1.5 equiv. relative to Pd) to each vial.
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Solvent Addition: Add the degassed solvent(s) to each vial to achieve the desired concentration (typically 0.1-0.5 M).
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Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate and heat to the desired temperature (e.g., 80-110 °C) for the specified time.
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Monitoring and Work-up: Monitor the reactions by TLC or LC-MS. Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Analysis: Analyze the crude product mixture by 1H NMR or LC-MS to determine the conversion and identify byproducts.
References
-
Ma, D., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
Guchhait, S. K., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. [Link]
-
Taylor & Francis Online. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
-
KAUST Repository. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (2021). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Scribd. (n.d.). Cross Coupling Reaction Manual Desk Reference. [Link]
-
ResearchGate. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ACS Omega. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]
-
Journal of the American Chemical Society. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
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Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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ResearchGate. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
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Molecules. (2021). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
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Arxiv. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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Bentham Science. (2005). Solution and Solid Phase Functionalization of Imidazo[1,2-a]pyridines. [Link]
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ResearchGate. (2005). Solution and Solid Phase Functionalization of Imidazo[1,2-a]pyridines. [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]
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Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
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ResearchGate. (2021). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... [Link]
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Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
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LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. [Link]
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ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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PubMed. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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PubMed. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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RSC Publishing. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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PubMed Central. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
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ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
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Journal of Materials Chemistry C. (2022). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Efficient Cross-Coupling of 3,8-Dibromo Aromatic Compounds
Welcome to the technical support center for the cross-coupling of 3,8-dibromo aromatic compounds, with a special focus on challenging substrates like 3,8-dibromo-1,10-phenanthroline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C and C-N bond formation on these versatile scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction on 3,8-dibromo-1,10-phenanthroline is giving me a mixture of mono- and di-substituted products. How can I favor mono-substitution?
A1: Achieving selective mono-substitution on a C2-symmetric molecule like 3,8-dibromo-1,10-phenanthroline is a common challenge. The initial product, 3-bromo-8-aryl-1,10-phenanthroline, can often compete with the starting material for the catalyst. Here’s how to address this:
-
Stoichiometry is Key: Begin by using a substoichiometric amount of the boronic acid (e.g., 0.8-0.95 equivalents). This ensures that even at full conversion of the boronic acid, there isn't enough to fully convert all the dibromo starting material.
-
Ligand Choice and "Ring-Walking": The choice of ligand is critical. Very bulky ligands (e.g., P(tBu)3, RuPhos, IPr) can sometimes promote "exhaustive functionalization" or di-substitution.[1][2] This is because after the first coupling, the palladium catalyst can remain associated with the product's aromatic system, facilitating a rapid second oxidative addition—a phenomenon sometimes referred to as "ring-walking".[1][2] Consider using a less bulky phosphine ligand like PPh3 or a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) to favor dissociation of the catalyst from the mono-substituted product, allowing it to react with another molecule of the dibromo starting material.
-
Temperature and Reaction Time: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the second coupling relative to the first. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Q2: I'm attempting a Sonogashira coupling with 3,8-dibromo-1,10-phenanthroline and a terminal alkyne, but I'm getting an insoluble polymer. What's happening?
A2: This is a classic problem when performing Sonogashira reactions with bifunctional substrates. The issue is uncontrolled polymerization, where both ends of the dibromo compound and the alkyne react to form long polymer chains.[3][4][5][6]
-
The Culprit: Copper Co-catalyst and Homocoupling: The copper(I) co-catalyst, essential in the traditional Sonogashira catalytic cycle, can also promote the homocoupling of terminal alkynes (Glaser coupling), which can initiate polymerization.[7] In the presence of air, this side reaction is even more pronounced.[4][5][6]
-
The Solution: Modified Suzuki-Miyaura or Copper-Free Sonogashira:
-
Modified Suzuki-Miyaura: A highly effective strategy is to convert the terminal alkyne into an alkynylboron species. For example, reacting the alkyne with a strong base like (Me3Si)2NLi and then trapping with B-methoxy-9-BBN creates a stable boronate complex.[4][5][6] This complex can then be used in a standard Suzuki-Miyaura coupling, which avoids the use of copper and the associated polymerization issues, leading to the desired di-alkynylated product in high yield.[4][5][6]
-
Copper-Free Sonogashira: If you must proceed with a Sonogashira protocol, use a copper-free method. These reactions typically require a higher catalyst loading and a different base (e.g., an amine like pyrrolidine or a carbonate) but effectively eliminate the homocoupling pathway.[8][9]
-
Q3: Why is my Buchwald-Hartwig amination of 3,8-dibromo-1,10-phenanthroline so sluggish?
A3: The two nitrogen atoms of the phenanthroline core are the primary suspects. Nitrogen-containing heterocycles are notorious for inhibiting palladium catalysts.[10]
-
Catalyst Inhibition: The lone pairs on the phenanthroline nitrogens can coordinate to the palladium center, effectively sequestering the active catalyst and preventing it from participating in the catalytic cycle.[10][11] This is a common issue with nitrogen-rich heterocycles.[11]
-
Overcoming Inhibition:
-
Increase Catalyst Loading: A straightforward, though less elegant, solution is to increase the catalyst and ligand loading (e.g., from 2 mol% to 5-10 mol%).
-
Choose the Right Ligand: Highly electron-donating and sterically hindered ligands, such as the Buchwald biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs), are essential. These ligands form very stable and highly active palladium complexes that are less susceptible to inhibition by the substrate or product.[1][2][12]
-
Use a Strong, Non-Coordinating Base: A strong, sterically hindered base like LiHMDS or NaOtBu is crucial for the deprotonation of the amine to form the active nucleophile. These bases are less likely to coordinate to the palladium center and act as inhibitors themselves.[13][14][15]
-
Troubleshooting Guide: Low or No Conversion
If you are experiencing low or no conversion in your cross-coupling reaction, systematically evaluate the following potential causes.
| Potential Cause | Underlying Reason & Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species is the workhorse of the catalytic cycle. Pd(II) precatalysts must be reduced in situ, and Pd(0) sources can be sensitive to air and moisture, leading to the formation of inactive palladium black. | Use a fresh batch of catalyst. Consider using an air-stable Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(dppf)) which is reduced to Pd(0) under the reaction conditions.[16] Ensure phosphine ligands have not been oxidized to phosphine oxides. |
| Inhibited Catalyst | As discussed in FAQ Q3, the nitrogen atoms in the phenanthroline substrate are excellent ligands for palladium and can poison the catalyst.[10][11] | Switch to a more electron-rich and bulky ligand (e.g., from PPh3 to a biarylphosphine ligand like XPhos or an NHC like IPr) to create a more robust catalyst. Increase catalyst loading. |
| Impure Reagents | Solvents must be anhydrous and degassed. Residual oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Water can hydrolyze boronic acids and interfere with bases.[7] | Use freshly distilled or commercially available anhydrous, degassed solvents. Ensure all solid reagents are dry. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.[7] |
| Incorrect Base | The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). An inappropriate base can be too weak, insoluble, or can promote side reactions. | For Suzuki, ensure the base (e.g., K2CO3, Cs2CO3) is strong enough and has some solubility in the reaction medium. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[13][14] |
| Insufficient Temperature | Oxidative addition, particularly with less reactive aryl bromides (compared to iodides), can have a significant activation energy barrier.[16] | Gradually increase the reaction temperature. If using a low-boiling solvent like THF, consider switching to a higher-boiling one like toluene, dioxane, or DMF. Monitor for potential product or catalyst decomposition at higher temperatures. |
Visualizing the Process: Reaction Workflows and Logic
Diagram 1: General Palladium Cross-Coupling Cycle
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling of 3,8-Dibromo-1,10-phenanthroline
Objective: To synthesize 3-bromo-8-(aryl)-1,10-phenanthroline with minimal formation of the di-substituted product.
Methodology:
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool under a stream of argon.
-
Reagent Addition: To the flask, add 3,8-dibromo-1,10-phenanthroline (1.0 equiv.), PdCl2(dppf) (0.03 equiv.), and K2CO3 (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Nucleophile Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Stir for 5 minutes. Then, add the arylboronic acid (0.9 equiv.) dissolved in a minimal amount of the same solvent mixture.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: Once the boronic acid is consumed or the desired product is maximized, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Polymerization-Free Di-alkynylation via Modified Suzuki-Miyaura Coupling
Objective: To synthesize 3,8-bis(alkynyl)-1,10-phenanthroline while avoiding polymerization inherent to the Sonogashira reaction.[4][5][6]
Methodology:
-
Part A: Preparation of the Alkynylboronate Reagent
-
In a dry Schlenk flask under argon, dissolve the terminal alkyne (2.2 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C and add (Me3Si)2NLi (1.0 M in THF, 2.1 equiv.) dropwise. Stir for 30 minutes.
-
Add B-methoxy-9-BBN (1.0 M in hexanes, 2.1 equiv.) dropwise and allow the mixture to warm to room temperature and stir for 1 hour. This solution of the alkynylboronate complex is used directly in the next step.
-
-
Part B: Cross-Coupling Reaction
-
In a separate dry Schlenk flask, add 3,8-dibromo-1,10-phenanthroline (1.0 equiv.) and PdCl2(PPh3)2 (0.05 equiv.).
-
Evacuate and backfill with argon three times. Add anhydrous THF via syringe.
-
Transfer the freshly prepared alkynylboronate solution from Part A to the second flask via cannula.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate or CH2Cl2) and purify by column chromatography.
-
References
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Dalton Transactions. [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Self‐optimization of the photochemical C−C bond forming reaction. ResearchGate. [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. ResearchGate. [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Taylor & Francis Online. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Coupling of 3,8-Dibromo-1,10-phenanthroline with 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Sci-Hub. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Initial experiments and optimization of reaction conditions. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA Technical Reports Server (NTRS). [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
-
Broadening the scope of biocatalytic C–C bond formation. PubMed Central. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Regioselective Functionalization of 3,8-Dibromoimidazo[1,2-a]pyridine
Welcome to the technical support center for the regioselective functionalization of 3,8-dibromoimidazo[1,2-a]pyridine. This versatile scaffold is a cornerstone in medicinal chemistry, and achieving precise control over the substitution at the C3 and C8 positions is critical for the development of novel therapeutics.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing a mixture of C3- and C8-substituted products in my Suzuki-Miyaura coupling reaction?
This is a common challenge stemming from the comparable reactivity of the C3-Br and C8-Br bonds under certain conditions. The key to achieving regioselectivity lies in understanding and manipulating the electronic and steric environment of the two positions.
Answer:
The C8 position is often inherently more reactive towards palladium-catalyzed cross-coupling reactions.[3] This is attributed to the electron-withdrawing effect of the adjacent bridgehead nitrogen (N4), which makes the C8 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[3] However, the C3 position is also activated, and achieving selectivity requires careful optimization of reaction parameters.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less reactive C3-Br bond, leading to a loss of selectivity. Start with room temperature and gradually increase if the reaction is too slow.
-
Use a Bulky Phosphine Ligand: Sterically hindered ligands, such as XPhos or SPhos, can favor reaction at the more accessible C8 position. The C3 position is flanked by the pyridine and imidazole rings, making it more sterically congested.
-
Control Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the boronic acid can help drive the reaction to completion at the more reactive site without promoting significant double substitution.
-
Choice of Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, can sometimes provide better selectivity compared to stronger bases like NaOH or K₂CO₃. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5]
FAQ 2: My Buchwald-Hartwig amination is giving me low yields and significant debromination of the starting material. What's going wrong?
Low yields and debromination are often interconnected issues in Buchwald-Hartwig aminations.[6] Debromination, or hydrodehalogenation, is a competing side reaction where a hydrogen atom replaces the bromine.[6]
Answer:
The formation of a palladium-hydride (Pd-H) species is the primary culprit for debromination.[6] This can arise from several sources, including the amine reactant, solvent, or base.
Troubleshooting Steps:
-
Optimize the Base: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig reactions.[7] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7] Avoid using hydroxide bases if possible, as they can be a source of water, which can promote Pd-H formation.
-
Use an Anhydrous Solvent: Rigorously dry your solvent (e.g., toluene, dioxane) before use. Water can react with the palladium catalyst and the base to generate Pd-H species.
-
Select the Right Ligand: Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., RuPhos, BrettPhos), are designed to promote the desired C-N bond formation and suppress side reactions.[8]
-
Protect the Imidazole Nitrogen (if applicable): If your amine substrate has an acidic N-H proton, it can interact with the catalyst or base, potentially leading to side reactions. Consider protecting the amine if it is not the reacting partner.
FAQ 3: I want to selectively functionalize the C3 position. How can I achieve this?
While the C8 position is generally more reactive in cross-coupling reactions, selective functionalization of the C3 position is achievable through several strategies.
Answer:
Directing the reaction to the C3 position often involves either blocking the C8 position or utilizing reaction conditions that favor the inherent reactivity of the C3-H bond.
Strategies for C3-Selective Functionalization:
-
Sequential Functionalization: The most straightforward approach is to first functionalize the more reactive C8 position using the methods described in FAQ 1. The resulting 8-substituted-3-bromoimidazo[1,2-a]pyridine can then be subjected to a second cross-coupling reaction to functionalize the C3 position.
-
Directed C-H Functionalization: In cases where the starting material is not brominated at C3, direct C-H functionalization is a powerful tool. The C3 position of the imidazo[1,2-a]pyridine core is known to be nucleophilic and susceptible to electrophilic attack.[2] Various methods, including photocatalysis and transition-metal-catalyzed reactions, have been developed for C3-arylation, -alkylation, and -amination.[1][9]
-
Halogen-Metal Exchange: At low temperatures, it is sometimes possible to selectively perform a lithium-halogen exchange at the C3 position followed by quenching with an electrophile. This approach is highly dependent on the specific substrate and reaction conditions.
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity in Suzuki-Miyaura Coupling
Problem: Poor or no regioselectivity between C3-Br and C8-Br.
Workflow:
Caption: Decision workflow for optimizing regioselectivity.
Detailed Explanation:
-
Temperature: The activation energy for the oxidative addition at the C3-Br bond is generally higher than at the C8-Br bond. By lowering the temperature, you provide less thermal energy, favoring the kinetically preferred reaction at C8.
-
Ligand Sterics: A bulky ligand on the palladium center will preferentially approach the less sterically hindered C8 position.
-
Base Strength: The choice of base influences the rate of transmetalation. A milder base can slow down the overall catalytic cycle, sometimes allowing for greater differentiation between the two reactive sites.[5]
-
Stoichiometry: Precise control over the amount of the limiting reagent (boronic acid) ensures that once the more reactive C8 position has reacted, there is little to no reagent left to react at the C3 position.
Guide 2: Overcoming Debromination in Buchwald-Hartwig Amination
Problem: Significant formation of the debrominated byproduct.
Workflow:
Caption: Troubleshooting debromination in C-N coupling.
Detailed Explanation:
-
Anhydrous Conditions: Water is a common source of protons that can lead to the formation of Pd-H species and subsequent hydrodehalogenation. Using freshly dried solvents and inert atmosphere techniques is critical.
-
Base Selection: Strong, non-nucleophilic bases are crucial for the deprotonation of the amine to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[7][8]
-
Ligand Effects: Modern biarylphosphine ligands are designed to accelerate the reductive elimination step, which is the desired product-forming step. A faster reductive elimination outcompetes the undesired debromination pathway.[10]
-
Temperature: Higher temperatures can sometimes promote catalyst decomposition or other side reactions that lead to the formation of Pd-H species.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Regioselective Suzuki-Miyaura Coupling
| Entry | Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | C8 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 85-95 | [11] |
| 2 | C8 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 90-98 | [11] |
| 3 | C3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME | 90 | 70-85 | [12] |
Table 2: Troubleshooting Guide for Common Cross-Coupling Issues
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive catalyst, poor solubility | Degas solvent, use a pre-catalyst, screen different solvents |
| Mixture of Products | Lack of regioselectivity | Lower temperature, use a bulky ligand, control stoichiometry |
| Debromination | Presence of water or protic sources | Use anhydrous solvent, strong non-nucleophilic base |
| Homocoupling of Boronic Acid | High catalyst loading, presence of oxygen | Lower catalyst loading, ensure inert atmosphere |
Experimental Protocols
Protocol 1: C8-Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,8-dibromoimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add degassed toluene and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: C3-Selective Buchwald-Hartwig Amination (on an 8-substituted substrate)
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 8-substituted-3-bromoimidazo[1,2-a]pyridine (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Add a pre-mixed solution of Pd₂(dba)₃ (0.015 equiv) and RuPhos (0.03 equiv) in anhydrous toluene.
-
Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mechanistic Insights
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The regioselectivity in the functionalization of 3,8-dibromoimidazo[1,2-a]pyridine is primarily determined in the oxidative addition step. The C8-Br bond is more electron-deficient and typically reacts faster with the Pd(0) catalyst.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar catalytic cycle, but with an amine as the nucleophile.[7][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
In this reaction, the base is critical for deprotonating the amine to form the palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[8]
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (Source: MDPI)
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (Source: NIH)
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (Source: Royal Society of Chemistry)
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF.
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (Source: Royal Society of Chemistry)
- 3,8-Dibromoimidazo[1,2-a]pyridine | CAS 1263062-05-0. (Source: Benchchem)
- Single vs.
- Buchwald–Hartwig amin
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (Source: PubMed)
- Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (Source: Benchchem)
- Suzuki reaction. (Source: Wikipedia)
- Buchwald-Hartwig Cross-Coupling. (Source: J&K Scientific LLC)
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. (Source: Benchchem)
- Buchwald-Hartwig Amin
- Suzuki Coupling. (Source: Organic Chemistry Portal)
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyridine Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine intermediates. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its fused bicyclic nature often leads to significant solubility challenges, primarily due to high lipophilicity and strong crystal lattice energy.[3][4]
This guide is designed to provide practical, in-depth solutions to the solubility issues you may encounter during synthesis, purification, and formulation. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my imidazo[1,2-a]pyridine intermediates so poorly soluble?
A1: The poor solubility of imidazo[1,2-a]pyridines typically stems from two main physicochemical properties:
-
High Lipophilicity (High LogP): The fused aromatic ring system is inherently hydrophobic, leading to poor solubility in aqueous media and many polar solvents.[3][5] As a general principle, increased lipophilicity is a primary cause of low aqueous solubility.[6]
-
Strong Crystal Packing (High Melting Point): The planar structure of the imidazo[1,2-a]pyridine core facilitates efficient packing in the solid state, leading to a highly stable crystal lattice. A large amount of energy is required to break these intermolecular interactions, resulting in low solubility. According to the General Solubility Equation (GSE), a higher melting point correlates with lower solubility.[4]
Q2: I'm seeing my product crash out of the reaction mixture. What's the first thing I should try?
A2: The most immediate and often effective solution is to modify the solvent system. If your product is precipitating, the reaction medium can no longer solvate it effectively. Consider adding a co-solvent. For example, if you are running a reaction in ethanol, adding a stronger, polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can dramatically increase the solubility of many heterocyclic compounds.[7] These co-solvents are excellent at disrupting crystal packing and solvating complex organic molecules.
Q3: Can I just switch to a "green solvent"? Will that help with solubility?
A3: While environmentally advantageous, switching to a green solvent must be done rationally. Some green solvents can indeed improve solubility. For instance, studies have shown that a mixture of water and isopropyl alcohol (H₂O-IPA) can be an effective medium for the synthesis of imidazo[1,2-a]pyridines, providing better yields than ethanol alone, which suggests improved solubility of reactants or intermediates.[8] Deep eutectic solvents (DES) have also been used as highly efficient media for these syntheses, sometimes completing reactions within a minute and simplifying workup.[9] The key is to match the polarity and solvating properties of the green solvent to your specific intermediate.
Q4: Does the substitution pattern on the imidazo[1,2-a]pyridine ring affect its solubility?
A4: Absolutely. The type and position of substituents have a profound impact. Introducing polar functional groups (e.g., -OH, -COOH, -NH₂, morpholine) can significantly increase aqueous solubility by increasing polarity and providing sites for hydrogen bonding.[4][10] Conversely, adding large, non-polar, or lipophilic groups will generally decrease solubility. Strategic placement of substituents can also disrupt the planarity of the molecule, leading to less efficient crystal packing and a lower melting point, which in turn improves solubility.[4]
Visual Guide: Key Factors Governing Solubility
The solubility of an imidazo[1,2-a]pyridine intermediate is not determined by a single factor but is the result of a complex interplay between its intrinsic properties and its environment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. wjbphs.com [wjbphs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scale-Up Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Among its many derivatives, 3,8-Dibromoimidazo[1,2-a]pyridine serves as a highly valuable and versatile building block. The two bromine atoms at distinct positions offer orthogonal handles for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse molecular libraries for drug discovery.[1]
However, transitioning the synthesis of this key intermediate from the laboratory bench to a pilot or industrial scale introduces significant challenges. Issues related to reaction control, impurity profiles, process safety, and product isolation become magnified. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this synthesis. It provides in-depth, field-proven insights, troubleshooting solutions, and detailed protocols in a practical question-and-answer format to ensure a safe, efficient, and reproducible process.
Section 1: Synthesis Overview and Core Mechanism
The most logical and scalable approach to synthesizing 3,8-Dibromoimidazo[1,2-a]pyridine involves a two-stage process:
-
Stage 1: Cyclization. Formation of the imidazo[1,2-a]pyridine core by reacting 2-amino-3-bromopyridine with an appropriate C2-synthon, typically chloro- or bromoacetaldehyde. This establishes the 8-bromo substitution pattern.
-
Stage 2: Electrophilic Bromination. Selective bromination of the electron-rich imidazo[1,2-a]pyridine ring at the C-3 position.
The mechanism for the initial cyclization is a classic condensation reaction. The more nucleophilic endocyclic nitrogen of 2-amino-3-bromopyridine attacks the electrophilic carbonyl carbon of the α-haloaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system.[4][5]
Caption: General two-stage synthetic route to 3,8-Dibromoimidazo[1,2-a]pyridine.
Section 2: Critical Scale-Up Considerations
Scaling a synthesis requires a shift in mindset from optimizing yield at any cost to ensuring process safety, reproducibility, and practicality. The table below contrasts key parameters between lab and pilot scales.
| Parameter | Laboratory Scale (Grams) | Pilot/Production Scale (Kilograms) | Rationale for Change |
| C-3 Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a solid, making it significantly safer and easier to handle than highly corrosive and volatile liquid bromine.[6] This minimizes risks of exposure and uncontrolled reactions. |
| Solvent | Dichloromethane (DCM), Chloroform | Acetonitrile, Ethyl Acetate, Acetic Acid | Avoids chlorinated solvents due to environmental and regulatory concerns. Acetonitrile is often chosen for its ability to dissolve NBS and the substrate, facilitating reaction control. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with automated thermal fluid circulation | Precise temperature control is critical to manage the exotherm of the bromination step and prevent runaway reactions and the formation of over-brominated impurities. |
| Reagent Addition | Pipette/Dropping funnel (manual) | Metering pump, solids dosing system | Ensures slow, controlled addition of the brominating agent into the reaction mass, which is paramount for managing heat evolution and maintaining selectivity. |
| Work-up/Quenching | Saturated sodium bicarbonate wash | Controlled addition of an aqueous sodium thiosulfate or sodium sulfite solution | Effectively neutralizes any unreacted brominating agent and acidic byproducts on a large scale, preventing the release of bromine gas. |
| Purification | Flash column chromatography | Recrystallization | Chromatography is not economically or practically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity. |
digraph "Scale_Up_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"start" [label="Raw Materials\n(2-Amino-3-bromopyridine,\nChloroacetaldehyde)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "cyclization" [label="Stage 1: Cyclization Reaction\nin Jacketed Reactor"]; "ipc1" [label="IPC 1: Monitor Reaction\n(HPLC, TLC)", shape=diamond, fillcolor="#FBBC05"]; "workup1" [label="Aqueous Work-up &\nSolvent Swap"]; "isolation1" [label="Isolation of Crude\n8-Bromo-IP"]; "bromination" [label="Stage 2: C-3 Bromination\n(NBS in Acetonitrile)"]; "ipc2" [label="IPC 2: Monitor Reaction\n(HPLC)", shape=diamond, fillcolor="#FBBC05"]; "quench" [label="Quench with Aq.\nNa2S2O3 Solution"]; "crystallization" [label="Crystallization"]; "filtration" [label="Filtration & Washing"]; "drying" [label="Vacuum Drying"]; "end" [label="Final Product:\n3,8-Dibromoimidazo[1,2-a]pyridine", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
"start" -> "cyclization"; "cyclization" -> "ipc1"; "ipc1" -> "workup1" [label="Complete"]; "workup1" -> "isolation1"; "isolation1" -> "bromination"; "bromination" -> "ipc2"; "ipc2" -> "quench" [label="Complete"]; "quench" -> "crystallization"; "crystallization" -> "filtration"; "filtration" -> "drying"; "drying" -> "end"; }
Caption: A typical workflow for the scale-up synthesis process.
Section 3: Troubleshooting Guide
Question: My C-3 bromination reaction is sluggish and gives a low yield of the desired product. What's going wrong?
-
Possible Cause: Poor quality or decomposition of the N-Bromosuccinimide (NBS) reagent. NBS can degrade over time, especially if exposed to light or moisture, reducing its reactivity.[6]
-
Recommended Action:
-
Verify Reagent Quality: Always use a fresh, sealed container of NBS from a reputable supplier. The solid should be a white to off-white crystalline powder. A significant yellow or orange tint indicates decomposition and the presence of free bromine.
-
Perform an Assay: Before use in a large-scale run, it is advisable to assay the NBS purity via iodometric titration to determine the active bromine content.
-
Optimize Solvent: Ensure the reaction solvent (e.g., acetonitrile) is anhydrous. Water can consume NBS and lead to the formation of byproducts.
-
Question: My final product is contaminated with a significant amount of tribrominated impurity. How can I prevent this?
-
Possible Cause: Over-bromination due to poor reaction control. The product, 3,8-Dibromoimidazo[1,2-a]pyridine, can undergo further electrophilic substitution if conditions are too harsh or if excess brominating agent is present.
-
Recommended Action:
-
Strict Stoichiometric Control: Use a slight substoichiometric amount of NBS (e.g., 0.95-0.98 equivalents) relative to the 8-bromo-IP starting material. This ensures the starting material is consumed preferentially, leaving a small amount unreacted, which is easier to remove during purification than the tribrominated species.
-
Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C). This reduces the reaction rate and enhances selectivity for the desired mono-bromination at C-3.
-
Controlled Addition: Add the NBS solution slowly over an extended period (e.g., 2-4 hours) using a metering pump. This prevents localized areas of high NBS concentration, which can lead to over-bromination.
-
Question: I am struggling to purify the final product. It oils out during crystallization or remains impure after recrystallization.
-
Possible Cause A: Residual succinimide from the NBS reaction is inhibiting crystallization. Succinimide is a byproduct and is highly polar.
-
Recommended Action: Implement an aqueous wash during the work-up. After quenching the reaction, perform a wash with water or a mild aqueous base (e.g., 5% NaHCO₃ solution) to extract the water-soluble succinimide into the aqueous layer before proceeding with crystallization.
-
Possible Cause B: The chosen crystallization solvent system is not optimal.
-
Recommended Action:
-
Conduct a Solvent Screen: Use small amounts of the crude product to screen a variety of solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, toluene).
-
Control Cooling Rate: Employ a slow, controlled cooling profile for the crystallization process. A rapid crash-cooling often traps impurities and leads to poor crystal formation. Seeding the solution with a small crystal of pure product can also promote better crystallization.
-
Caption: Decision tree for troubleshooting common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for a large-scale bromination reaction? A: Bromination reactions are inherently hazardous and require stringent safety protocols.[7]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), flame-retardant lab coats, and full-face shields or safety goggles.[8]
-
Engineering Controls: The reaction must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system. An emergency scrubber system should be on standby.[7]
-
Quenching Agent: Have a sufficient quantity of a neutralizing agent (e.g., 10-20% aqueous sodium thiosulfate) readily available to quench the reaction in an emergency.
-
Thermal Management: Never add the entire quantity of NBS at once. Controlled, slow addition is mandatory to manage the exotherm. Ensure the reactor's cooling system is fully operational and capable of handling the potential heat load.
Q2: What analytical techniques are essential for monitoring this process? A: A combination of techniques is crucial for robust process control.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting material and the formation of the product and impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Structure Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential to confirm the structure of the intermediate and the final product, ensuring the bromination has occurred at the correct C-3 position.[9]
-
Purity Analysis: A validated HPLC method should be used to determine the purity of the final product, quantifying any residual starting materials or impurities.
-
Identity Confirmation: Mass Spectrometry (MS) should be used to confirm the molecular weight of the final compound.[10]
Q3: How should the final 3,8-Dibromoimidazo[1,2-a]pyridine be stored? A: The product is an off-white to gray solid.[1] To maintain its integrity and prevent degradation, it should be stored in a well-sealed container, protected from light and moisture. Storage in an inert atmosphere (e.g., under nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended for long-term stability.[1]
Section 5: References
-
Manavi, B., Tejeneki, H. Z., Rominger, F., & Balalaie, S. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. Vertex AI Search.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
-
YouTube. (2024). Bromination safety.
-
Scribd. (n.d.). Lab Safety for Bromination of Arenes.
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35231.
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
-
Scientific Update. (2024). A Dangerous Bromance.
-
ResearchGate. (n.d.). The synthesis of imidazo [1,2-a] pyridines derivatives from 2-amino....
-
PMC. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
-
Benchchem. (n.d.). 3,8-Dibromoimidazo[1,2-a]pyridine|CAS 1263062-05-0.
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2245-2252.
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
-
ResearchGate. (n.d.). Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides | Request PDF.
-
ResearchGate. (n.d.). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines.
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433.
-
PMC - NIH. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
-
Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
Sigma-Aldrich. (n.d.). 8-Bromoimidazo 1,2-a pyridine 96 850349-02-9.
-
Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71.
-
PubChem. (n.d.). 3,8-Dibromoimidazo[1,2-a]pyridine | C7H4Br2N2 | CID 76849476.
-
PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
-
NIH. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1487–1493.
-
PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951.
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
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- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. youtube.com [youtube.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,8-Dibromoimidazo[1,2-a]pyridine | C7H4Br2N2 | CID 76849476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,8-Dibromo-Imidazo[1,2-a]pyridine and Its Isomers
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The introduction of bromine atoms onto this heterocyclic system provides versatile handles for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and optimization. Among the various brominated derivatives, dibromo-imidazo[1,2-a]pyridines are particularly valuable as they offer the potential for sequential and site-selective functionalization.
This guide provides an in-depth technical comparison of the reactivity of 3,8-dibromo-imidazo[1,2-a]pyridine with other representative dibromo-isomers. We will explore the factors governing the differential reactivity of the C-Br bonds at various positions in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by experimental data from the literature and established principles of organic chemistry, offering a predictive framework for researchers designing synthetic routes involving these important building blocks.
The Imidazo[1,2-a]pyridine Core: A Landscape of Reactivity
The reactivity of the imidazo[1,2-a]pyridine ring system is dictated by the electron distribution within the bicyclic structure. The imidazole ring is generally more electron-rich than the pyridine ring, making the C3 position particularly susceptible to electrophilic attack and C-H functionalization. When bromine atoms are introduced, the reactivity of the resulting C-Br bonds in cross-coupling reactions is influenced by a combination of electronic and steric effects.
The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a consequence of the decreasing bond dissociation energy of the carbon-halogen bond.[3][4][5] Within a dibrominated imidazo[1,2-a]pyridine, the relative reactivity of the two C-Br bonds is more nuanced and depends on their position on the heterocyclic scaffold.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6] The regioselectivity of the mono-arylation of dibromo-imidazo[1,2-a]pyridines is a critical consideration for synthetic planning.
A study by Maresca and colleagues on the reactivity of 7,8-dihalogenated imidazo[1,2-a]pyridines provides a clear illustration of this principle. In the case of 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines, the Suzuki-Miyaura coupling occurs with complete regioselectivity at the position bearing the iodine atom, which is the more reactive halogen.[7] This highlights the dominant role of the halogen's identity in directing the initial cross-coupling event.
While direct, side-by-side comparative studies of a wide range of dibromo-imidazo[1,2-a]pyridine isomers are not extensively documented in a single source, we can infer a reactivity hierarchy based on the electronic properties of the different positions of the imidazo[1,2-a]pyridine nucleus. The C3 and C8 positions are electronically distinct. The C3 position is part of the electron-rich imidazole ring, while the C8 position is on the pyridine ring.
Table 1: Predicted Reactivity of Dibromo-Imidazo[1,2-a]pyridines in Mono-Suzuki-Miyaura Coupling
| Dibromo-Isomer | More Reactive Position | Less Reactive Position | Rationale |
| 3,8-Dibromo | C3-Br | C8-Br | The C3 position is more electron-rich, facilitating oxidative addition. |
| 3,6-Dibromo | C3-Br | C6-Br | Similar to the 3,8-isomer, the C3 position is expected to be more reactive. |
| 2,8-Dibromo | C8-Br | C2-Br | The C8 position is generally more activated towards oxidative addition than the C2 position. |
| 2,6-Dibromo | C6-Br | C2-Br | The C6 position is typically more reactive than the C2 position in cross-coupling reactions. |
This predicted reactivity pattern allows for the selective mono-functionalization of these dibrominated scaffolds, opening avenues for the synthesis of complex, differentially substituted imidazo[1,2-a]pyridines.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. Similar to the Suzuki-Miyaura coupling, the relative reactivity of the C-Br bonds in dibromo-imidazo[1,2-a]pyridines will dictate the outcome of mono-amination reactions.
The same electronic arguments that apply to the Suzuki-Miyaura coupling are relevant here. The oxidative addition of the palladium catalyst to the C-Br bond is the initial and often rate-determining step. Therefore, the more electron-deficient C-Br bond is expected to be more reactive.
Table 2: Predicted Reactivity of Dibromo-Imidazo[1,2-a]pyridines in Mono-Buchwald-Hartwig Amination
| Dibromo-Isomer | More Reactive Position | Less Reactive Position | Rationale |
| 3,8-Dibromo | C3-Br | C8-Br | The C3 position's higher electron density facilitates oxidative addition. |
| 3,6-Dibromo | C3-Br | C6-Br | Similar to the 3,8-isomer, the C3 position is the preferred site of initial reaction. |
| 2,8-Dibromo | C8-Br | C2-Br | The C8 position is generally more susceptible to oxidative addition than the C2 position. |
| 2,6-Dibromo | C6-Br | C2-Br | The C6 position is expected to be more reactive than the C2 position. |
Synthesis of Dibromo-Imidazo[1,2-a]pyridine Isomers
The availability of specific dibromo-imidazo[1,2-a]pyridine isomers is dependent on the synthesis of the appropriately substituted 2-aminopyridine precursors.
General Synthetic Workflow
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.
-
In a reaction vial, combine the dibromo-imidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a set period.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography and determine the yield of the mono-arylated product(s).
General Protocol for Buchwald-Hartwig Amination
Caption: Standardized workflow for comparative Buchwald-Hartwig amination.
-
To an oven-dried reaction tube, add the dibromo-imidazo[1,2-a]pyridine (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a set period.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to determine the yield of the mono-aminated product(s).
Conclusion
The reactivity of dibromo-imidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions is a subject of significant synthetic importance. While a comprehensive, side-by-side experimental comparison of all possible isomers is not yet available in the literature, a predictive understanding of their reactivity can be established based on fundamental principles of organic chemistry and existing experimental data on related systems.
For 3,8-dibromo-imidazo[1,2-a]pyridine, the C3-Br bond is predicted to be more reactive than the C8-Br bond in both Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for selective mono-functionalization at the imidazole ring. This differential reactivity is a valuable tool for the strategic synthesis of complex imidazo[1,2-a]pyridine derivatives. The standardized protocols provided in this guide offer a framework for researchers to systematically investigate the reactivity of these and other dibromo-isomers, further enriching our understanding of this important class of heterocyclic compounds.
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Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Maresca, A., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-107. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.). Retrieved from [Link]
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The Strategic Placement of Bromine: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This privileged heterocyclic system is present in numerous clinically used drugs and is a focal point in the development of novel therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2][3][4] The strategic modification of this core structure with various substituents allows for the fine-tuning of its pharmacological properties. Among these modifications, halogenation, particularly bromination, has emerged as a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth comparison of brominated imidazo[1,2-a]pyridine derivatives, exploring the critical influence of the position and nature of bromine substitution on their biological activity. We will delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design the next generation of imidazo[1,2-a]pyridine-based therapeutics.
The Influence of Bromine Substitution on Biological Activity: A Comparative Analysis
The introduction of a bromine atom to the imidazo[1,2-a]pyridine scaffold can dramatically alter its biological activity. The position of the bromine atom is a critical determinant of this influence, affecting the molecule's interaction with its biological target.
Anticancer Activity
The imidazo[1,2-a]pyridine nucleus is a versatile scaffold for the development of anticancer agents, with derivatives showing inhibitory activity against various kinases and other cancer-related targets.[3][5][6] Bromine substitution has been shown to be a key factor in modulating this activity.
For instance, in the context of Nek2 inhibitors, a class of potential anticancer agents, the presence and position of a halogen on the imidazo[1,2-a]pyridine core can significantly impact potency.[5] While specific data on a broad range of brominated Nek2 inhibitors is emerging, the general principles of halogenation in kinase inhibitors suggest that bromine can form crucial halogen bonds with the protein backbone, enhancing binding affinity.
A study on imidazo[4,5-b]pyridines, a related isomer, highlighted that a bromine atom on the pyridine ring contributed to significant cancer cell proliferation inhibition.[7] This suggests that the electron-withdrawing nature and steric bulk of bromine on the pyridine portion of the scaffold can be advantageous for antiproliferative activity.
Antimycobacterial Activity
Imidazo[1,2-a]pyridines have shown significant promise as antitubercular agents.[4][8] In this therapeutic area, bromine substitution has been demonstrated to be a viable strategy for enhancing potency. A study on imidazo[1,2-a]pyridine amides and sulfonamides revealed that compounds bearing a bromine atom exhibited good anti-tubercular activity against Mycobacterium tuberculosis H37Rv.[4] For example, an imidazo[1,2-a]pyridine sulfonamide with a bromine substituent (IPS-16) showed a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL.[4]
The table below summarizes the antitubercular activity of a selection of brominated imidazo[1,2-a]pyridine analogs, illustrating the impact of bromine substitution.
| Compound ID | Structure | Target | MIC (μg/mL) | Reference |
| IPA-6 | Imidazo[1,2-a]pyridine amide derivative | M. tuberculosis H37Rv | 0.05 | [4] |
| IPS-16 | Imidazo[1,2-a]pyridine sulfonamide with Bromine | M. tuberculosis H37Rv | 3.125 | [4] |
This table is a representation of available data and is not exhaustive.
The data suggests that while the overall scaffold and other substituents play a crucial role, the presence of bromine can be compatible with potent antitubercular activity.
Experimental Protocols
The synthesis and biological evaluation of brominated imidazo[1,2-a]pyridines require robust and reproducible experimental methodologies. The following sections provide detailed protocols for key experiments.
Synthesis of Brominated Imidazo[1,2-a]pyridines
The most common route for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9][10] Bromination can be achieved either by using a brominated starting material or by direct bromination of the imidazo[1,2-a]pyridine scaffold.
General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines:
This procedure is a fundamental step before subsequent bromination or can be adapted using brominated starting materials.
Caption: General synthetic scheme for imidazo[1,2-a]pyridines.
Step-by-Step Protocol:
-
To a solution of the appropriate 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add the corresponding α-bromoacetophenone (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-aryl-imidazo[1,2-a]pyridine.
Regioselective Bromination at the C3-Position:
Direct bromination of the imidazo[1,2-a]pyridine core often occurs at the C3 position due to its higher electron density.
Caption: Regioselective C3-bromination of imidazo[1,2-a]pyridines.
Step-by-Step Protocol:
A method for the regioselective bromination of imidazo[1,2-α]pyridines using carbon tetrachloride (CBr4) as the bromine source has been developed.[11]
-
To a solution of the 2-aryl-imidazo[1,2-a]pyridine (1.0 mmol) in a suitable solvent, add CBr4 and a base such as NaOH.[11]
-
Stir the reaction mixture at the appropriate temperature for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 3-bromo-2-aryl-imidazo[1,2-a]pyridine.
Biological Evaluation: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow for the MTT assay to evaluate cytotoxicity.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the brominated imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion
The strategic incorporation of bromine into the imidazo[1,2-a]pyridine scaffold is a powerful approach in modern drug discovery. The position of the bromine atom is a critical determinant of biological activity, influencing potency and selectivity across various therapeutic targets, including those relevant to cancer and infectious diseases. This guide has provided a comparative overview of the structure-activity relationships of brominated imidazo[1,2-a]pyridines, supported by experimental data and detailed protocols. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively design and synthesize novel imidazo[1,2-a]pyridine derivatives with enhanced therapeutic potential. The continued exploration of this chemical space promises to yield the next generation of innovative medicines.
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A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3] This bicyclic system, composed of a fused imidazole and pyridine ring, serves as the core for numerous therapeutic agents. The specific arrangement of nitrogen atoms and the potential for substitution at various positions give rise to a range of isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of imidazo[1,2-a]pyridine isomers, with a focus on anticancer, antimicrobial, anti-inflammatory, and neurological applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols for their evaluation.
The Structural Landscape of Imidazo[1,2-a]pyridines: A Foundation for Diverse Bioactivity
The biological potential of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core structure.[1][4] Understanding the impact of isomeric variations is therefore crucial for rational drug design. This guide will explore how subtle changes in substitution patterns can lead to significant differences in biological outcomes.
Anticancer Activity: A Tale of Targeted Inhibition
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, exhibiting efficacy against a wide spectrum of cancer cell lines, including those of the breast, lung, colon, and liver.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]
Key Mechanistic Insights: Targeting Cancer's Achilles' Heel
Several critical cellular pathways are targeted by imidazo[1,2-a]pyridine-based compounds. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][6] Specific isomers have been shown to act as potent inhibitors of PI3Kα and mTOR, leading to cell cycle arrest and apoptosis.[6][7][8] Furthermore, some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, and interfere with other key players in cancer progression like cyclin-dependent kinases (CDKs).[4][5]
Structure-Activity Relationship (SAR) in Anticancer Imidazo[1,2-a]pyridines
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern. For instance, studies have shown that the introduction of specific groups at the C2, C3, and C6 positions can significantly enhance cytotoxicity.
-
C2 Position: Substitution with aryl groups, particularly those with electron-withdrawing or donating groups, can modulate the anticancer activity. The nature of this group influences the electronic properties of the entire molecule, affecting its binding affinity to target proteins.
-
C3 Position: The addition of bulky substituents at this position has been shown to be favorable for activity against certain cancer cell lines.
-
C6 Position: Halogen substitutions, such as chlorine, at the C6 position have been a key focus in the development of potent anticancer agents.[1]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine anticancer agents.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by imidazo[1,2-a]pyridines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activities (IC50 values) of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines. This data highlights how different substitution patterns (isomers) can lead to varied potencies.
| Compound/Isomer | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | 2-aryl, 3-substituted | A375 (Melanoma) | 9.7 - 44.6 | [9][10] |
| Compound 22e | C6, C7, C8 substituted | EBC-1 (c-Met addicted) | 0.045 | [11] |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 | 0.09 - 0.43 | [8] |
| IP-5 | Novel derivative | HCC1937 (Breast) | 45 | [12] |
| IP-6 | Novel derivative | HCC1937 (Breast) | 47.7 | [12] |
| Compound 12b | 2-tert-butylamine, 3-phenylamine | HepG2 (Liver) | 13 | [13][14] |
| Compound HB9 | Hybrid with amine | A549 (Lung) | 50.56 | [15] |
| Compound HB10 | Hybrid with acid hydrazide | HepG2 (Liver) | 51.52 | [15] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17][18]
Structure-Activity Relationship (SAR) in Antimicrobial Imidazo[1,2-a]pyridines
The antimicrobial efficacy is also closely tied to the substitution pattern. Studies have revealed that:
-
C2 and C7 Positions: The nature of the substituent at the C2 position (e.g., phenyl ring) and the C7 position significantly influences the antimicrobial activity.[19]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as 1,2,3-triazole, thiazole, or pyrazole, into the imidazo[1,2-a]pyridine scaffold can lead to compounds with enhanced and broad-spectrum antimicrobial properties.[17][18][20]
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity, often measured as the minimum inhibitory concentration (MIC) or zone of inhibition, of various imidazo[1,2-a]pyridine derivatives.
| Compound/Isomer | Substitution Pattern | Microorganism | Activity (MIC in mg/mL or Zone of Inhibition in mm) | Reference |
| Compound 4e | Azo-linked derivative | Escherichia coli CTXM | MIC: 0.5 - 0.7 | [16] |
| Compound 4b & 4c | Azo-linked derivatives | Escherichia coli | Biofilm inhibition at 0.4 | [16] |
| Compound 13b & 13j | 1,2,3-triazole hybrid | Various bacteria | Significant antibacterial activity | [17][18] |
| Compound 13c & 13g | 1,2,3-triazole hybrid | Various fungi | Good antifungal activity | [17][18] |
| Compound 9a | N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide | Bacillus subtilis | High activity (wider zone of inhibition than other tested compounds) | [21] |
Neurological and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system (CNS). Several marketed drugs, including Zolpidem (an insomnia medication) and Alpidem (an anxiolytic), are based on this scaffold.[3][22] Their mechanism of action often involves modulation of the GABA-A receptor, a key player in inhibitory neurotransmission.[17][23]
Furthermore, certain imidazo[1,2-a]pyridine derivatives have shown promising anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[24][25][26][27]
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of imidazo[1,2-a]pyridine isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[28][30] The amount of formazan produced is directly proportional to the number of viable cells.[28]
Materials:
-
Cancer cell lines (e.g., A375, HCC1937, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[31]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[28]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if the compounds are dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[9][10]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[32] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[28][32]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[32] Mix thoroughly by gentle shaking.[31]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[31][32] A reference wavelength of 630 nm can be used to subtract background absorbance.[31]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing using the Zone of Inhibition (Kirby-Bauer) Test
The zone of inhibition test is a qualitative method to assess the antimicrobial activity of a substance.[33][34][35]
Principle: An antimicrobial agent diffuses from a concentrated source (e.g., a filter paper disc) into an agar medium inoculated with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the source.[33]
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton agar plates
-
Sterile filter paper discs
-
Solutions of imidazo[1,2-a]pyridine isomers at a known concentration
-
Standard antibiotic discs (positive control)
-
Solvent control discs
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[34]
-
Disc Application: Aseptically place filter paper discs impregnated with the test compounds, a positive control antibiotic, and a negative solvent control onto the surface of the agar.[34]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[34]
-
Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disc) in millimeters.
Caption: Workflow for the Zone of Inhibition antimicrobial assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. This guide has demonstrated that the biological activity of these compounds is intricately linked to their isomeric structure, with subtle changes in substitution patterns leading to profound differences in their anticancer, antimicrobial, and neurological effects. The provided structure-activity relationships and detailed experimental protocols offer a solid foundation for researchers to rationally design and evaluate new imidazo[1,2-a]pyridine isomers with enhanced potency and selectivity. The continued exploration of this fascinating class of molecules holds immense promise for addressing significant challenges in medicine.
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validation of analytical methods for 3,8-Dibromoimidazo[1,2-a]pyridine
By following the principles of causality in method selection, designing self-validating protocols through forced degradation, and adhering to established regulatory standards, researchers can ensure the generation of reliable, reproducible, and trustworthy data. This analytical foundation is critical for making informed decisions throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety. [2]
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Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: Journal of Mass Spectrometry URL: [Link]
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Functionalized Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a range of FDA-approved drugs and its intriguing photophysical properties.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[2][5][6] Consequently, the development of efficient and versatile synthetic methodologies to access functionalized imidazo[1,2-a]pyridines is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of key synthetic strategies, moving from classical methods to modern, highly efficient protocols. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into experimental choices and offering detailed, step-by-step protocols for key transformations.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The traditional synthesis of imidazo[1,2-a]pyridines often relies on the condensation of 2-aminopyridines with α-haloketones, a reaction framework that laid the groundwork for many subsequent innovations. While robust, these methods can be limited by the availability of starting materials and sometimes harsh reaction conditions.
A representative classical approach is the reaction of 2-aminopyridine with a phenacyl bromide derivative. This method is straightforward and effective for accessing a range of 2-aryl-imidazo[1,2-a]pyridines.
Experimental Protocol: Traditional Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromo-1-phenylethan-1-one (1.0 mmol).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.
A Paradigm Shift: Multicomponent Reactions (MCRs)
Multicomponent reactions have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot, thereby enhancing efficiency and atom economy.[5] The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a powerful MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][3][5]
The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid. This approach offers significant advantages in terms of operational simplicity and the ability to generate diverse libraries of compounds.
Caption: The Groebke-Blackburn-Bienaymé Reaction Mechanism.
Comparative Analysis of GBB Reaction Conditions
Recent advancements have focused on developing greener and more efficient GBB reaction protocols, employing alternative energy sources like microwave and ultrasound irradiation.[1][5][7][8]
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | NH4Cl | Methanol | 12 h | 82 | [5] |
| Microwave | NH4Cl | None | 30 min | 89 | [5] |
| Ultrasound | p-TsOH | Acetonitrile | 30-40 min | 77-91 | [8] |
| Ultrasound (Green) | None | Water | 2 h | 67-86 | [1] |
Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction[5]
-
Reactant Preparation: In a microwave-safe vial, combine 2-aminopyridine (1 mmol), the desired aldehyde (1 mmol), the isocyanide (1 mmol), and ammonium chloride (20 mol%).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 W for 30 minutes.
-
Product Isolation: After cooling, dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Modern Frontier: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials.[2][9][10] The C3 position is particularly nucleophilic and thus a prime target for electrophilic substitution and oxidative coupling reactions.[6]
Visible light photocatalysis has recently gained significant traction in this area, offering mild and environmentally friendly conditions for a variety of C-H functionalization reactions.[2] These methods often utilize a photocatalyst that, upon light absorption, can initiate radical-based reaction pathways.
Caption: General workflow for photocatalytic C-H functionalization.
Selected C-H Functionalization Strategies
| Functionalization | Reagents/Catalyst | Conditions | Yield (%) | Reference |
| C3-Perfluoroalkylation | R-I, visible light | Room Temp | up to 90 | [2] |
| C3-Arylation | Aryl Diazonium Salts / Photocatalyst | Visible Light | Moderate to Good | [2] |
| C3-Aminoalkylation | N-Phenyltetrahydroisoquinoline / Rose Bengal | Visible Light, O2 | up to 85 | [2] |
| C3-Formylation | POCl3, DMF | Microwave | High | [4] |
Experimental Protocol: Visible-Light-Promoted C3-Perfluoroalkylation[2]
-
Reaction Setup: In a Schlenk tube, dissolve the imidazo[1,2-a]pyridine (0.2 mmol) and the perfluoroalkyl iodide (0.4 mmol) in a suitable solvent (e.g., DMSO).
-
Degassing: Degas the solution by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction tube approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the C3-perfluoroalkylated product.
Alternative Energy Sources: Enhancing Reaction Efficiency
The application of microwave irradiation and sonochemistry has significantly advanced the synthesis of imidazo[1,2-a]pyridines by drastically reducing reaction times, often improving yields, and promoting greener chemical processes.[11][12][13][14]
Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, often leading to cleaner reactions with fewer side products.[7] Ultrasound irradiation, on the other hand, employs acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.
Experimental Protocol: Microwave-Assisted Synthesis in a Green Solvent[11]
-
Reactant Mixture: In a microwave vial, combine the aromatic ketone (5 mmol), N-bromosuccinimide (NBS) (5 mmol), and lemon juice (10 mL).
-
First Irradiation: Irradiate the mixture with microwaves at 400 W and 85°C until α-bromination is complete (monitored by TLC).
-
Addition of Amine: Add the 2-aminopyridine (5 mmol) to the reaction mixture.
-
Second Irradiation: Continue microwave irradiation under the same conditions until the formation of the imidazo[1,2-a]pyridine is complete.
-
Product Isolation: Pour the reaction mass into ice-cold water. Filter the solid product, wash with cold water, and recrystallize from aqueous ethanol.
Conclusion
The synthesis of functionalized imidazo[1,2-a]pyridines has evolved from classical two-component condensations to highly sophisticated and efficient one-pot multicomponent reactions and direct C-H functionalization strategies. For researchers aiming for rapid library synthesis with high diversity, the Groebke-Blackburn-Bienaymé reaction, especially under microwave or ultrasound conditions, offers an exceptional platform. For late-stage functionalization or the introduction of specific moieties with high atom economy, modern C-H activation techniques, particularly those driven by photocatalysis, represent the cutting edge of synthetic design. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and available resources. However, the continuous innovation in this field ensures that chemists have an ever-expanding toolkit to construct these valuable heterocyclic scaffolds.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: )
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: )
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (URL: )
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (URL: )
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
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- Synthesis of imidazo[1,2-a]pyridines: a decade upd
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- Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
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A Comparative Guide to Palladium Catalysts for the Functionalization of 3,8-Dibromoimidazo[1,2-a]pyridine
Introduction: The Challenge and Opportunity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] Its rigid, planar structure and ability to engage in diverse biological interactions have led to the development of drugs for anxiolytic, anti-cancer, anti-viral, and anti-inflammatory applications. The synthetic utility of this scaffold is greatly enhanced by the ability to introduce diverse functionalities at various positions. The 3,8-dibromoimidazo[1,2-a]pyridine derivative, in particular, presents a valuable but challenging starting material. It offers two distinct reactive sites, C3 and C8, for diversification, but achieving selective functionalization is a non-trivial synthetic hurdle that demands a nuanced understanding of catalytic systems.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on such aromatic systems.[2] The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is paramount. The ligand dictates the catalyst's stability, activity, and, crucially, its selectivity, thereby governing the outcome of the reaction. This guide provides a comparative analysis of key palladium catalyst systems, offering researchers the foundational knowledge and practical data needed to effectively navigate the selective functionalization of the 3,8-dibromoimidazo[1,2-a]pyridine core.
Pillar 1: Understanding the Engine - The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental organometallic steps. A grasp of this mechanism is essential for rational catalyst selection and reaction optimization. The generally accepted cycle for a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3,8-dibromoimidazo[1,2-a]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the ligand.
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) displaces a halide from the Pd(II) complex.[3][4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: Decision workflow for catalyst selection.
Pillar 4: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Selective C3 Suzuki-Miyaura Coupling
This protocol targets the more reactive C3 position using a robust NHC-palladium catalyst.
Materials:
-
3,8-dibromoimidazo[1,2-a]pyridine
-
Arylboronic acid (1.1 equiv)
-
PEPPSI-IPr catalyst (0.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed tert-Amyl alcohol (t-AmylOH)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,8-dibromoimidazo[1,2-a]pyridine, the arylboronic acid, and Cs₂CO₃.
-
Catalyst Addition: Add the PEPPSI-IPr catalyst to the flask.
-
Solvent Addition: Add the anhydrous, degassed t-AmylOH via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-8-bromoimidazo[1,2-a]pyridine product.
Protocol 2: C8 Buchwald-Hartwig Amination (Sequential Coupling)
This protocol assumes the C3 position has already been functionalized (Ar-group) and targets the remaining C8-bromo position.
Materials:
-
3-Aryl-8-bromoimidazo[1,2-a]pyridine
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk flask.
-
Reagent Addition: Add the 3-Aryl-8-bromoimidazo[1,2-a]pyridine and anhydrous, degassed toluene.
-
Amine Addition: Add the amine (liquid amines can be added via syringe; solid amines can be added with the other solids).
-
Reaction: Seal the flask and heat in a preheated oil bath at 110 °C for 12-24 hours. Monitor reaction progress.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the filtrate with brine.
-
Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 3-aryl-8-aminoimidazo[1,2-a]pyridine.
Conclusion
The selective functionalization of 3,8-dibromoimidazo[1,2-a]pyridine is a critical gateway to novel chemical diversity for drug discovery. While traditional catalysts like Pd(PPh₃)₄ have their place, modern catalysis offers far more powerful tools. Bulky, electron-rich phosphine ligands (Buchwald-type) and robust N-heterocyclic carbene (NHC) ligands provide superior activity, stability, and scope. For researchers and drug development professionals, understanding the interplay between a ligand's steric and electronic properties is key to mastering chemoselectivity. NHC-based catalysts often represent the best starting point for high-efficiency C-C couplings at the C3 position, while sequential functionalization using a potent Buchwald-Hartwig system is a reliable strategy for installing diverse amine functionalities at the C8 position. The continued evolution of ligand design promises even greater control and efficiency in the synthesis of these vital heterocyclic compounds.
References
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Guchhait, S. K., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17778-17782. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1383. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Cazin, C. S. J. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1554-1564. [Link]
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Viciu, M. S., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Semantic Scholar. [Link]
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The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Tu, T., et al. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Synlett, 2011(7), 951-954. [Link]
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Bakherad, M., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(7), 8016-8027. [Link]
-
Michelet, B. (2019). Palladium-Catalyzed Reactions. Catalysts, 9(1), 83. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,8-Dibromoimidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. The presence of impurities can lead to erroneous biological results, unpredictable toxicity, and significant hurdles in preclinical and clinical development. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of a key heterocyclic scaffold, 3,8-Dibromoimidazo[1,2-a]pyridine, a versatile building block in medicinal chemistry.[1][2]
The Synthetic Landscape and the Genesis of Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route, as this knowledge informs the likely impurity profile. A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] For our target molecule, 3,8-Dibromoimidazo[1,2-a]pyridine, a plausible and frequently employed synthetic strategy commences with 2-amino-3,5-dibromopyridine and chloroacetaldehyde.[1]
The reaction mechanism initiates with the nucleophilic attack of the exocyclic nitrogen of 2-amino-3,5-dibromopyridine on the electrophilic carbon of chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Diagram of the Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
Caption: Synthetic pathway for 3,8-Dibromoimidazo[1,2-a]pyridine.
This synthetic route, while effective, can give rise to a spectrum of impurities that must be diligently identified and quantified. Understanding these potential impurities is paramount for selecting and developing appropriate analytical methods.
Table 1: Potential Impurities in the Synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine
| Impurity Class | Specific Examples | Rationale for Formation |
| Unreacted Starting Materials | 2-Amino-3,5-dibromopyridine, Chloroacetaldehyde | Incomplete reaction due to suboptimal reaction conditions (time, temperature, stoichiometry). |
| Mono-brominated Intermediates | 3-Bromoimidazo[1,2-a]pyridine, 8-Bromoimidazo[1,2-a]pyridine | If the starting material contains mono-brominated aminopyridines. |
| Over-brominated Species | Poly-brominated imidazo[1,2-a]pyridines | If the bromination of the starting 2-aminopyridine is not well-controlled.[3] |
| Isomeric Byproducts | Rearranged imidazo[1,2-a]pyridines | Possible under certain reaction conditions, though less common for this specific synthesis. |
| Polymerization Products | Polymers of chloroacetaldehyde | Chloroacetaldehyde can self-polymerize, especially under basic conditions. |
| Residual Solvents | Ethanol, Acetonitrile, etc. | Solvents used in the reaction and purification steps. |
A Comparative Analysis of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment is a critical decision, guided by the physicochemical properties of the analyte and its potential impurities, as well as the desired level of sensitivity and specificity. For 3,8-Dibromoimidazo[1,2-a]pyridine, a non-volatile, thermally stable heterocyclic compound, several techniques are applicable. Here, we compare the workhorses of pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside the structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparison of Analytical Techniques for Purity Assessment of 3,8-Dibromoimidazo[1,2-a]pyridine
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Excellent for quantifying impurities.[4][5] | Suitable for volatile and thermally stable compounds.[4] Can be used for residual solvent analysis. | Provides unambiguous structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can determine purity without a reference standard. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially for volatile impurities.[6] | Lower sensitivity compared to chromatographic techniques. |
| Impurity Identification | Tentative identification based on retention time and UV spectrum. Definitive identification requires coupling to MS (LC-MS). | Definitive identification of volatile impurities based on their mass spectral fragmentation patterns.[6] | Excellent for structural elucidation of impurities if they are present at sufficient concentration (>1%). |
| Quantification | Highly accurate and precise with external or internal standards. | Accurate for volatile impurities with appropriate calibration. | qNMR offers absolute quantification. |
| Limitations | May require method development for optimal separation. Less definitive identification without MS. | Not suitable for non-volatile or thermally labile impurities. | Insensitive to trace impurities. Complex spectra for mixtures. |
In-Depth Methodologies and Experimental Protocols
To provide actionable insights, we present detailed, step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility and robustness.[4][5] A well-developed reversed-phase HPLC method can effectively separate 3,8-Dibromoimidazo[1,2-a]pyridine from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm (or a photodiode array detector for full spectral analysis).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized 3,8-Dibromoimidazo[1,2-a]pyridine in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Rationale behind Experimental Choices:
-
The C18 stationary phase provides excellent retention for the moderately non-polar 3,8-Dibromoimidazo[1,2-a]pyridine.
-
A gradient elution is crucial for separating a wide range of potential impurities with varying polarities, from the more polar unreacted starting materials to less polar, over-brominated byproducts.
-
The use of formic acid in the mobile phase helps to protonate any basic nitrogens in the analytes, leading to sharper peaks and improved chromatographic performance.[7]
-
Monitoring at multiple wavelengths or using a PDA detector ensures that no impurities are missed if they have different UV absorption maxima.
Diagram of the HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is the primary technique for the main component and non-volatile impurities, GC-MS is indispensable for the analysis of residual solvents and other volatile organic impurities.[4]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, with a headspace autosampler.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized 3,8-Dibromoimidazo[1,2-a]pyridine into a headspace vial and dissolve in a high-boiling, non-interfering solvent like dimethyl sulfoxide (DMSO).
Rationale behind Experimental Choices:
-
Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile main component onto the GC column, which could cause contamination and degradation.
-
The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of common laboratory solvents.
-
The temperature program is designed to elute volatile solvents early in the run while ensuring that any less volatile impurities are also eluted.
-
Mass spectrometric detection provides definitive identification of the residual solvents by comparing their mass spectra to a library of known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the synthesized 3,8-Dibromoimidazo[1,2-a]pyridine and for identifying any structurally related impurities present at significant levels.[9]
¹H and ¹³C NMR Characterization
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants will be indicative of the substitution pattern. For 3,8-Dibromoimidazo[1,2-a]pyridine, one would expect to see signals corresponding to the protons at positions 2, 5, 6, and 7.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine atoms will be significantly affected.[10][11]
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR can be used to determine the absolute purity of a sample without the need for a reference standard of the same compound. This is achieved by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity and concentration.
Experimental Protocol: qNMR
-
Accurately weigh a known amount of the synthesized 3,8-Dibromoimidazo[1,2-a]pyridine and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Multi-faceted Approach to Ensuring Purity
The assessment of the purity of synthesized 3,8-Dibromoimidazo[1,2-a]pyridine is a critical step in its utilization for research and drug development. A comprehensive and robust purity analysis should not rely on a single technique but rather employ a multi-faceted approach.
-
HPLC should be the primary technique for routine purity assessment and the quantification of non-volatile impurities.
-
GC-MS is essential for the identification and quantification of residual solvents and other volatile impurities.
-
NMR spectroscopy provides the definitive structural confirmation of the target molecule and can be used for absolute purity determination via qNMR.
By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the purity of their synthesized 3,8-Dibromoimidazo[1,2-a]pyridine, thereby ensuring the integrity and reliability of their subsequent scientific investigations.
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. The Royal Society of Chemistry. Available from: [Link].
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Analytical Techniques in Pharmaceutical Analysis. ManTech Publications. Published December 13, 2024. Available from: [Link].
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A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. 2021;11(3):447-452. Available from: [Link].
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Published September 4, 2024. Available from: [Link].
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Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. Published 2025. Available from: [Link].
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Published October 20, 2021. Available from: [Link].
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Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmTech. Published May 2, 2011. Available from: [Link].
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: [Link].
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Published September 24, 2025. Available from: [Link].
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Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link].
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A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available from: [Link].
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Available from: [Link].
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13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available from: [Link].
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QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PubMed Central. Published October 29, 2025. Available from: [Link].
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Published February 22, 2025. Available from: [Link].
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13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link].
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Mass Spectrometry: Fragmentation. SlideShare. Available from: [Link].
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Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation. PubMed. Published October 1, 2024. Available from: [Link].
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Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Sci-Hub. Published June 1, 1998. Available from: [Link].
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The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Available from: [Link].
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Published January 7, 2026. Available from: [Link].
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RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. Journal of Pharmaceutical Research International. Published July 26, 2018. Available from: [Link].
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Fragmentation Pattern of Mass Spectrometry. SlideShare. Available from: [Link].
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A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Published November 25, 2022. Available from: [Link].
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Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. Available from: [Link].
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A Senior Application Scientist's Guide to Selecting the Optimal Base for Suzuki-Miyaura Coupling of Imidazo[1,2-a]pyridines
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Suzuki-Miyaura Reaction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Consequently, the development of efficient and robust synthetic methodologies for the functionalization of this core structure is of paramount importance to drug development professionals.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[1] Its success in synthesizing complex molecules stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[1]
For researchers working with imidazo[1,2-a]pyridines, the Suzuki-Miyaura coupling is an indispensable tool for introducing aryl or heteroaryl substituents at specific positions, most commonly at the C3-position. However, the success and efficiency of this transformation are critically dependent on the careful selection of reaction parameters, with the choice of base being one of the most influential factors. This guide provides an in-depth comparison of the efficacy of various bases, grounded in experimental data and mechanistic principles, to empower researchers to optimize their synthetic strategies.
The Mechanistic Role of the Base: Beyond Simple Deprotonation
The base in a Suzuki-Miyaura coupling is not merely a spectator or a simple proton scavenger. It plays a multifaceted and active role in the catalytic cycle, primarily by influencing the rate-determining transmetalation step.[2][3]
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2] The base's primary function is to react with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[3][4] This "activated" boronate complex possesses a higher reactivity towards the palladium(II) intermediate, thereby facilitating the transfer of the organic group from boron to palladium during transmetalation.[4]
However, the role of the base can be complex. An excessively high concentration of a strong base like hydroxide can lead to the formation of unreactive arylborates or interfere with the palladium catalyst itself.[4][5] Therefore, the optimal base is one that effectively promotes boronate formation without inducing detrimental side reactions, a balance that is highly substrate-dependent.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Efficacy of Bases for Imidazo[1,2-a]pyridine Coupling
The choice of base can dramatically impact reaction yield and time. Inorganic bases are most commonly employed, with carbonates and phosphates often providing the best results for imidazo[1,2-a]pyridine substrates.
The following table summarizes experimental data from various studies, showcasing the performance of different bases in the Suzuki-Miyaura coupling of halogenated imidazo[1,2-a]pyridines. It is crucial to note that direct comparison is nuanced, as catalyst systems, solvents, and specific substrates vary between studies. However, clear trends emerge that can guide a researcher's initial choice.
| Base | Catalyst System | Substrate Example | Coupling Partner | Conditions | Yield (%) | Reference |
| Na₂CO₃ | Pd(OAc)₂ / Ligand | Aryl Iodide/Bromide | Phenylboronic Acid | Water, 80°C | ~98% | |
| K₂CO₃ | Pd(dppf)Cl₂ | 6-Bromo-2,3-disubstituted imidazo[1,2-a]pyridine | Arylboronic Acid | Dioxane, µW, 150°C | 85% | |
| K₂CO₃ | Pd(PPh₃)₄ | 6-Bromo-2-phenylimidazo[4,5-b]pyridine* | 4-Nitrophenylboronic Acid | Toluene:Ethanol, µW | High Yield | [1][6] |
| K₃PO₄ | Pd Catalyst | General Aryl Halide | Phenylboronic Acid | Not Specified | Good Yield | |
| Ba(OH)₂ | Pd(PPh₃)₄ | 3-Iodo-2-substituted imidazo[1,2-a]pyridine | Arylboronic Acid | DME, 80°C | Efficient | |
| TEA | Pd Catalyst | General Aryl Halide | Phenylboronic Acid | Not Specified | Low Yield | [7] |
*Note: Imidazo[4,5-b]pyridine is a related, but structurally distinct, scaffold included for comparative context.
Analysis of Base Performance:
-
Carbonates (Na₂CO₃, K₂CO₃): These are often the first choice for optimizing a Suzuki coupling on the imidazo[1,2-a]pyridine core.[3] They offer a good balance of basicity to promote the reaction without causing significant side product formation. Studies have shown that both sodium carbonate and potassium carbonate are highly effective, often providing excellent yields. K₂CO₃ is frequently used in microwave-assisted protocols, highlighting its thermal stability and efficacy.[1][6]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger and more oxophilic base than the carbonates. Its strength can be advantageous for less reactive coupling partners, such as aryl chlorides or sterically hindered substrates. While specific data for imidazo[1,2-a]pyridines is less common in the initial search, its general effectiveness in Suzuki reactions makes it a valuable alternative when carbonates yield suboptimal results.[7]
-
Hydroxides (Ba(OH)₂): Strong inorganic bases like barium hydroxide have been reported to promote efficient coupling for 3-iodoimidazo[1,2-a]pyridines.[8] The use of stronger bases can sometimes shorten reaction times. However, caution is advised as hydroxides can promote proto-deboronation of the boronic acid, reducing the overall yield.
-
Organic Bases (Triethylamine - TEA): Weak organic bases like TEA are generally poor choices for the Suzuki-Miyaura coupling of these scaffolds.[7] They are often not basic enough to efficiently generate the required concentration of the reactive boronate species, leading to sluggish or incomplete reactions.
Detailed Experimental Protocol: A System for Base Screening
To ensure the selection of the optimal base for your specific imidazo[1,2-a]pyridine substrate and coupling partner, a systematic screening experiment is the most rigorous approach. The following protocol provides a reliable, self-validating workflow.
Objective: To determine the most effective base for the Suzuki-Miyaura coupling of a halogenated imidazo[1,2-a]pyridine with a selected arylboronic acid.
Materials:
-
Halogenated imidazo[1,2-a]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, DME, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials, magnetic stir bars, and heating block/oil bath
Workflow Diagram:
Caption: Experimental workflow for screening bases in Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: In separate, dry reaction vials equipped with magnetic stir bars, add the halogenated imidazo[1,2-a]pyridine (e.g., 0.2 mmol, 1.0 eq), the arylboronic acid (0.24 mmol, 1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.004 mmol, 2 mol%).
-
Base Addition: To each respective vial, add one of the bases to be screened (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (0.4 mmol, 2.0 eq).
-
Solvent Addition & Inerting: Add the chosen degassed solvent (e.g., 2 mL of 4:1 Dioxane:Water) to each vial. Seal the vials with screw caps containing a septum. Purge the atmosphere in each vial by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C). Stir the reactions vigorously.
-
Monitoring: Monitor the consumption of the starting material by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.
-
Work-up & Analysis: Once a reaction is deemed complete (or after a set time, e.g., 24 hours), cool the vials to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Comparison: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and relative yield. The reaction providing the cleanest conversion and highest yield contains the optimal base for this specific transformation.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines, the selection of an appropriate base is a critical parameter for achieving high efficiency and yield.
-
Starting Point: For most applications involving aryl bromides or iodides, potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a solvent system like Dioxane/Water or DME is the recommended starting point.
-
For Challenging Substrates: If the reaction is sluggish or yields are low, switching to a stronger base like potassium phosphate (K₃PO₄) is a logical next step.[7]
-
Avoid Weak Organic Bases: Weak organic bases such as triethylamine should generally be avoided as they are ineffective at promoting the key transmetalation step.[7]
Ultimately, the empirical, systematic screening of a small panel of inorganic bases as outlined in the provided protocol is the most reliable method for identifying the optimal conditions for your specific synthetic challenge. This data-driven approach will save time and resources while ensuring the robust and efficient synthesis of your target imidazo[1,2-a]pyridine derivatives.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ChemCatChem.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Role of a base in Suzuki-Miyaura reaction. (n.d.). ResearchGate.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). MDPI.
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). BenchChem.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). National Center for Biotechnology Information.
- Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (2007). The Journal of Organic Chemistry.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2021). MDPI.
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A Comparative Guide to the In Vitro and In Silico Validation of Kinase Targets for 3,8-Dibromoimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique nitrogen-bridged heterocyclic system allows for versatile functionalization, leading to potent agents with activities ranging from anticancer and antiviral to anti-inflammatory.[2][3] The 3,8-dibromoimidazo[1,2-a]pyridine core, in particular, offers strategic handles for synthetic elaboration, making it an attractive starting point for developing novel therapeutics. This guide provides a comprehensive framework for researchers and drug development professionals on the validation of biological targets for this chemical series, focusing on the synergistic application of computational (in silico) and laboratory-based (in vitro) methodologies.
Our focus will be on a prominent class of targets for imidazo[1,2-a]pyridine derivatives: protein kinases .[4] Dysregulation of kinases is a hallmark of many diseases, especially cancer, making them a major target class for drug discovery.[5][6] We will use two well-established oncogenic kinases, c-Met and c-Src , as illustrative targets to compare and validate the activity of hypothetical 3,8-dibromoimidazo[1,2-a]pyridine derivatives.
Part 1: In Silico Target Validation - A Predictive First Step
Computational methods provide a rapid and cost-effective means to predict the interaction between a ligand and its potential biological target, prioritize compounds for synthesis, and generate testable hypotheses.[7][8] This approach is foundational in modern drug discovery for identifying and validating targets before committing significant resources to laboratory experiments.[9][10]
The Rationale for Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[8] The primary goal is to estimate the binding affinity and pose of the ligand within the target's active site.[11][12] For kinase inhibitors, this involves modeling how the compound fits into the ATP-binding pocket.[13][14] By comparing the predicted binding energies of our novel derivatives with those of known inhibitors, we can triage candidates that are most likely to be active.
Experimental Protocol: Molecular Docking of Imidazo[1,2-a]pyridine Derivatives against c-Met Kinase
This protocol outlines a standard workflow for performing molecular docking using widely available software.
-
Target Preparation:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Procedure:
-
Obtain the 3D crystal structure of the target kinase, c-Met, from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4JPS.[14]
-
Remove water molecules, co-solvents, and the co-crystallized ligand from the PDB file. The removal of the original ligand vacates the binding site for the new compounds.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMm). This is critical for accurately modeling electrostatic interactions and hydrogen bonds.
-
Define the binding site by creating a grid box centered on the location of the original co-crystallized ligand. This grid pre-calculates the energetic contributions of the protein atoms, speeding up the docking process.[15]
-
-
-
Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the ligands to be docked.
-
Procedure:
-
Draw the 2D structures of the hypothetical 3,8-dibromoimidazo[1,2-a]pyridine derivatives (e.g., DB-IP-01 , DB-IP-02 ) and the reference inhibitor (e.g., Tivantinib ).[16]
-
Convert the 2D structures to 3D models.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand structures are in a realistic, low-energy conformation.[15]
-
Assign appropriate protonation states at a physiological pH of ~7.4 and define rotatable bonds.
-
-
-
Docking Execution and Analysis:
-
Objective: To dock the prepared ligands into the receptor's binding site and analyze the results.
-
Procedure:
-
Run the docking simulation using a program like AutoDock or Glide.[13][15] The software will systematically sample different poses of the ligand within the binding site.
-
The program's scoring function will calculate the binding energy (often expressed as a "docking score" in kcal/mol) for each pose.[8]
-
Analyze the top-scoring poses for each ligand. Pay close attention to key interactions, such as hydrogen bonds with the kinase hinge region, which are characteristic of many kinase inhibitors.[13]
-
Validate the docking protocol by re-docking the original co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of <2.0 Å is generally considered a successful validation.[15]
-
-
Data Presentation: Comparative Docking Scores
The table below presents hypothetical docking scores for our derivatives compared to Tivantinib, a known c-Met inhibitor.[17] Lower (more negative) scores suggest a more favorable predicted binding affinity.
| Compound | Target Kinase | Docking Score (kcal/mol) | Key H-Bond Interactions (Predicted) |
| DB-IP-01 | c-Met | -9.8 | Met1160, Asp1222 |
| DB-IP-02 | c-Met | -8.5 | Met1160 |
| Tivantinib | c-Met | -9.5 | Met1160, Tyr1159 |
This hypothetical data suggests that DB-IP-01 may have a binding affinity comparable to or better than the known inhibitor Tivantinib, making it a high-priority candidate for in vitro testing.
Visualization: General Target Validation Workflow
This diagram illustrates the integrated workflow, starting from in silico predictions and progressing to in vitro validation.
Caption: Integrated workflow for drug target validation.
Part 2: In Vitro Target Validation - The Experimental Proof
While in silico methods are predictive, in vitro assays are essential for providing empirical evidence of a compound's biological activity.[18] These experiments directly measure the compound's effect on the purified target protein and in a more complex cellular environment.[5]
The Rationale for a Tiered In Vitro Approach
A multi-step validation process is crucial for building a robust case for a compound's mechanism of action.[5]
-
Biochemical Assays: These cell-free assays use purified enzymes to determine if the compound directly interacts with and inhibits the target.[19] This confirms target engagement without the complexity of cellular systems.
-
Cellular Assays: These experiments confirm that the compound can enter a living cell, engage its target, and modulate its downstream signaling pathways.[5][20] This step is vital for demonstrating physiological relevance.
Experimental Protocol 1: Biochemical Kinase Inhibition Assay (c-Src)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit 50% of the kinase's activity.[18]
-
Principle: This assay measures the phosphorylation of a specific substrate by the c-Src kinase. The amount of phosphorylated product is quantified, and the reduction in this signal in the presence of an inhibitor indicates its potency. A common method is an ELISA-based assay.[21]
-
Materials:
-
Recombinant human c-Src enzyme
-
Tyrosine kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (at a concentration equal to the Km for the enzyme to ensure data comparability)[18]
-
Test compounds (DB-IP-01 , DB-IP-02 ) and a reference inhibitor (Saracatinib )[22]
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
96-well microplates
-
-
Procedure:
-
Coat a 96-well plate with the tyrosine kinase substrate and block non-specific binding sites.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. A typical concentration range might be 1 nM to 100 µM.
-
Add the diluted compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.
-
Initiate the kinase reaction by adding the c-Src enzyme and ATP solution to all wells except the background control. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate again and add the HRP substrate. A colorimetric or fluorescent signal will develop.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Experimental Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses whether an inhibitor can block c-Src activity inside cancer cells by measuring the phosphorylation of a downstream substrate.[5]
-
Principle: Active c-Src phosphorylates itself at tyrosine 416 (p-Src Y416).[20] A potent inhibitor should reduce the level of this autophosphorylation in cells. Western blotting uses specific antibodies to detect the levels of total Src and p-Src.
-
Procedure:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HT-29 colon cancer cells, which express active Src) in culture plates.
-
Treat the cells with varying concentrations of the most potent compound (e.g., DB-IP-01 ) for a set time (e.g., 2-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Src (Y416).
-
Wash and then incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total c-Src and a loading control (e.g., β-actin) to confirm that the observed decrease in p-Src is due to inhibition, not a decrease in the total amount of Src protein.
-
Data Presentation: Comparative In Vitro Potency
This table summarizes hypothetical IC50 data for our derivatives against both c-Met and c-Src to assess potency and selectivity. Lower IC50 values indicate greater potency.
| Compound | c-Met IC50 (nM) | c-Src IC50 (nM) | Selectivity (c-Met/c-Src) |
| DB-IP-01 | 15 | 250 | 0.06 |
| DB-IP-02 | 350 | 45 | 7.78 |
| Tivantinib | 20 | >10,000 | <0.002 |
| Saracatinib | >5,000 | 2.7 | >1850 |
This hypothetical data suggests that DB-IP-01 is a potent and selective c-Met inhibitor, while DB-IP-02 is a more potent and selective c-Src inhibitor. This differential activity provides a strong rationale for developing two distinct series of compounds from the same scaffold.
Visualization: c-Met Signaling Pathway
This diagram shows the c-Met signaling pathway, a key regulator of cell growth and motility, and indicates the point of inhibition.[23]
Caption: Inhibition of the HGF/c-Met signaling pathway.
Conclusion: A Synergistic Approach to Target Validation
The validation of biological targets for novel chemical entities like 3,8-dibromoimidazo[1,2-a]pyridine derivatives is a critical process in drug discovery. This guide demonstrates that a combination of in silico prediction and tiered in vitro testing provides the most robust and efficient path forward. Computational screening allows for the intelligent prioritization of synthetic efforts, while rigorous biochemical and cellular assays provide the definitive proof of a compound's potency, selectivity, and cellular mechanism of action. By following this integrated workflow, research teams can confidently identify and validate promising lead candidates, accelerating the journey from chemical scaffold to potential therapeutic.
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RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
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MDPI. (2024). Repurposing of c-MET Inhibitor Tivantinib Inhibits Pediatric Neuroblastoma Cellular Growth. [Link]
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Molecular Cancer. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. [Link]
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National Institutes of Health. (2022). Computational study on novel natural inhibitors targeting c-MET. [Link]
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Gherardi, E., et al. (2019). Have clinical trials properly assessed c-Met inhibitors? Expert Opinion on Investigational Drugs. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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National Institutes of Health. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
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WestminsterResearch. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
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ResearchGate. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
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ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,8-Dibromoimidazo[1,2-a]pyridine
This document provides essential safety and logistical information for the proper handling and disposal of 3,8-Dibromoimidazo[1,2-a]pyridine. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Hazard Identification and Characterization
The primary hazards are associated with its potential toxicity and irritant properties. Based on aggregated GHS data for closely related analogs, the following hazards should be assumed[1]:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The pyridine nucleus itself is toxic and can be absorbed through the skin, with potential to cause damage to the liver, kidneys, and central nervous system. Brominated compounds, when combusted under improper conditions, can also lead to the formation of hazardous hydrobromic acid, dioxins, and furans[2]. Therefore, handling and disposal must be approached with stringent controls.
Regulatory Framework for Disposal
As a halogenated organic compound, the disposal of 3,8-Dibromoimidazo[1,2-a]pyridine and its associated waste falls under strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of such chemical wastes under the Resource Conservation and Recovery Act (RCRA)[3].
Under RCRA, chemical waste is classified as "hazardous" if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed. Halogenated organic compounds are a key focus, and many are listed in the Code of Federal Regulations (40 CFR § 268, Appendix III)[4]. While 3,8-Dibromoimidazo[1,2-a]pyridine may not be explicitly listed, its properties would likely cause it to be classified as a hazardous waste.
The core directive is clear: This compound must not be disposed of via standard drains or as regular solid waste [5][6]. All waste, including contaminated consumables, must be collected and managed as hazardous chemical waste.
Pre-Disposal Handling and Waste Accumulation Protocol
Proper disposal begins with meticulous handling and segregation at the point of generation. This protocol ensures safety and facilitates compliant, cost-effective disposal.
Step 1: Designate a Waste Accumulation Area All work with 3,8-Dibromoimidazo[1,2-a]pyridine should be performed in a certified laboratory chemical fume hood[7]. Within the laboratory, establish a designated Satellite Accumulation Area (SAA) for halogenated waste. This area must be clearly labeled[8].
Step 2: Use a Dedicated Halogenated Waste Container
-
Segregation is Critical: Maintain separate waste streams for halogenated and non-halogenated organic compounds[9][10]. Commingling these wastes dramatically increases disposal costs and complexity, as the entire volume must be treated via high-temperature incineration suitable for halogenated materials[8].
-
Container Selection: Use a chemically compatible, sealable, and airtight container, typically provided by your institution's Environmental Health & Safety (EH&S) department[6]. The container must be in good condition with a secure, threaded cap.
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container before adding the first drop of waste[9]. The label must clearly state "Halogenated Waste" and list all chemical constituents by their full names, including 3,8-Dibromoimidazo[1,2-a]pyridine and any solvents used[9]. Do not use abbreviations.
Step 3: Waste Collection
-
Solid Waste: Collect unreacted 3,8-Dibromoimidazo[1,2-a]pyridine, contaminated personal protective equipment (PPE) like gloves, and contaminated consumables (e.g., weigh boats, TLC plates, silica gel) in a designated, sealed plastic bag or container clearly labeled as "Solid Halogenated Waste."
-
Liquid Waste: Collect all solutions containing 3,8-Dibromoimidazo[1,2-a]pyridine in the dedicated liquid halogenated waste container.
-
Container Management: Keep the waste container closed at all times except when actively adding waste[8][9]. Store it in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents[5][7].
Approved Disposal Procedures
The accepted and most environmentally sound method for the final disposal of 3,8-Dibromoimidazo[1,2-a]pyridine is through a licensed hazardous waste disposal facility.
Primary Disposal Method: High-Temperature Incineration
The chemical structure of this compound necessitates destruction via incineration at high temperatures (typically 820°C to 1,600°C) in a facility equipped with appropriate emission controls[11].
-
Why Incineration? This method is chosen for its ability to achieve complete thermal oxidation of the organic molecule. The high temperatures and controlled conditions break the carbon-bromine and carbon-nitrogen bonds, mineralizing the compound into carbon dioxide, water, nitrogen oxides, and hydrogen bromide (HBr)[12].
-
Emission Control: Licensed incinerators are equipped with advanced flue gas treatment systems, such as scrubbers, to neutralize acidic gases like HBr and prevent the release of harmful pollutants[2]. This is crucial for preventing environmental contamination.
Disposal Workflow:
-
Once the waste container in the SAA is full or is no longer needed, ensure the hazardous waste label is complete and accurate.
-
Complete a chemical collection request form as required by your institution's EH&S department[7].
-
Trained personnel from EH&S or a contracted hazardous waste disposal company will then collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[5].
Small Spill Cleanup (manageable by trained personnel):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat[6].
-
Contain the spill and absorb it with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad[6][7].
-
Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Label the container clearly as "Spill Debris containing 3,8-Dibromoimidazo[1,2-a]pyridine" and dispose of it as hazardous waste[8].
-
Clean the spill area thoroughly.
For large spills, evacuate the area immediately, notify others, and contact your institution's emergency response team or EH&S office[9].
Visual Workflow: Disposal Decision Process
The following diagram outlines the critical decision points and actions for the proper disposal of 3,8-Dibromoimidazo[1,2-a]pyridine waste.
Caption: Disposal workflow for 3,8-Dibromoimidazo[1,2-a]pyridine.
References
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J.T. Baker. (2011). Material Safety Data Sheet: PYRIDINE. Available at: [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]
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Washington State University. Standard Operating Procedures for Hazardous Chemicals: Pyridine. Available at: [Link]
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U.S. Environmental Protection Agency. Other Disposal Guidance. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 327951, 3-Bromoimidazo[1,2-a]pyridine. Available at: [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40: List of Halogenated Organic Compounds. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 3,8-Dibromoimidazo[1,2-a]pyridine: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both rigorous and intuitive. This guide provides essential, immediate safety and logistical information for handling 3,8-Dibromoimidazo[1,2-a]pyridine. Moving beyond a simple checklist, we will explore the causal reasoning behind each recommendation, empowering you to make informed safety decisions in a dynamic laboratory environment.
Hazard Profile: An Evidence-Based Assessment
Specific toxicological data for 3,8-Dibromoimidazo[1,2-a]pyridine is not extensively published. Therefore, a conservative approach based on the hazard profile of structurally similar bromo- and chloro-substituted imidazo[1,2-a]pyridines and the parent pyridine ring is scientifically prudent.
Analysis of analogues such as 3-Bromoimidazo[1,2-a]pyridine and 2-Bromoimidazo[1,2-a]pyridine consistently indicates the following GHS hazard classifications:
The pyridine backbone itself is a flammable liquid and can be absorbed through the skin, with toxic effects on the liver, kidneys, and central nervous system.[4] Given these factors, 3,8-Dibromoimidazo[1,2-a]pyridine must be handled as a hazardous substance with the potential for irritation, acute toxicity, and unknown chronic effects.
The Hierarchy of Controls: PPE as the Final Safeguard
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Before any procedure, always apply the hierarchy of controls to minimize exposure risk.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
All handling of 3,8-Dibromoimidazo[1,2-a]pyridine powder or its solutions should occur within a certified chemical fume hood to utilize engineering controls that protect the user from inhaling dust or vapors.
Core PPE Ensemble for 3,8-Dibromoimidazo[1,2-a]pyridine
The following table summarizes the minimum required PPE. The rationale is to create a complete barrier against the anticipated hazards of irritation and potential systemic toxicity via skin absorption or inhalation.[5]
| Protection Area | Required PPE | Causality and Rationale |
| Eye & Face | Chemical Splash Goggles | Protects against dust particles and splashes, which can cause serious eye irritation.[6] Safety glasses are insufficient as they do not provide a seal around the eyes.[6] |
| Skin & Body | Flame-Resistant Lab Coat | Provides a barrier against incidental contact and splashes. Must be fully buttoned with sleeves down. The pyridine structure suggests potential flammability.[4] |
| Hand | Nitrile Gloves (Double-Gloved) | Protects against skin irritation and absorption.[7] Double-gloving is recommended to mitigate the risk of tears or punctures, which may not be immediately obvious.[7] For prolonged handling or immersion, heavier-duty gloves like butyl rubber should be considered. |
| Respiratory | N95 Respirator (at minimum) | Required when handling the powder outside of a fume hood or during spill cleanup to prevent respiratory tract irritation.[8] Use of a respirator requires prior medical clearance and fit-testing.[4][8] |
Operational Protocols: Ensuring Procedural Discipline
Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE to avoid contamination.
Spill Response Protocol
Immediate and correct response to a spill is vital.
-
Small Spill (milligrams, contained in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE ensemble, absorb the spill with an inert material like vermiculite or sand.[4][9]
-
Collect the material using non-sparking tools into a designated, sealed hazardous waste container.[10]
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others and secure the area to prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[4] Do not attempt to clean a large spill without specialized training and equipment.
-
Disposal and Decontamination Plan
Proper disposal prevents environmental contamination and accidental exposure.
-
Chemical Waste: All solid 3,8-Dibromoimidazo[1,2-a]pyridine and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[4] The container should be stored away from incompatible materials like strong oxidizers.[4]
-
Contaminated PPE: Disposable gloves should be removed and discarded into a hazardous waste bin immediately after handling the chemical. Contaminated lab coats must be professionally decontaminated; do not take them home.
-
Decontamination: Work surfaces should be thoroughly cleaned after each use. Glassware must be rinsed with an appropriate solvent to remove all residues before standard washing procedures.
Emergency Response: Immediate Actions for Exposure
In the event of accidental exposure, time is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11] If irritation persists, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By understanding the "why" behind each piece of protective equipment and every procedural step, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
- Echemi. (n.d.). 3,8-DIBROMO-6-CHLOROIMIDAZO[1,2-A]PYRIDINE Safety Data Sheets.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Regis Technologies. (2014). SAFETY DATA SHEET: Pyridine.
- J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyridine.
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- National Center for Biotechnology Information. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12428957, 2-Bromoimidazo[1,2-a]pyridine.
- ResearchGate. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties.
- Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Sigma-Aldrich. (n.d.). 8-Bromoimidazo[1,2-a]pyridine 96%.
- ChemicalBook. (n.d.). 8-BroMo-3-iodo-iMidazo[1,2-a]pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
